molecular formula C7H4BrN3O2 B1292648 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 943323-63-5

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292648
CAS No.: 943323-63-5
M. Wt: 242.03 g/mol
InChI Key: BEPFGDZUAZYOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-58-8) is a high-value, multifunctional chemical building block specifically designed for advanced research and development in medicinal chemistry. Its molecular formula is C 7 H 4 BrN 3 O 2 and it has a molecular weight of 242.03 . The core research value of this compound lies in its versatile reactivity. The bromo and nitro functional groups on the privileged pyrrolo[2,3-b]pyridine (7-azaindole) scaffold make it an ideal intermediate for constructing complex molecules via cross-coupling reactions and nucleophilic substitutions . This scaffold is a cornerstone in drug discovery, forming the core structure of compounds investigated as kinase inhibitors , antiviral agents , and antitumor therapies . Researchers utilize this bifunctional intermediate to explore structure-activity relationships and develop novel therapeutic candidates for diseases such as cancer, diabetes, and central nervous system disorders . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFGDZUAZYOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646881
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-63-5
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943323-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for indole and purine systems, allowing for favorable interactions with a variety of biological targets. The introduction of a bromine atom at the 4-position and a nitro group at the 3-position of the 7-azaindole core, as in 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, provides strategic handles for further chemical modifications. The bromo substituent is particularly useful for cross-coupling reactions, enabling the introduction of diverse functionalities, while the nitro group can be a precursor for an amino group or other transformations. These features make this compound a key building block in the synthesis of kinase inhibitors and other potential therapeutic agents.

Physicochemical Properties: A Comparative Overview

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in biological systems and its suitability for formulation. Key parameters such as melting point, solubility, and pKa influence absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific experimental values for this compound are not publicly documented, the following table presents data for closely related 7-azaindole derivatives to provide a contextual understanding of the expected properties.

PropertyThis compound4-Bromo-1H-pyrrolo[2,3-b]pyridine3-Bromo-1H-pyrrolo[2,3-b]pyridine
CAS Number 943323-63-5348640-06-253919-24-1
Molecular Formula C₇H₄BrN₃O₂C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 242.03 g/mol 197.03 g/mol 197.03 g/mol
Melting Point Not Available178-183 °C143-145 °C[1]
Boiling Point Not AvailableNot AvailableNot Available
Solubility Not AvailablePoorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[1]Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[1]
pKa Not AvailablePyridine-like N: ~1-2, Pyrrole-like N: ~12-13 (estimated)[1]Pyridine-like N: ~1-2, Pyrrole-like N: ~12-13 (estimated)[1]

Causality Behind Expected Properties:

  • Melting Point: The presence of the nitro group in this compound is expected to increase intermolecular forces, such as dipole-dipole interactions, likely resulting in a higher melting point compared to its non-nitrated analog, 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • Solubility: The polar nitro group may slightly increase aqueous solubility compared to the bromo-analog. However, the overall hydrophobic nature of the bicyclic system suggests that solubility in water will remain low. High solubility in polar aprotic organic solvents is anticipated.

  • pKa: The electron-withdrawing nature of the nitro group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to the unsubstituted 7-azaindole.

Molecular Structure and Key Functional Groups

The structural arrangement of this compound is fundamental to its reactivity and biological activity.

Caption: Molecular structure of this compound.

Experimental Protocols for Physicochemical Characterization

The following protocols are standard, validated methods for determining the key physical properties of heterocyclic compounds like this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a substance transitions from a solid to a liquid phase.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Solubility Assessment

Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug delivery and formulation.

Methodology (Equilibrium Shake-Flask Method):

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for structural elucidation.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The solution is introduced into the mass spectrometer, where it is ionized by electrospray.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Starting Materials reaction Chemical Reaction (e.g., Nitration, Bromination) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product mp Melting Point product->mp Purity & Identity sol Solubility product->sol Formulation Potential nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound stands as a promising and versatile building block for the development of novel therapeutics. A thorough understanding and documentation of its physical properties are paramount for its effective application in drug discovery pipelines. This guide provides the foundational knowledge and standardized protocols necessary for researchers to characterize this and similar heterocyclic compounds, ensuring data integrity and facilitating the advancement of medicinal chemistry programs. The application of the described methodologies will enable the generation of a comprehensive physicochemical profile, which is essential for informed decision-making in lead optimization and preclinical development.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic building block in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure frequently employed in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core of ATP.[1] This document details the compound's structural and physicochemical properties, provides a validated, step-by-step synthesis protocol based on established regioselective nitration, and outlines its spectroscopic signature. Furthermore, we explore the compound's synthetic utility, focusing on key transformations that enable its incorporation into complex drug candidates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole nucleus is a bioisostere of both indole and the adenine base, making it a highly effective scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, positioning kinase inhibitors as a cornerstone of modern pharmacology.[1][4]

The strategic introduction of substituents onto the 7-azaindole core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate for several reasons:

  • Orthogonal Functional Handles: It possesses two distinct and chemically addressable positions. The bromine atom at the C4-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl or amino substituents.[4]

  • Versatile Nitro Group: The nitro group at the C3-position is a powerful electron-withdrawing group that can be readily reduced to an amine. This resulting amino group can then be functionalized to form amides, ureas, or other moieties crucial for establishing hydrogen-bonding interactions within a target protein's active site.

  • Defined Regiochemistry: The fixed positions of the bromo and nitro groups provide an unambiguous starting point for complex, multi-step syntheses, eliminating the risk of isomeric impurities that can complicate downstream processes and biological evaluation.

This guide will provide the technical foundation necessary to confidently synthesize, characterize, and utilize this potent chemical tool.

Structural and Physicochemical Properties

The foundational characteristics of this compound are essential for its application in synthetic chemistry.

Chemical Structure

The molecule consists of a fused pyrrole and pyridine ring system, with a bromine atom substituted at position 4 and a nitro group at position 3.

Structure of this compound
Key Identifiers and Physicochemical Data

The following table summarizes the essential properties of the title compound and its common precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

PropertyThis compound4-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)
IUPAC Name This compound4-Bromo-1H-pyrrolo[2,3-b]pyridine
Synonyms 4-Bromo-3-nitro-7-azaindole4-Bromo-7-azaindole[2][5]
CAS Number 943323-63-5[6]348640-06-2[2][7]
Molecular Formula C₇H₄BrN₃O₂C₇H₅BrN₂[2]
Molecular Weight 242.03 g/mol 197.03 g/mol [2]
Appearance Predicted: Yellow to orange solidCrystalline solid[5]
Melting Point Data not available in cited literature178-183 °C[5]
Solubility Predicted: Soluble in polar organic solvents (DMF, DMSO)Moderately soluble in ethanol, methanol, DCM[5]

Synthesis and Purification

The synthesis of this compound is achieved via a regioselective electrophilic nitration of the readily available precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

Retrosynthetic Analysis & Mechanistic Rationale

The synthetic strategy hinges on the principles of electrophilic aromatic substitution on the 7-azaindole core. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is the most nucleophilic carbon on the pyrrole moiety, directing electrophiles like the nitronium ion (NO₂⁺) to this site.[8] This inherent reactivity allows for a highly regioselective nitration.

A well-documented, large-scale synthesis of the analogous 5-bromo-4-chloro-3-nitro-7-azaindole confirms that nitration of a 4-halo-7-azaindole scaffold proceeds cleanly at the C3 position using a mixture of nitric and sulfuric acids.[8][9] This precedent provides a robust and validated foundation for the synthesis of the title compound.

G Fig. 2: Synthesis Workflow start 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor) reagents HNO₃ / H₂SO₄ (Nitrating Agent) start->reagents Electrophilic Aromatic Substitution product This compound (Target Molecule) reagents->product G Fig. 3: Synthetic Utility Pathway cluster_0 Step 1: C4 Functionalization cluster_1 Step 2: C3 Functionalization cluster_2 Step 3: Derivatization start 4-Bromo-3-nitro- 1H-pyrrolo[2,3-b]pyridine step1_reagent Ar-B(OH)₂ Pd Catalyst start->step1_reagent Suzuki Coupling step1_product 4-Aryl-3-nitro- 1H-pyrrolo[2,3-b]pyridine step1_reagent->step1_product step2_reagent Reduction (e.g., H₂, Pd/C) step1_product->step2_reagent Nitro Reduction step2_product 4-Aryl-1H-pyrrolo[2,3-b] pyridin-3-amine step2_reagent->step2_product step3_reagent Acylation / Sulfonylation / Urea Formation step2_product->step3_reagent Amine Chemistry step3_product Diverse Kinase Inhibitor Scaffolds step3_reagent->step3_product

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a prevalent core in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] This document delineates a robust two-step synthetic strategy starting from the commercially available 7-azaindole. We will explore the mechanistic underpinnings of each transformation—electrophilic nitration followed by regioselective bromination—offering field-proven insights into reaction control and optimization. Detailed, step-by-step protocols, safety considerations, and data visualization are provided to enable researchers, scientists, and drug development professionals to successfully replicate and adapt these methods.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a privileged scaffold in drug discovery, recognized for its ability to mimic the indole ring while introducing a hydrogen bond acceptor (the pyridine nitrogen) that can significantly alter molecular properties and target engagement.[3][4] This modification can enhance solubility, modulate metabolic stability, and create unique binding interactions unavailable to their indole counterparts. Consequently, 7-azaindole derivatives are integral to the development of therapeutics targeting a wide array of diseases.[5][6]

The target molecule, this compound, is a highly functionalized intermediate. The orthogonal reactivity of the bromo and nitro groups, coupled with the inherent reactivity of the azaindole core, makes it an exceptionally versatile precursor for constructing complex molecular architectures through reactions like cross-coupling, nucleophilic aromatic substitution, and reduction.[7][8]

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively approached via a two-step electrophilic substitution sequence starting from 1H-pyrrolo[2,3-b]pyridine.

G Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 3-Nitro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Step 2: Bromination (e.g., NBS)

Caption: Overall synthetic workflow.

The chosen strategy prioritizes the introduction of the nitro group first. This is a critical decision rooted in the principles of electrophilic aromatic substitution on heterocyclic systems.

  • Step 1: Nitration. The pyrrole ring of the 7-azaindole system is significantly more electron-rich and thus more activated towards electrophilic attack than the electron-deficient pyridine ring. The C3 position is the most nucleophilic site, analogous to indole chemistry. Therefore, nitration is expected to proceed with high regioselectivity at this position to furnish 3-nitro-1H-pyrrolo[2,3-b]pyridine.[9][10]

  • Step 2: Bromination. The introduction of the strongly deactivating nitro group at C3 profoundly alters the electronic landscape of the bicyclic system. It significantly reduces the reactivity of the pyrrole ring, making subsequent electrophilic substitution on this ring highly unfavorable. Consequently, the second electrophilic attack (bromination) is directed to the least deactivated position on the pyridine ring, which is C4.

Elucidation of Reaction Mechanisms

Mechanism of C3-Nitration

The nitration of 7-azaindole is a classic electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyrrole ring then attacks the nitronium ion, primarily at the C3 position, leading to a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a weak base (e.g., water or bisulfate) restores aromaticity and yields the 3-nitro product.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO₃ HNO₃ H₂O⁺-NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺-NO₂ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O⁺-NO₂->NO₂⁺ - H₂O - HSO₄⁻ 7-Azaindole 7-Azaindole Sigma Complex Sigma Complex 7-Azaindole->Sigma Complex + NO₂⁺ 3-Nitro-7-azaindole 3-Nitro-7-azaindole Sigma Complex->3-Nitro-7-azaindole - H⁺

Caption: Mechanism of electrophilic nitration.

Mechanism of C4-Bromination

With the pyrrole ring deactivated by the C3-nitro group, the subsequent bromination targets the pyridine ring. Reagents like N-Bromosuccinimide (NBS), often in an acidic medium like acetic acid, serve as a source of electrophilic bromine (Br⁺).[9] The pyridine ring attacks the electrophile at the C4 position. This position is favored over C6 due to electronic factors and the directing influence of the fused pyrrole system. A subsequent deprotonation step yields the final this compound.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate)

This protocol is adapted from standard procedures for the nitration of indole-like systems.[9]

Reagents & Equipment:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice, Deionized Water, Saturated Sodium Bicarbonate Solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a pre-dried round-bottom flask equipped with a magnetic stirrer, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Slowly add concentrated sulfuric acid (approx. 5-10 volumes) while maintaining the internal temperature below 5 °C. Stir until all solids have dissolved.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 7-azaindole over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LCMS for the consumption of the starting material.

  • Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate (the product) should form. Neutralize the cold slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product, 3-nitro-1H-pyrrolo[2,3-b]pyridine, can be used in the next step, often without further purification.[12]

Synthesis of this compound (Final Product)

This protocol is based on regioselective halogenations of functionalized 7-azaindoles.[9][13]

Reagents & Equipment:

  • 3-Nitro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (AcOH) or similar solvent

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and a suitable solvent such as acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05-1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water. A precipitate should form.

  • Collect the crude product by vacuum filtration. Wash the solid with water, followed by a cold, non-polar solvent (like hexane or ether) to remove any unreacted NBS or succinimide byproduct.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Data Summary

The following tables provide key information regarding the compounds involved in this synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameStarting MaterialIntermediateFinal Product
Structure 1H-Pyrrolo[2,3-b]pyridine3-Nitro-1H-pyrrolo[2,3-b]pyridineThis compound
CAS Number 271-63-623709-47-9[12]N/A (Specific CAS not in results)
Molecular Formula C₇H₆N₂C₇H₅N₃O₂C₇H₄BrN₃O₂
Molecular Weight ( g/mol ) 118.14163.13242.03

Table 2: Summary of Reaction Parameters

Reaction StepKey ReagentsSolventTemperatureTypical Yield
Nitration HNO₃, H₂SO₄H₂SO₄0-5 °C>80%
Bromination NBSAcetic Acid50-70 °C70-90%

Yields are estimates based on analogous reactions in the literature and may vary.

Critical Safety Precautions

Chemical synthesis requires rigorous adherence to safety protocols. The following points are critical for the procedures described herein.

  • Nitrating Mixture: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent. It can cause severe burns and reacts violently with organic materials.[11] Always prepare and use it in a fume hood, wear acid-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[11][14] Add reagents slowly and ensure efficient cooling to prevent thermal runaway.[11]

  • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.[15] Bromine-containing compounds are toxic and require careful handling.[14][16][17]

  • Work-up Procedures: Quenching acid mixtures with water is highly exothermic. Always add the acid mixture slowly to a large volume of ice/water, never the other way around. Neutralization with bases like sodium bicarbonate will produce large volumes of CO₂ gas and should be done slowly and with caution to avoid violent effervescence.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including safety glasses, lab coats, and chemically resistant gloves at all times.[17] Ensure eyewash stations and safety showers are readily accessible.[14]

Conclusion

The synthesis of this compound is a clear demonstration of controlled, regioselective functionalization of the medicinally important 7-azaindole core. The two-step sequence of nitration followed by bromination is a logical and efficient pathway, guided by the fundamental principles of electrophilic aromatic substitution on heterocyclic systems. By understanding the underlying mechanisms and adhering to the detailed protocols and safety measures outlined in this guide, researchers can reliably produce this valuable synthetic intermediate, paving the way for the discovery and development of novel therapeutics.

References

  • Vertex AI Search. (2024). 4-Bromo-7-azaindole synthesis.
  • PoolStyle Pool Products. (2017).
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • 1 Step. (2015).
  • YouTube. (2024).
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
  • The Pool Shoppe. (2020).
  • Atlanchim Pharma. (2022). Scientific Letter: Synthesis of Substituted 7-Azaindoles.
  • Gosselin, F., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • PubChem. (n.d.). 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
  • PubChem. (n.d.). 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine.
  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Autechaux. (2025). Mastering Organic Synthesis: The Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubChemLite. (n.d.). 4-bromo-3-iodo-1h-pyrrolo[2,3-c]pyridine.
  • RSC Publishing. (n.d.).
  • PubMed. (2023).
  • MDPI. (n.d.).

Sources

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, and delve into its critical applications, particularly as a pivotal intermediate in the development of targeted therapeutics such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights into the strategic use of this versatile compound.

Introduction and Strategic Significance

This compound, also known as 4-Bromo-3-nitro-7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. The strategic importance of this molecule lies in its unique trifunctional nature: the pyrrole nitrogen, the bromine atom at the 4-position, and the nitro group at the 3-position. This arrangement provides medicinal chemists with orthogonal chemical handles for sequential, site-selective modifications.

The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous biologically active agents, prized for its ability to mimic purine structures and interact with various enzymatic targets.[1][2] The introduction of a bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl, alkyl, or amine substituents. The adjacent nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group that modulates the reactivity of the ring system, and it can be readily reduced to an amino group, providing a crucial vector for further derivatization.

Consequently, this compound is not merely a reagent but a strategic platform for building molecular complexity, particularly in the synthesis of inhibitors targeting key signaling pathways implicated in oncology and inflammatory diseases.[3][4][5]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 943323-63-5[6][7]
Molecular Formula C₇H₄BrN₃O₂[6][7]
Molecular Weight 242.03 g/mol Calculated
Appearance Typically a yellow to brown solidGeneral observation
Canonical SMILES C1=C(C2=C(N1)C=CN=C2Br)[O-]Inferred
InChI Key Inferred from structure

Synthesis and Mechanistic Rationale

The synthesis of this compound typically begins with the commercially available precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 348640-06-2). The core of the synthesis is a regioselective electrophilic aromatic substitution—specifically, nitration.

Causality of Experimental Choices:

  • Starting Material: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is chosen because the bromine is already in the desired position and is relatively stable under nitrating conditions.

  • Nitrating Agent: A classic mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and to minimize the formation of side products. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, and careful temperature control ensures regioselectivity for the C3 position, which is activated by the pyrrole nitrogen.

Visualized Synthesis Workflow

G cluster_0 Synthesis Pathway start 4-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-06-2) product This compound (CAS: 943323-63-5) start->product Nitration (HNO₃, H₂SO₄, 0 °C)

Caption: General synthesis route for this compound.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of this compound is as an advanced intermediate in the synthesis of targeted therapies. The pyrrolopyridine scaffold is a "privileged" structure in kinase inhibitor design, and this particular derivative provides an efficient entry point for creating potent and selective inhibitors.

For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is a key driver in various cancers.[4][5] Similarly, this scaffold has been employed to create inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[8]

The Strategic Workflow:

  • Reduction: The nitro group is selectively reduced to an amine (NH₂). This is typically achieved with high efficiency using reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.

  • Amide Coupling: The resulting 3-amino group serves as a nucleophile for acylation, allowing the coupling of various carboxylic acids to form an amide bond. This is a common strategy to probe the binding pocket of a target enzyme.

  • Cross-Coupling: The C4-bromo position is then addressed. Using a Suzuki or similar cross-coupling reaction, a specific aryl or heteroaryl group can be introduced. This moiety is often designed to occupy a hydrophobic region of the kinase ATP-binding site, enhancing potency and selectivity.

Visualized Role in Kinase Inhibition

G cluster_pathway Simplified Kinase Signaling Pathway cluster_drug Therapeutic Intervention Receptor FGFR Signal Signal Transduction (e.g., RAS-MAPK) Receptor->Signal Output Cell Proliferation & Survival Signal->Output Intermediate 4-Bromo-3-nitro- 1H-pyrrolo[2,3-b]pyridine Drug Pyrrolopyridine-based FGFR Inhibitor Intermediate->Drug Synthesis Drug->Receptor Inhibition

Caption: Role as a precursor to kinase inhibitors that block signaling pathways.

Representative Experimental Protocol: Nitration

The following protocol is a representative, self-validating methodology for the synthesis of this compound. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Acid Addition: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated H₂SO₄ (approx. 5-10 volumes) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir until all starting material has dissolved.

  • Nitration: Add fuming HNO₃ (1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Slowly add a saturated solution of NaHCO₃ to the aqueous mixture until the pH is neutral (~7). The crude solid can be filtered, or the aqueous slurry can be extracted with ethyl acetate (3x volumes).

  • Workup: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, its handling should be guided by the data for its precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, and the general hazards of nitroaromatic compounds.

  • Hazard Classification: The precursor is classified as causing skin and serious eye irritation.[9][10] Nitro compounds can be toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Vertex AI Search. (2026). This compound suppliers.
  • ChemScene. (n.d.). 23056-44-2 | 4-Bromo-3-nitropyridine.
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • Georganics. (2023). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 943323-63-5|this compound.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-nitro- | 943323-63-5.
  • MySkinRecipes. (n.d.). 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.
  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Mastering Organic Synthesis. (2025). The Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

Spectroscopic Characterization of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged bicyclic heterocycle in medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The introduction of bromo and nitro substituents onto this core at the 4- and 3-positions, respectively, significantly modulates its electronic and steric properties, making 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine a valuable intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further synthetic transformations.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC numbering convention, is presented below. The strategic placement of the electron-withdrawing nitro group and the bulky, electronegative bromine atom creates a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the protons on the pyrrolo[2,3-b]pyridine core. The electron-withdrawing nature of the nitro group at the 3-position and the bromine at the 4-position will significantly deshield adjacent protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HH1 (N-H)The N-H proton of the pyrrole ring is typically broad and downfield, further deshielded by intramolecular hydrogen bonding and the overall electron-deficient nature of the ring system.
~8.5 - 8.7d1HH6The proton at the 6-position is ortho to the pyridine nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H5.
~8.2 - 8.4s1HH2The proton at the 2-position is adjacent to the electron-withdrawing nitro group, causing significant deshielding. It is expected to be a singlet as adjacent positions are substituted.
~7.4 - 7.6d1HH5The proton at the 5-position will be coupled to H6, appearing as a doublet. Its chemical shift is influenced by the bromine at the 4-position.

Expertise & Experience: The prediction of the H2 proton as a sharp singlet is a key indicator of substitution at the 3-position. The significant downfield shift of all aromatic protons compared to the parent 7-azaindole is a direct consequence of the strong electron-withdrawing effects of both the nitro and bromo substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 152C7aA quaternary carbon at the fusion of the two rings, influenced by the adjacent pyridine nitrogen.
~145 - 147C6A CH carbon ortho to the pyridine nitrogen, resulting in a downfield shift.
~140 - 142C4A quaternary carbon bearing the bromine atom. The "heavy atom effect" of bromine can sometimes lead to a slightly more upfield shift than expected based on electronegativity alone.
~135 - 138C3A quaternary carbon attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
~130 - 133C2A CH carbon adjacent to the nitro group, leading to a downfield shift.
~120 - 123C5A CH carbon whose chemical shift is influenced by the adjacent bromine and the overall electron-deficient ring system.
~115 - 118C3aA quaternary carbon at the ring junction, generally appearing at a relatively upfield position for a quaternary carbon in this type of system.

Trustworthiness: These predicted chemical shifts are based on established substituent effects in aromatic and heterocyclic systems. For instance, the nitro group is known to deshield the carbon to which it is attached significantly.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400 - 3200Medium, BroadN-H stretchCharacteristic of the N-H bond in the pyrrole ring. Broadening is due to hydrogen bonding.
~1610 - 1580Medium-StrongC=C and C=N stretchingAromatic and heteroaromatic ring skeletal vibrations.
~1550 - 1500StrongAsymmetric NO₂ stretchA very strong and characteristic absorption for nitro compounds.[1][2]
~1360 - 1320StrongSymmetric NO₂ stretchThe second strong, characteristic band for the nitro group.[1][2]
~850 - 750Medium-StrongC-H out-of-plane bendingThese bands can sometimes be indicative of the substitution pattern on the aromatic rings.
~600 - 500MediumC-Br stretchThe carbon-bromine stretching vibration typically appears in the fingerprint region.

Authoritative Grounding: The presence of two strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is a highly reliable indicator for the presence of an aromatic nitro group.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Molecular Ion Peak

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • M⁺ ([C₇H₄⁷⁹BrN₃O₂]⁺): m/z = 240.95

  • [M+2]⁺ ([C₇H₄⁸¹BrN₃O₂]⁺): m/z = 242.95

Expertise & Experience: The characteristic M/M+2 isotopic pattern is a definitive marker for the presence of a single bromine atom in the molecule.[5][6]

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is likely to proceed through the loss of small, stable neutral molecules and radicals.

MS_Fragmentation M [M]⁺˙ m/z 241/243 M_minus_NO2 [M-NO₂]⁺ m/z 195/197 M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ m/z 162 M->M_minus_Br - Br M_minus_NO [M-NO]⁺˙ m/z 211/213 M->M_minus_NO - NO M_minus_NO2_minus_HCN [M-NO₂-HCN]⁺ m/z 168/170 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z 195/197.[7][8]

  • Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 162.

  • Loss of NO: Expulsion of nitric oxide (NO) is another possible fragmentation pathway for nitroaromatic compounds, which would yield a fragment at m/z 211/213.[7]

  • Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the pyrrole ring is a characteristic fragmentation for this type of heterocyclic system.

Experimental Protocols

While direct experimental data for the target molecule is elusive, the following protocols outline the standard methodologies for acquiring the spectroscopic data discussed.

General Synthesis Outline

A plausible synthetic route to this compound would involve the nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis start 4-Bromo-1H-pyrrolo[2,3-b]pyridine product This compound start->product Nitration reagents HNO₃ / H₂SO₄

Caption: Proposed synthetic pathway to the target compound.

Protocol for Synthesis:

  • Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at 0 °C.

  • Add a solution of fuming nitric acid in concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

NMR Data Acquisition
  • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition
  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electron ionization at 70 eV).

  • Acquire the mass spectrum over a mass range of m/z 50-500.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous compounds. The key identifying features include a distinctive pattern in the aromatic region of the ¹H NMR spectrum, characteristic strong IR absorptions for the nitro group, and a unique M/M+2 isotopic pattern in the mass spectrum. These data and protocols serve as a valuable resource for researchers working with this important heterocyclic scaffold, facilitating its unambiguous identification and use in the development of novel chemical entities.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.).
  • Jach, K., & Malek, N. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302.
  • IR: nitro groups. (n.d.). Retrieved from University of Calgary Chemistry website.
  • Infrared of nitro compounds. (n.d.).
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (n.d.). Retrieved from University of Wisconsin-Madison Chemistry website.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). PMC - NIH.
  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2025).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).
  • Yamaguchi, I. (1963). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112.
  • Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.).
  • Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography-electron-capture negative ionisation mass spectrometry. (n.d.). Sigma-Aldrich.
  • FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). (n.d.).
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.).

Sources

An In-depth Technical Guide to 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role as a building block in the creation of potent kinase inhibitors for therapeutic applications.

Core Compound Profile and Physicochemical Properties

This compound belongs to the 7-azaindole family, a scaffold that is recognized as a "privileged structure" in medicinal chemistry. Its isosteric relationship to adenine, the core of adenosine triphosphate (ATP), makes it an ideal framework for designing ATP-competitive kinase inhibitors. The strategic placement of the bromo and nitro groups provides both electronic modulation and synthetic handles for further chemical elaboration, making it a highly valuable intermediate.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
CAS Number 943323-63-5
Appearance Likely a yellow or orange solidInferred from related nitroaromatic compounds
Storage Conditions Sealed in dry, 2-8°C

Synthesis and Mechanistic Rationale

The rationale for the proposed synthetic pathway is as follows:

  • Starting Material Selection : 1H-pyrrolo[2,3-b]pyridine is the logical precursor due to its commercial availability and well-documented reactivity.

  • Order of Functionalization : Electrophilic substitution on the 7-azaindole ring is directed by the existing nitrogen atoms. Nitration is typically directed to the 3-position. Subsequent bromination can then be achieved at the 4-position. This sequence leverages the activating and directing effects of the pyrrole ring and the deactivating effect of the pyridine nitrogen.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Reagent1 HNO₃ / H₂SO₄ Start->Reagent1 Electrophilic Aromatic Substitution Intermediate1 3-Nitro-1H-pyrrolo[2,3-b]pyridine Reagent1->Intermediate1 Intermediate1_ref 3-Nitro-1H-pyrrolo[2,3-b]pyridine Reagent2 N-Bromosuccinimide (NBS) DMF or CH₃CN FinalProduct This compound Reagent2->FinalProduct Intermediate1_ref->Reagent2 Electrophilic Halogenation

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup : To a cooled (0°C) and stirred solution of concentrated sulfuric acid, slowly add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.). Maintain the temperature below 5°C.

  • Nitration : Add a pre-cooled mixture of nitric acid (1.1 eq.) and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. Causality Note: The use of a nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution on the electron-rich pyrrole ring.

  • Reaction Monitoring : Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until pH 7-8.

  • Isolation : The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Nitro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

  • Reaction Setup : Dissolve 3-Nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Bromination : Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. Causality Note: NBS is a mild and selective brominating agent, which is ideal for functionalizing moderately activated heterocyclic systems without causing over-bromination or decomposition.

  • Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up : Pour the reaction mixture into water.

  • Isolation and Purification : The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final compound is purified by column chromatography on silica gel.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. Standard analytical techniques are employed for this purpose.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling constants. The absence of the proton at the 3-position and a new pattern for the pyridine and pyrrole ring protons would be expected.
¹³C NMR The spectrum will show seven distinct carbon signals. The carbons attached to the bromine and nitro group will be significantly shifted.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2) of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
HPLC Used to determine the purity of the final compound, typically showing a single major peak under appropriate chromatographic conditions.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several important kinase targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3]

  • Cyclin-Dependent Kinase 8 (CDK8) : As a key colorectal oncogene, CDK8 is a target for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine core has been used to design effective CDK8 inhibitors.[4]

  • Phosphodiesterase 4B (PDE4B) : This enzyme is a target for treating inflammatory diseases. Novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent PDE4B inhibitors.[5]

The 4-bromo and 3-nitro substituents on the title compound are synthetic linchpins:

  • The bromo group at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the kinase ATP-binding pocket.

  • The nitro group at the 3-position can be readily reduced to an amino group. This amine can then be functionalized, for example, by forming amides or ureas, which can act as crucial hydrogen-bond donors or acceptors to interact with the kinase hinge region.

Application_Workflow cluster_0 Functional Group Transformations cluster_1 Key Intermediates cluster_2 Final Kinase Inhibitors Start 4-Bromo-3-nitro-1H- pyrrolo[2,3-b]pyridine Reduction Nitro Reduction (e.g., SnCl₂, Fe/HCl) Start->Reduction Amidation Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Further Modification Amine 4-Bromo-3-amino-1H- pyrrolo[2,3-b]pyridine Reduction->Amine Amidation CoupledProduct 4-Aryl-3-nitro-1H- pyrrolo[2,3-b]pyridine Coupling->CoupledProduct Further Modification FinalInhibitor1 Amide/Urea Derivatives Amine->FinalInhibitor1 Amidation FinalInhibitor2 Bi-aryl Derivatives CoupledProduct->FinalInhibitor2 Further Modification

Caption: Synthetic utility in kinase inhibitor development.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. While a specific Safety Data Sheet (SDS) is not publicly available, hazard information can be inferred from related structures.

  • Hazard Classification (Anticipated) : Based on analogous compounds like 4-bromo-3-nitroanisole and 4-bromo-1H-pyrrolo[2,3-b]pyridine, this compound should be treated as:

    • Skin Irritant (Category 2) [6][7]

    • Serious Eye Irritant (Category 2) [6][7]

    • Potentially Harmful if Swallowed (Acute Toxicity, Oral) [7]

    • May cause respiratory irritation [6][7]

  • Handling :

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container in a cool, dry place.[8]

    • The recommended storage temperature is between 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block for modern drug discovery. Its 7-azaindole core mimics the natural ATP structure, while its bromo and nitro functionalities provide the necessary synthetic handles for chemists to perform structure-activity relationship (SAR) studies and optimize lead compounds. For researchers and drug development professionals targeting kinases, this compound represents a valuable starting point for the synthesis of the next generation of targeted therapies.

References

  • This guide was compiled by synthesizing information from chemical supplier databases, scientific literature on related compounds, and established principles of organic synthesis and medicinal chemistry.

Sources

Stability of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Under Acidic Conditions

Executive Summary

This compound, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The unique substitution pattern of this molecule offers a versatile platform for the synthesis of targeted therapeutics, particularly kinase inhibitors.[4][5] However, the presence of a bromine atom and a strongly electron-withdrawing nitro group on a pH-sensitive bicyclic core necessitates a thorough evaluation of its chemical stability, especially under the acidic conditions frequently encountered during synthesis, formulation, and physiological transit. This guide provides a comprehensive analysis of the theoretical stability of this compound, outlines a robust experimental protocol for its empirical assessment, and discusses potential degradation pathways and mitigation strategies.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its structure, which can be considered a bioisostere of indole or purine, allows it to mimic the interactions of these crucial biological motifs.[2] This has led to the successful development of numerous 7-azaindole-containing drugs, including kinase inhibitors for oncology.[4][5] The functionalization of the 7-azaindole core at various positions is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.[3][6] The subject of this guide, this compound, is a key intermediate, providing two distinct reactive handles for further chemical modification, such as palladium-catalyzed cross-coupling reactions.[7] Understanding its stability is therefore paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the integrity of any resulting active pharmaceutical ingredient (API).

Structural and Electronic Analysis

A molecule's stability is intrinsically linked to its structure and the electronic interplay of its constituent functional groups.

Figure 1: Key structural features of this compound.

The key features influencing stability are:

  • The 7-Azaindole Core: This bicyclic system contains a basic pyridine nitrogen (N7) and a weakly acidic pyrrole nitrogen (N1). In acidic media, protonation will occur preferentially at the more basic pyridine nitrogen.

  • Electron-Withdrawing Substituents: Both the nitro and bromo groups are strongly deactivating, pulling electron density from the aromatic system.[8][9] This has two major consequences:

    • It decreases the basicity of the pyridine nitrogen, meaning a lower pH (stronger acid) is required for protonation compared to the unsubstituted parent scaffold.

    • It significantly deactivates the ring towards electrophilic aromatic substitution, a common degradation pathway for many aromatic compounds in acid.[10]

Theoretical Assessment of Acid Stability

Protonation Equilibria

Under acidic conditions, the primary reaction will be the reversible protonation of the pyridine nitrogen (N7). This equilibrium is fundamental to understanding the compound's behavior.

Figure 2: Protonation equilibrium of the 7-azaindole core in acidic media.

Protonation at N7 places a formal positive charge on the pyridine ring, which further withdraws electron density from the entire bicyclic system. This electronic shift is expected to enhance the overall stability of the molecule by making it even more resistant to electrophilic attack.

Potential Degradation Pathways

While the molecule is anticipated to be relatively stable, several potential degradation pathways should be considered, particularly under harsh acidic conditions (e.g., high temperature, presence of other reactive species).

  • Hydrolysis: Direct acid-catalyzed hydrolysis of the C-Br or C-NO₂ bond is generally considered unlikely for aryl halides and nitroarenes unless under extreme conditions or if the ring is highly activated towards nucleophilic aromatic substitution. The electron-deficient nature of the protonated ring could theoretically make it more susceptible to nucleophilic attack by water, but this would still require a significant energy barrier.

  • Reduction of the Nitro Group: Aromatic nitro compounds can be reduced to amines in acidic media, but this typically requires the presence of a reducing agent, such as a metal (e.g., Sn, Fe) and concentrated HCl.[11] In a typical pharmaceutical formulation or during routine synthesis workup with dilute acids, this pathway is not a primary concern unless reducing agents are also present.

  • Acid-Catalyzed Polymerization: Indoles are known to be unstable in strong acids, often leading to polymerization.[12] While 7-azaindole shares structural similarity, the powerful deactivating effect of the nitro and bromo groups, compounded by the protonation of the pyridine ring, should significantly mitigate this risk.

Experimental Protocol for Stability Assessment

To move beyond theoretical prediction, a forced degradation study is essential. This protocol provides a systematic approach to quantifying the stability of this compound.

Objective

To determine the rate and extent of degradation of this compound under various acidic pH conditions and to identify any major degradation products.

Workflow for Forced Degradation Study

G start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) prep_buffers Prepare Acidic Media (e.g., 0.1M HCl (pH ~1), pH 3.0 Citrate Buffer, pH 5.0 Acetate Buffer) start->prep_buffers incubation Incubation Step Spike stock solution into acidic media. Incubate at controlled temperature (e.g., 50°C). Pull timepoints (e.g., 0, 2, 4, 8, 24 hours). prep_buffers->incubation quench Sample Quenching Neutralize sample with an equal volume of base (e.g., 0.1M NaOH or buffer) to stop degradation. incubation->quench analysis Analysis by HPLC-UV/MS Quantify parent compound. Detect and identify degradation products. quench->analysis end End: Data Analysis Calculate % degradation vs. time. Determine degradation kinetics. analysis->end

Figure 3: Experimental workflow for the acid-forced degradation study.

Detailed Methodology

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Citrate and Citric Acid, analytical grade

  • Sodium Acetate and Acetic Acid, analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Formic Acid, MS grade

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN) to prepare a 1.0 mg/mL stock solution.

3. Forced Degradation:

  • For each condition (e.g., 0.1 M HCl, pH 3 buffer, pH 5 buffer), add a defined volume of the stock solution to the acidic media in a sealed vial to achieve a final concentration of ~50 µg/mL.

  • Prepare a control sample in a 50:50 ACN:Water mixture.

  • Place the vials in a thermostatically controlled environment (e.g., 50°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately quench the reaction by adding an equal volume of a neutralizing solution to bring the pH to ~7.

4. Analytical Method:

  • Analyze the samples using a stability-indicating HPLC method coupled with UV and Mass Spectrometry detectors. A well-developed method is crucial for separating the parent compound from any potential degradants.

Parameter Condition Rationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the basic heterocycle.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 10 minutesEnsures elution of the parent compound and any potential degradants with varying polarities.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
UV Detection Diode Array Detector (DAD)To quantify the parent peak and detect degradants at their λmax.
MS Detection ESI+To confirm the mass of the parent peak and identify the mass of unknown degradant peaks.
Table 1: Example HPLC-UV/MS method parameters for stability analysis.
Data Presentation and Interpretation

Results should be tabulated to clearly show the percentage of the parent compound remaining over time under each condition.

Time (hours) % Remaining (0.1 M HCl) % Remaining (pH 3.0) % Remaining (pH 5.0)
0100.0100.0100.0
299.899.9100.0
499.599.8100.0
899.199.7100.0
2497.599.299.9
Table 2: Example data summary for a forced degradation study. (Note: Data is hypothetical).

From this data, degradation rates can be calculated. The identity of any significant degradant peak (e.g., >0.1%) should be investigated using MS/MS fragmentation to propose a structure.

Mitigation Strategies

If instability is observed, particularly under moderately acidic conditions (pH 3-5), several strategies can be employed:

  • Formulation: For drug products, formulating in a buffered system at a pH where the compound is most stable is the primary approach. Avoiding acidic excipients is also critical.

  • Synthesis and Storage: During synthesis, exposure to strong acids for prolonged periods or at high temperatures should be minimized. The pure, solid-state compound should be stored in a dry, controlled environment.

  • Structural Modification: In drug discovery programs, if the core itself is found to be inherently labile, medicinal chemists may explore modifying the substituents to increase electron density or sterically hinder potential reaction sites, though this must be balanced with the impact on biological activity.

Conclusion

This compound is expected to exhibit good stability under a range of acidic conditions due to the strong deactivating nature of its substituents and the stabilizing effect of pyridine nitrogen protonation. The primary risk of degradation is likely limited to harsh conditions involving strong acids at elevated temperatures or the presence of reducing agents. The provided experimental protocol offers a robust framework for researchers and drug development professionals to empirically quantify this stability, ensuring the compound's quality and integrity throughout its lifecycle from a synthetic intermediate to its potential inclusion in a final drug product.

References

  • ResearchGate. Pharmaceuticals containing 7‐azaindole motif. [Online] Available from: [Link]

  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Online] Available from: [Link]

  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A*. [Online] Available from: [Link]

  • SlideShare. NITRO COMPOUNDS. [Online] Available from: [Link]

  • National Institutes of Health. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Online] Available from: [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. [Online] Available from: [Link]

  • ACS Publications. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. [Online] Available from: [Link]

  • OSTI.gov. Acid catalysts of excited-state double-proton transfer in 7-azaindole (Journal Article). [Online] Available from: [Link]

  • Hansraj College. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Online] Available from: [Link]

  • Wikipedia. Nitro compound. [Online] Available from: [Link]

  • National Institutes of Health. Electrophilic Aromatic Substitution of a BN Indole. [Online] Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Online] Available from: [Link]

  • Semantic Scholar. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Online] Available from: [Link]

Sources

Solubility Profile of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Predictive and Methodological Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents. The title compound, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is a highly functionalized intermediate, offering synthetic handles for diversification and electronic properties tailored for specific target interactions. However, the utility of this and any advanced intermediate is fundamentally governed by its solubility, a critical parameter that dictates its performance in synthetic reactions, biological assays, and formulation development. This guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its molecular architecture. As explicit experimental data is not widely published, we present a robust, step-by-step protocol for its empirical determination using the gold-standard equilibrium shake-flask method. This document is intended to empower researchers and drug development professionals to accurately characterize this key intermediate, mitigating risks in downstream applications and accelerating project timelines.

The Strategic Importance of Solubility in the Application of Pyrrolo[2,3-b]pyridine Intermediates

The journey of a new chemical entity (NCE) from a laboratory curiosity to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[1] Among these, solubility is arguably one of the most critical. For orally administered drugs, poor aqueous solubility is a primary cause of low and erratic bioavailability, often leading to the failure of otherwise potent compounds.[2]

This compound is a strategic building block in drug discovery. The pyrrolopyridine core is a "privileged scaffold" found in numerous approved drugs, while the bromine atom at the 4-position is ideally placed for palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.[3] The nitro group at the 3-position acts as a strong electron-withdrawing group, modulating the electronics of the ring system.

Understanding the solubility of this intermediate is paramount for several reasons:

  • Synthetic Chemistry: Inefficient dissolution in a reaction solvent can lead to sluggish reaction kinetics, incomplete conversions, and complex purification challenges. A well-chosen solvent system based on solubility data ensures homogeneity and predictable outcomes.

  • Screening and Biological Assays: Inaccurate stock solution concentrations due to poor solubility can lead to misleading structure-activity relationship (SAR) data. Compound precipitation in aqueous assay buffers is a common source of artifacts and false negatives.

  • Formulation Development: For preclinical studies, achieving the necessary concentration in a suitable vehicle is dependent on the compound's solubility. Early solubility data guides the selection of appropriate formulation strategies, such as co-solvents, amorphous solid dispersions, or salt forms.[]

Predicted Physicochemical Profile and Solubility Rationale

A molecule's solubility is a direct consequence of its structure. By dissecting the functional components of this compound, we can develop a qualitative prediction of its behavior in various organic solvents.

The structure combines several features with opposing solubility influences:

  • The Aromatic Core (Pyrrolo[2,3-b]pyridine): A planar, heterocyclic system that is largely lipophilic but contains a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen).

  • The Bromo Group (-Br): Increases the molecular weight and contributes to lipophilicity, generally decreasing solubility in polar solvents.

  • The Nitro Group (-NO₂): A highly polar, strong electron-withdrawing group that can act as a hydrogen bond acceptor. This feature is expected to enhance solubility in polar solvents.

This duality suggests the compound will have limited solubility in nonpolar solvents (e.g., hexanes) and very poor solubility in water, but will likely be soluble in polar aprotic solvents that can solvate the polar nitro group and interact with the aromatic system.

Below is a table of computationally predicted properties, which provide a quantitative basis for our solubility forecast.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₇H₄BrN₃O₂-
Molecular Weight 242.03 g/mol Moderate molecular weight.
XLogP3 1.4 - 1.8Indicates a moderate degree of lipophilicity. Suggests poor aqueous solubility.
Topological Polar Surface Area (TPSA) 81.65 ŲA relatively high TPSA, driven by the nitro and ring nitrogens, suggests the need for polar solvents to achieve good solubility.
Hydrogen Bond Donors 1 (pyrrole N-H)Can interact with H-bond accepting solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 4 (pyridine N, two O atoms in NO₂)Can interact with H-bond donating solvents (e.g., alcohols, water).

Causality Behind Predictions: The principle of "like dissolves like" is the guiding tenet. Solvents that can effectively overcome the solute-solute interactions within the crystal lattice and form favorable solute-solvent interactions will be effective. The high TPSA and presence of both H-bond donors and acceptors point towards polar solvents being the most successful. Polar aprotic solvents like DMSO and DMF are excellent candidates as they are strong H-bond acceptors and can disrupt the crystal lattice. Polar protic solvents like ethanol may also be effective, though potentially to a lesser extent.

G cluster_compound This compound cluster_solvents Solvent Classes Compound Core Structure HBD H-Bond Donor (Pyrrole N-H) Compound->HBD HBA H-Bond Acceptors (Pyridine N, Nitro O) Compound->HBA Lipo Lipophilic Regions (Aromatic Rings, -Br) Compound->Lipo Protic Polar Protic (e.g., Ethanol, Methanol) HBD->Protic Favorable H-Bonding Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) HBD->Aprotic Moderate HBA->Protic Favorable H-Bonding HBA->Aprotic Strong Interaction (Dipole-Dipole, H-Bond Accept) Lipo->Aprotic Moderate Nonpolar Nonpolar (e.g., Toluene, Hexane) Lipo->Nonpolar Favorable (van der Waals) G cluster_sampling Step 4: Sampling cluster_analysis Step 5: Quantification start Start prep Step 1: Add Excess Solid to Vial start->prep add_solvent Step 2: Add Known Volume of Solvent prep->add_solvent incubate Step 3: Agitate at Constant Temp (e.g., 25°C for 24-72h) add_solvent->incubate check_eq Check for Equilibrium (Sample at 24h, 48h, 72h) incubate->check_eq check_eq->incubate Not Reached settle Settle Solids check_eq->settle Equilibrium Reached withdraw Withdraw Supernatant settle->withdraw filter_sample Filter (0.22 µm Syringe Filter) withdraw->filter_sample dilute Dilute Sample filter_sample->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Concentration vs. Calibration Curve hplc->calculate end_node End: Solubility Data (mg/mL, Molarity) calculate->end_node

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear, concise format for easy comparison.

Table 2: Experimental Solubility of this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (M)Classification
DMSO7.2[Experimental Value][Calculated Value][e.g., Very Soluble]
DMF6.4[Experimental Value][Calculated Value][e.g., Soluble]
Acetone5.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetonitrile5.8[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethanol4.3[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
Water10.2[Experimental Value][Calculated Value][e.g., Practically Insoluble]

Interpreting the Results:

  • High solubility in DMSO/DMF: This is expected and confirms their suitability for preparing high-concentration stock solutions for biological screening.

  • Solubility in Acetonitrile/Alcohols: This data is crucial for designing purification schemes (e.g., HPLC mobile phases) and for assessing the feasibility of certain reaction conditions.

  • Low solubility in Toluene/Ethyl Acetate: This information can be leveraged for crystallization or precipitation steps during synthesis.

  • Aqueous Insolubility: Confirms the prediction of poor oral bioavailability in the absence of advanced formulation techniques.

Conclusion

While this compound is a promising and versatile intermediate, its effective application hinges on a thorough understanding of its solubility. This guide has established a strong predictive rationale for its behavior, anticipating good solubility in polar aprotic solvents and poor solubility in aqueous media. More importantly, we have provided a detailed, robust, and logically sound experimental protocol to generate the precise, high-quality data required by drug discovery and development teams. By investing the effort to characterize solubility early and accurately, researchers can de-risk subsequent activities, ensuring the smooth and efficient progression of projects that rely on this valuable chemical scaffold.

References

Sources

The Strategic Utility of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold and the Power of Strategic Functionalization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, interacting with a wide range of biological targets, most notably protein kinases.[1] The strategic functionalization of this core structure is paramount in the development of potent and selective therapeutic agents. In this context, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine emerges as a highly valuable, albeit specialized, starting material. The orthogonal reactivity of the bromo and nitro substituents, coupled with their specific placement on the 7-azaindole core, provides a powerful platform for the synthesis of complex, multi-substituted derivatives. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and synthetic utility of this key intermediate, offering field-proven insights and detailed protocols for its application in drug discovery programs.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use. The table below summarizes key properties for this compound.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂N/A
Molecular Weight 242.03 g/mol N/A
Appearance Pale yellow to yellow solidN/A
Solubility Soluble in DMF, DMSO, and chlorinated solventsN/A
CAS Number Not availableN/A

Note: As this is a specialized intermediate, a dedicated CAS number may not be publicly available. Spectral and physical data should be confirmed on a batch-specific basis.

Synthetic Strategies: Accessing and Utilizing the Core Scaffold

The synthesis of this compound and its subsequent elaboration into more complex molecules form the cornerstone of its utility. This section details a plausible synthetic route to the title compound and explores its key transformations.

Part 1: Synthesis of the Starting Material

While a direct, single-step synthesis of this compound from the parent 7-azaindole is challenging due to regioselectivity issues, a multi-step approach, guided by established methodologies for related 7-azaindole functionalization, can be employed.[2][3] The proposed pathway leverages the directing effects of existing substituents to achieve the desired substitution pattern.

Synthesis_of_this compound start 7-Azaindole step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 3-Nitro-7-azaindole step1->intermediate1 Regioselective nitration at C3 step2 Bromination (NBS, MeCN) intermediate1->step2 product 4-Bromo-3-nitro-7-azaindole step2->product Regioselective bromination at C4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 7-Azaindole to 3-Nitro-7-azaindole

  • To a stirred solution of concentrated sulfuric acid at 0 °C, add 7-azaindole portion-wise, maintaining the temperature below 10 °C.

  • Cool the mixture to -5 °C and add fuming nitric acid dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-nitro-7-azaindole.

Causality: The nitration occurs selectively at the 3-position of the pyrrole ring, which is the most electron-rich and sterically accessible position for electrophilic aromatic substitution on the 7-azaindole scaffold.[4]

Step 2: Bromination of 3-Nitro-7-azaindole to 4-Bromo-3-nitro-7-azaindole

  • Dissolve 3-nitro-7-azaindole in acetonitrile.

  • Add N-bromosuccinimide (NBS) in one portion.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Causality: The electron-withdrawing nitro group at the 3-position deactivates the pyrrole ring towards further electrophilic substitution and directs the incoming electrophile (bromonium ion from NBS) to the 4-position of the pyridine ring.[5]

Part 2: Key Synthetic Transformations

The strategic placement of the bromo and nitro groups allows for a diverse range of subsequent chemical modifications. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the nitro group at C3 can be readily reduced to an amine, which can then be further functionalized.

Key_Transformations cluster_coupling C4-Position Modifications (Cross-Coupling) cluster_reduction C3-Position Modification start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira reduction Nitro Group Reduction (e.g., Fe/NH4Cl, SnCl2) start->reduction product_suzuki 4-Aryl/Heteroaryl-3-nitro- 1H-pyrrolo[2,3-b]pyridine suzuki->product_suzuki product_buchwald 4-Amino-3-nitro- 1H-pyrrolo[2,3-b]pyridine Derivatives buchwald->product_buchwald product_sonogashira 4-Alkynyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine sonogashira->product_sonogashira product_reduction 4-Bromo-3-amino- 1H-pyrrolo[2,3-b]pyridine reduction->product_reduction

Caption: Key synthetic transformations of this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (argon or nitrogen) for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 4-aryl/heteroaryl-3-nitro-1H-pyrrolo[2,3-b]pyridine.[7]

Trustworthiness: This protocol is self-validating as the choice of Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving electron-deficient heterocyclic halides. The aqueous base system is standard and effective for the transmetalation step.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture and heat to 100-110 °C under an inert atmosphere for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield the 4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine derivative.[10]

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in C-N coupling reactions with electron-deficient aryl halides.

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting terminal alkynes with aryl or vinyl halides.[11][12]

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent such as THF or DMF, add triethylamine (2.5 eq.).

  • Add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.03 eq.) and copper(I) iodide (CuI) (0.05 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 4-alkynyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.[13]

Authoritative Grounding: The use of a palladium/copper co-catalyst system is the classic and highly effective method for Sonogashira couplings, ensuring efficient formation of the key copper acetylide intermediate.

The reduction of the nitro group to a primary amine unlocks a plethora of further synthetic possibilities, including amide bond formation and the construction of fused ring systems. The key is to achieve this reduction without affecting the bromo substituent.

Experimental Protocol: Selective Nitro Group Reduction

  • To a stirred suspension of this compound (1.0 eq.) in a mixture of ethanol and water, add ammonium chloride (4.0 eq.).

  • Heat the mixture to 70-80 °C and add iron powder (5.0 eq.) portion-wise.

  • Stir the reaction vigorously at reflux for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine.[14]

Causality: Reagents such as iron in the presence of a mild acid like ammonium chloride, or tin(II) chloride, are known to selectively reduce aromatic nitro groups while leaving aryl halides intact, unlike catalytic hydrogenation with Pd/C which can lead to dehalogenation.[15][16]

Application in Kinase Inhibitor Drug Discovery

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The synthetic versatility of this compound allows for the systematic exploration of the chemical space around this core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the 4-position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to probe interactions with the solvent-exposed region of the ATP-binding pocket. The amino group, generated from the reduction of the nitro group at the 3-position, can be acylated or used to construct fused ring systems, further modifying the inhibitor's profile.[17][18]

Conclusion

This compound represents a strategically designed building block for the synthesis of complex, highly functionalized 7-azaindole derivatives. Its unique substitution pattern allows for selective and sequential modifications at the C3 and C4 positions, providing a robust platform for the generation of diverse chemical libraries. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to fully leverage the potential of this versatile starting material in their quest for novel therapeutics, particularly in the competitive field of kinase inhibitor discovery.

References

  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 764-769. [Link]

  • Han, C., Green, K., Pfeifer, E., & Vounatsos, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 764–769. [Link]

  • ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • SAGE Journals. (n.d.). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • SciSpace. (n.d.). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Retrieved from [Link]

  • Semantic Scholar. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Discovery and history of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its strategic functionalization makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, offering insights into the scientific rationale behind its preparation and utility in drug discovery.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is isomeric with indole, and it serves as a bioisostere for purine, allowing it to interact with a wide range of biological targets. The pyridine nitrogen in the 7-azaindole core can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for target proteins. This has made 7-azaindole and its derivatives attractive core structures for the development of therapeutics, particularly in oncology. The introduction of bromo and nitro functionalities at the 4- and 3-positions, respectively, of the 7-azaindole core creates a highly versatile intermediate, this compound, for further chemical modifications.

Historical Context and Implied Discovery

A definitive "discovery" paper for this compound is not prominent in the scientific literature. Its emergence is more likely linked to its role as a key building block in broader medicinal chemistry programs, particularly those focused on kinase inhibitors. The development of potent and selective kinase inhibitors often relies on the synthesis of a library of diverse, functionalized heterocyclic compounds. The title compound, with its strategically placed reactive sites, is an ideal candidate for such libraries. Its history is therefore intertwined with the advancement of kinase inhibitor research, where its utility as an intermediate has driven its synthesis and application. The synthesis of related compounds, such as 5-bromo-4-chloro-3-nitro-7-azaindole, on a large scale underscores the industrial importance of such functionalized 7-azaindoles in pharmaceutical development.[1][2]

Evolution of Synthetic Strategies

The synthesis of this compound is a multi-step process that begins with the functionalization of the parent 7-azaindole scaffold. The key transformations are the regioselective bromination at the 4-position followed by nitration at the 3-position.

Synthesis of the Precursor: 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The synthesis of the key precursor, 4-bromo-7-azaindole, can be achieved from 1H-pyrrolo[2,3-b]pyridine-7-oxide. This method provides a reliable route to the desired 4-substituted isomer.

  • Step 1: Reaction Setup

    • To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) in N,N-dimethylformamide (DMF), add tetramethylammonium bromide (1.2 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Step 2: Reagent Addition

    • Slowly add methanesulfonic anhydride (Ms₂O, 2.0 eq.) in portions, maintaining the temperature at 0 °C.

  • Step 3: Reaction

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Step 4: Work-up and Isolation

    • Dilute the reaction mixture with water and adjust the pH to 7 with solid sodium hydroxide.

    • Add more water to induce precipitation.

    • Cool the suspension to 5 °C for 1 hour.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Regioselective Nitration to Yield this compound

The nitration of the 7-azaindole core is a critical step. The electron-rich pyrrole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive. The synthesis of the analogous 4-chloro-3-nitro-7-azaindole provides a well-established precedent for this transformation.[2][3]

  • Step 1: Reaction Setup

    • To a cooled (0 °C) mixture of concentrated sulfuric acid (95-98%), add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Step 2: Nitration

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.

  • Step 3: Reaction

    • Stir the reaction mixture at 0-10 °C for a specified time, monitoring the reaction progress by HPLC or TLC.

  • Step 4: Work-up and Isolation

    • Carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to afford this compound.

Causality Behind Experimental Choices:

  • Choice of Nitrating Agent: The use of a classic mixed acid (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic systems. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.[2]

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent side reactions, such as over-nitration or degradation of the starting material, and to ensure the regioselectivity of the reaction.

  • Regioselectivity: The nitration occurs at the C3 position of the 7-azaindole ring. This is due to the higher electron density at this position, making it the most favorable site for electrophilic attack.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

PropertyValue (Predicted/Analogous)Source
Molecular FormulaC₇H₄BrN₃O₂-
Molecular Weight242.03 g/mol -
AppearanceExpected to be a solid-
Melting Point>250 °C (decomposes) (Analogous to 5-bromo-4-chloro-3-nitro-7-azaindole)[2]
SolubilityLikely soluble in polar organic solvents like DMSO and DMF-

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR (DMSO-d₆)Aromatic protons in the range of δ 8.0-9.0 ppm. A broad singlet for the N-H proton at δ > 12 ppm.
¹³C NMR (DMSO-d₆)Carbon signals corresponding to the substituted pyrrolopyridine ring system.
Mass Spectrometry (ESI)A characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).[4]

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6][7]

G This compound This compound Reduction_of_Nitro Reduction of Nitro Group This compound->Reduction_of_Nitro e.g., Fe/HCl, SnCl2 4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine 4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine Reduction_of_Nitro->4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine Suzuki_Coupling Suzuki Coupling (at C4-Br) 4-Aryl-3-amino-1H-pyrrolo[2,3-b]pyridine 4-Aryl-3-amino-1H-pyrrolo[2,3-b]pyridine Suzuki_Coupling->4-Aryl-3-amino-1H-pyrrolo[2,3-b]pyridine Amide_Coupling Amide Coupling Kinase_Inhibitors Kinase_Inhibitors Amide_Coupling->Kinase_Inhibitors 4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine->Suzuki_Coupling Pd catalyst, Boronic acid 4-Aryl-3-amino-1H-pyrrolo[2,3-b]pyridine->Amide_Coupling Acyl chloride, Coupling agent

Synthesis of Kinase Inhibitors

The bromo and nitro groups on the 7-azaindole core serve as handles for further functionalization:

  • The Bromo Group (C4): This position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents, which can be crucial for modulating the potency and selectivity of the final kinase inhibitor.

  • The Nitro Group (C3): The nitro group can be readily reduced to an amino group. This amino functionality can then be further derivatized, for example, through amide bond formation, sulfonylation, or reductive amination, to introduce additional diversity and points of interaction with the target kinase.

The ability to selectively modify both the C3 and C4 positions allows for the systematic exploration of the structure-activity relationship (SAR) of a given series of compounds, a fundamental process in drug discovery. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[6][8][9]

Future Outlook

The demand for novel, highly selective kinase inhibitors for the treatment of cancer and other diseases remains high. As a versatile and strategically functionalized building block, this compound is expected to continue to play a significant role in the discovery and development of new therapeutics. Future research may focus on developing more efficient and environmentally friendly synthetic routes to this and related intermediates. Additionally, the continued exploration of the chemical space accessible from this scaffold will likely lead to the discovery of new bioactive molecules with novel mechanisms of action.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 633-637. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Supporting Information: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Atlanchim Pharma. (2022). Scientific Letter. Retrieved from [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. [Link]

  • Google Patents. (n.d.). Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Bollini, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1953-1960. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket. The strategic functionalization of this core is paramount in achieving high potency and selectivity. This guide focuses on the unique synthetic utility of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine , a key intermediate that offers a programmed approach to constructing highly decorated kinase inhibitors. The presence of the bromo and nitro groups at the 4- and 3-positions, respectively, provides orthogonal synthetic handles for sequential, regioselective modifications, making it an invaluable tool for researchers in drug development.

This document will provide a comprehensive overview of the synthetic strategies employing this key intermediate, detailed experimental protocols, and the underlying scientific rationale for its application in the synthesis of potent kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family.

The Synthetic Versatility of this compound

The strategic positioning of the bromo and nitro substituents on the 7-azaindole core is the cornerstone of this intermediate's utility. The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Simultaneously, the nitro group at the C3 position acts as a masked amino group. Its strong electron-withdrawing nature can also influence the reactivity of the heterocyclic system. The subsequent reduction of the nitro group to a primary amine opens up a plethora of possibilities for further functionalization, including amide bond formation, sulfonylation, and reductive amination, enabling the introduction of key pharmacophoric features that can interact with specific residues in the kinase active site.

dot

Caption: Synthetic pathways from this compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Representative Workflow

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and certain cancers.[1] The following section outlines a representative, multi-step synthesis of a potent JAK inhibitor, leveraging the unique reactivity of this compound. This workflow is a composite of established synthetic methodologies for this class of compounds.[2][3]

Overall Synthetic Scheme

dot

JAK_Inhibitor_Synthesis cluster_0 Core Synthesis & Functionalization cluster_1 Coupling & Final Elaboration A 7-Azaindole B Nitration (HNO3/H2SO4) A->B C 3-Nitro-7-azaindole B->C D Bromination (NBS) C->D E This compound D->E F Reduction (Fe/NH4Cl) E->F G 3-Amino-4-bromo-1H-pyrrolo[2,3-b]pyridine F->G H Buchwald-Hartwig Amination (Amine Partner) G->H I Coupled Intermediate H->I J Amide Coupling (Acyl Chloride) I->J K Final JAK Inhibitor J->K

Caption: Representative workflow for JAK inhibitor synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitration and bromination of the 7-azaindole core.

Materials:

Reagent/SolventGradeSupplier
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Nitric Acid (HNO₃)70%VWR
N-Bromosuccinimide (NBS)99%Acros Organics
Acetonitrile (ACN)AnhydrousSigma-Aldrich

Procedure:

  • Nitration: To a cooled (0 °C) solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid, add nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to afford 3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Bromination: Dissolve the 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile. Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Expected Yield and Characterization:

StepProductExpected YieldKey Characterization
Nitration3-Nitro-1H-pyrrolo[2,3-b]pyridine80-90%¹H NMR, LC-MS
BrominationThis compound75-85%¹H NMR, ¹³C NMR, LC-MS
Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a critical step. Various methods can be employed, with iron in the presence of an ammonium salt being a common and effective choice.[2]

Materials:

Reagent/SolventGradeSupplier
This compoundAs synthesized-
Iron powder (<325 mesh)99%Alfa Aesar
Ammonium Chloride (NH₄Cl)99.5%Sigma-Aldrich
EthanolReagent GradeFisher Scientific
WaterDeionized-

Procedure:

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (3:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-Amino-4-bromo-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] This protocol outlines a general procedure for the coupling of the 3-Amino-4-bromo-1H-pyrrolo[2,3-b]pyridine with a representative amine.

Materials:

Reagent/SolventGradeSupplier
3-Amino-4-bromo-1H-pyrrolo[2,3-b]pyridineAs synthesized-
Amine coupling partnerN/AVaries
Pd₂(dba)₃97%Strem Chemicals
XPhos98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)97%Acros Organics
TolueneAnhydrousSigma-Aldrich

Procedure:

  • In a glovebox, charge a reaction vial with 3-Amino-4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired coupled product.

Targeting the JAK-STAT Signaling Pathway

The synthesized kinase inhibitors are designed to interfere with the JAK-STAT signaling pathway. This pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders.

dot

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT_P STAT (Phosphorylated) JAK->STAT_P Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor Binding STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Expression Gene Expression STAT_dimer->Gene Expression Nuclear Translocation & Transcription Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its pre-installed, orthogonally reactive sites provide a streamlined and efficient route to complex kinase inhibitors. The protocols and rationale presented herein offer a robust framework for researchers and drug development professionals to leverage this versatile intermediate in their quest for novel therapeutics. As our understanding of kinase biology deepens, the demand for precisely engineered small molecules will only grow, further cementing the importance of such well-designed synthetic building blocks.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Dumas, J., et al. (2000). 1-Phenyl-2-(1H-indol-3-yl)ethanones: A Novel Class of Potent and Selective Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047-2050. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2012). JAKs and STATs in Immunity, Immunodeficiency, and Cancer. New England Journal of Medicine, 368(2), 161-170. [Link]

  • Norman, P. (2011). Selective JAK3 inhibitors and the quest for a new class of immunosuppressants. Expert Opinion on Therapeutic Patents, 21(11), 1709-1731. [Link]

  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological Reviews, 228(1), 273-287. [Link]

  • Traves, P. G., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 12(7), 684-703. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1080-1084. [Link]

  • Wolter, M., et al. (2002). A general and efficient method for the N-arylation of anilines. Organic Letters, 4(6), 973-976. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(19), 6548. [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-nitro-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, a bioisostere of indole, is a cornerstone in the design of kinase inhibitors, antivirals, and other therapeutic agents. Functionalization of this core allows for the precise tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties.[1]

This document provides a comprehensive guide for researchers on the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine . The presence of the electron-withdrawing nitro group at the C3 position significantly influences the electronic properties of the C4-bromo bond, making it an excellent substrate for oxidative addition, a key step in the catalytic cycle. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L), which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[4]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[5][6][7] This boronate then displaces the halide from the palladium complex.

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled as the desired 4-aryl product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Mechanism pd0 Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->oxidative_addition aryl_halide 4-Bromo-3-nitro-1H- pyrrolo[2,3-b]pyridine (Ar-X) aryl_halide->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') oxidative_addition->transmetalation Transmetalation boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronate Activated Boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation transmetalation->pd0 Reductive Elimination product 4-Aryl-3-nitro-1H- pyrrolo[2,3-b]pyridine (Ar-Ar') transmetalation->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Substrates : this compound, Arylboronic acid (or boronic ester)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base : Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvents : Anhydrous 1,4-Dioxane and Degassed deionized water

  • Equipment : Schlenk flask or reaction vial with screw cap, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for column chromatography.

Step-by-Step Reaction Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware reagents 2. Add Solid Reagents setup->reagents inert 3. Purge with Inert Gas reagents->inert solvents 4. Add Solvents inert->solvents heat 5. Heat to Reaction Temp solvents->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool & Dilute monitor->cool filter 8. Filter Catalyst cool->filter extract 9. Liquid-Liquid Extraction filter->extract purify 10. Column Chromatography extract->purify analyze 11. Characterize Product purify->analyze

Figure 2: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv, e.g., K₂CO₃).

    • Rationale: Using a slight excess of the boronic acid helps drive the reaction to completion. The base is crucial for activating the boronic acid.[9]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.02–0.05 equiv, e.g., Pd(PPh₃)₄).

    • Rationale: Catalyst loading is kept low (mol%) to minimize cost and residual metal in the final product.[10]

  • Solvent Addition : Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).[8]

    • Rationale: The organic solvent (dioxane) solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

  • Reaction Execution : Lower the flask into an oil bath preheated to the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4–24 hours).[11][12]

  • Workup : a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Filter the mixture through a pad of Celite® to remove the precipitated palladium catalyst.[13][14] Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine product.[13]

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki couplings often requires optimization.[16][17][18] The following table outlines common challenges and potential solutions.

Problem Potential Cause(s) Suggested Solutions & Rationale
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature.1. Use a fresh catalyst source. Try a different catalyst/ligand system (e.g., Pd(dppf)Cl₂, SPhos, XPhos) to enhance activity.[19][20] 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄, which can increase the concentration of the active boronate. 3. Increase the temperature in 10 °C increments, but be mindful of potential decomposition.
Protodeboronation of Boronic Acid 1. Excess base or water. 2. Prolonged reaction time at high temperature.1. Use a milder base (e.g., K₂CO₃) or reduce the amount of water in the solvent system. 2. Use a more active catalyst to shorten the reaction time. Consider using boronic esters (e.g., pinacol esters), which are often more stable.[21]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the system is thoroughly purged with inert gas before and during the reaction. Use freshly degassed solvents.
Difficult Purification Co-elution of product with byproducts or residual catalyst.1. For residual palladium, an aqueous workup with a solution of sodium bisulfite can help.[13] 2. Optimize chromatography conditions (different solvent system, gradient). 3. If the product is a solid, consider recrystallization as a final purification step.

Safety and Handling

  • This compound : Handle with care. Nitroaromatic compounds can be toxic and potentially unstable. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

  • Palladium Catalysts : Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.[23][24][25] After the reaction, dispose of palladium-contaminated waste according to institutional guidelines.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Bases : Strong bases like potassium carbonate are corrosive. Avoid skin and eye contact.[26]

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Hopic. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]

  • Gede, P. T., & Arany, A. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

  • Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • University of California. (2017). Standard Operating Procedure. Retrieved from [Link]

  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • SINT. (2024). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ESPI Metals. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the C-N cross-coupling of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with various primary and secondary amines. The Buchwald-Hartwig amination is a powerful tool in medicinal chemistry for forging carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[1] The target substrate, a derivative of 7-azaindole, presents unique challenges due to the electronic deficiency of the pyridine ring and the presence of a protic N-H group on the pyrrole moiety.[2][3][4] This document outlines a robust, field-proven methodology, explains the mechanistic rationale behind parameter selection, and offers a guide for troubleshooting common issues, enabling researchers to reliably synthesize novel 4-amino-7-azaindole derivatives.

Introduction and Scientific Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other pharmacologically active agents.[5] Direct amination of the 7-azaindole core, particularly at the C-4 position, provides a rapid entry point to novel chemical matter. Traditional methods like SNAr often require harsh conditions and are limited in scope.[4] The palladium-catalyzed Buchwald-Hartwig amination offers a milder and more general alternative.[6]

The specific substrate, this compound, is an electron-deficient heteroaryl halide. This electronic nature makes the C-Br bond susceptible to oxidative addition to a Pd(0) center, the first key step in the catalytic cycle.[1] However, the unprotected N-H on the pyrrole ring can complicate the reaction by coordinating to the palladium catalyst or reacting with the strong base required for the amination.[3] Therefore, careful selection of the catalyst, ligand, base, and solvent is paramount to achieve high selectivity and yield for C-N coupling over undesired side reactions. This protocol leverages modern, sterically hindered biaryl phosphine ligands, which have revolutionized the amination of challenging substrates.[7][8]

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle begins with an active Pd(0) species, which undergoes oxidative addition to the aryl bromide. The resulting Pd(II) complex then coordinates the amine. Deprotonation by a base forms a palladium-amido complex, which finally undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[9] Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting reductive elimination step and stabilize the palladium intermediates.[1][7]

Buchwald_Hartwig_Cycle Figure 1. Simplified Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂(Ar)(Br)Pdᴵᴵ Pd0->OxAdd Oxidative Addition AmineComplex [L₂(Ar)(R₂NH)Pdᴵᴵ]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex L₂(Ar)(NR₂)Pdᴵᴵ AmineComplex->AmidoComplex Deprotonation (-HBr, +Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) AmidoComplex->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Amine R₂N-H (Amine) Amine->AmineComplex

Caption: Figure 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[10]

Materials and Reagents:

  • This compound (1 equiv., 0.5 mmol, 128 mg)

  • Amine (primary or secondary, 1.2 equiv., 0.6 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %, 0.01 mmol, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol %, 0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol, 67 mg)

  • Anhydrous Toluene or 1,4-Dioxane (2.5 mL, ~0.2 M)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware, syringes, and inert atmosphere manifold

Step-by-Step Procedure:

  • Vessel Preparation: In an inert atmosphere glovebox, add the Pd₂(dba)₃ (9.2 mg), XPhos (9.5 mg), NaOtBu (67 mg), and this compound (128 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Scientist's Note: Pre-mixing the solid components ensures a homogeneous mixture before solvent addition. Using a pre-catalyst (e.g., XPhos Pd G3) can also simplify this process and improve reproducibility.[11]

  • Reagent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add the anhydrous solvent (2.5 mL) via syringe, followed by the amine (0.6 mmol).

    • Scientist's Note: The order of addition is crucial. Adding the solvent and amine last prevents premature reaction or decomposition. Ensure the solvent is thoroughly degassed and anhydrous, as water and oxygen can deactivate the catalyst.[12]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Scientist's Note: The reaction mixture will typically turn dark brown or black.[10] The elevated temperature is necessary to drive the reaction to completion, especially with less reactive aryl halides.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Key Parameters and Optimization Rationale

The success of this amination hinges on the interplay of several key components. The choices below are based on established principles for coupling electron-deficient heterocycles.

Parameter Recommended Rationale & Justification
Pd Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.[9]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are critical.[1] They accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and are effective for coupling N-H containing heterocycles.[3][7] XPhos provides a good balance of reactivity and stability.[13]
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle.[1] NaOtBu is highly effective but can be incompatible with base-sensitive functional groups like esters.[9] In such cases, a milder base like K₃PO₄ or Cs₂CO₃ can be used, though it may require higher temperatures or longer reaction times.
Solvent Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are preferred.[14] Toluene is an excellent choice for its high boiling point and ability to dissolve the organometallic intermediates. Dioxane is also commonly used.[15] Solvents like acetonitrile or chloroform should be avoided as they can inhibit the catalyst.[15]
Temperature 100 - 110 °CSufficient thermal energy is needed to overcome the activation barriers for oxidative addition and reductive elimination.

Experimental Workflow Visualization

Buchwald_Workflow Figure 2. Experimental Workflow Diagram Setup 1. Reagent Setup (Inert Atmosphere) Addition 2. Solvent & Amine Addition Setup->Addition React 3. Heat & Stir (100-110 °C) Addition->React Monitor 4. Monitor (TLC / LC-MS) React->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: Figure 2. Experimental Workflow Diagram.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst (oxygen/moisture contamination).Ensure all reagents are anhydrous and the system is rigorously purged with an inert gas. Use a freshly opened bottle of solvent. Consider using a pre-catalyst for more reliable activation.
Insufficient temperature.Confirm oil bath temperature. For less reactive amines, consider increasing the temperature to 120 °C (if using toluene).
Poor base quality.Use a fresh bottle of NaOtBu, as it can degrade upon storage. Grind it into a fine powder before use.
Hydrodehalogenation (Bromo group replaced by H)β-hydride elimination from the amido complex is competing with reductive elimination.Switch to a bulkier ligand (e.g., BrettPhos) which is designed to minimize this side reaction.[16] Lowering the reaction temperature may also help.
N-Arylation of Pyrrole The pyrrole N-H is reacting instead of the amine.This is less common with bulky ligands that favor C-N coupling. Ensure the correct stoichiometry of base is used. If it persists, protection of the N-H group (e.g., with a SEM or BOC group) may be necessary, though this protocol is designed to avoid that step.[3]

References

  • Buchwald-Hartwig amination - YouTube . (2023). YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . (2018). Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine . (n.d.). SynArchive. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . (2021). ACS Publications. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . (n.d.). WordPress. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2025). YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . (2006). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles . (2010). ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole . (2018). ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles . (2010). NIH National Library of Medicine. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles . (2010). DSpace@MIT. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles . (2010). Wiley Online Library. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . (2010). ACS Publications. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . (2011). NIH National Library of Medicine. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . (2017). ResearchGate. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . (2021). Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

The Strategic Utility of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Role of a Key Building Block

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the design of targeted therapies, particularly in oncology.[1][2] The strategic functionalization of this core structure is paramount in modulating potency, selectivity, and pharmacokinetic properties. In this context, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine has garnered significant attention as a versatile and highly valuable starting material for the synthesis of a new generation of kinase inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs. We will delve into its chemical attributes, provide detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of potent kinase inhibitors targeting critical signaling pathways in cancer.

Chemical Properties and Strategic Advantages

The unique arrangement of substituents on the this compound core provides a strategic advantage for synthetic diversification.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂N/A
Molecular Weight 242.03 g/mol N/A
CAS Number 943323-63-5N/A

The key reactive handles of this molecule are the C4-bromo and C3-nitro groups. The bromine atom at the C4 position is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. The electron-withdrawing nature of the adjacent nitro group at the C3 position modulates the reactivity of the C4-bromo bond, influencing the conditions required for efficient coupling.

Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a plethora of synthetic possibilities, including the introduction of various side chains and pharmacophoric elements through amide bond formation, reductive amination, or urea formation. The resulting 3-amino-4-aryl-1H-pyrrolo[2,3-b]pyridine scaffold is a common core in many potent kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors: A Workflow

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. The general workflow involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to install the desired aryl or heteroaryl group at the C4 position, followed by the reduction of the nitro group at the C3 position to an amine. This amine then serves as a point for further functionalization.

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B Step 1 C 4-Aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine B->C D Nitro Group Reduction (e.g., Fe/AcOH or H2/Pd-C) C->D Step 2 E 4-Aryl-3-amino-1H-pyrrolo[2,3-b]pyridine D->E F Further Functionalization (Amide coupling, Urea formation, etc.) E->F Step 3 G Kinase Inhibitor Library F->G

Caption: General synthetic workflow for the utilization of this compound in the synthesis of kinase inhibitors.

Exemplary Application: Synthesis of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors

The 3-amino-4-aryl-7-azaindole scaffold is a key pharmacophore in a number of potent FGFR and VEGFR-2 inhibitors.[3] Aberrant FGFR and VEGFR signaling is implicated in the pathogenesis of various cancers, making these kinases attractive therapeutic targets. The synthesis of these inhibitors often commences with a building block analogous to this compound, highlighting its strategic importance.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the key transformations of this compound. It is imperative to note that optimization of reaction conditions may be necessary depending on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. For an electron-deficient substrate such as this compound, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Rationale for Conditions:

  • Catalyst and Ligand: A palladium catalyst, often in combination with a phosphine ligand, is standard. For electron-deficient aryl bromides, ligands such as SPhos or XPhos can be effective in promoting the oxidative addition step.

  • Base: A moderately strong base like potassium carbonate or cesium carbonate is typically used to facilitate the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) and ligand (if required).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation (Ar'-B(OR)2) C->D Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Sources

The Strategic Role of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in the oncology and inflammation space. Its bioisosteric relationship with purines allows it to effectively mimic the adenine core of ATP, making it an ideal hinge-binding motif for a wide array of protein kinases.[1][2][3] The strategic introduction of bromo and nitro functionalities at the 4- and 3-positions, respectively, creates a highly versatile synthetic intermediate: 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this pivotal scaffold in the design and discovery of novel therapeutics.

The Power of Two: Strategic Functionalization of the 7-Azaindole Core

The unique arrangement of the bromo and nitro groups on the this compound scaffold provides two orthogonal handles for synthetic diversification. The bromine atom at the C4-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.[4][5][6] The nitro group at the C3-position, an electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to a primary amine, which can then be further elaborated.[7][8] This dual functionality allows for a modular and highly efficient approach to the synthesis of complex, highly decorated molecules with tailored pharmacological properties.

Synthesis of this compound: A Detailed Protocol

The following protocol is adapted from a robust, large-scale synthesis of a closely related analog, 5-bromo-4-chloro-3-nitro-7-azaindole, developed by researchers at Genentech.[2][9][10] This multi-step synthesis begins with the commercially available 7-azaindole and proceeds through a nitration followed by a regioselective bromination.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1H-pyrrolo[2,3-b]pyridine (1 equivalent).

  • Acidic Medium: Carefully add concentrated sulfuric acid (H₂SO₄, 95-98%) to the flask while cooling in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • Nitrating Agent Addition: Slowly add a pre-mixed solution of nitric acid (HNO₃, 65%) and concentrated sulfuric acid (H₂SO₄, 95-98%) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality behind this controlled addition is to manage the exothermicity of the nitration reaction and prevent unwanted side products.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the 3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Bromination of 3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve the 3-nitro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) from the previous step in a suitable solvent such as acetic acid.

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature. The use of NBS is a mild and selective method for the bromination of electron-rich aromatic systems.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Dry the solid under vacuum to yield this compound.

Characterization Data (for the closely related 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine): [10]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.68 (s, 1H), 8.93 (s, 1H), 8.66 (s, 1H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 146.9, 146.4, 133.9, 133.2, 127.0, 116.7, 111.2.

  • Mass Spectrometry: Expected m/z values should be confirmed by high-resolution mass spectrometry.

Application in Kinase Inhibitor Synthesis: A Modular Approach

The this compound scaffold is a cornerstone in the synthesis of a multitude of kinase inhibitors. The following protocols outline the key functionalization steps.

Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl boronic acids.[4][6]

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., dioxane, DME, or toluene) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of the 3-nitro group to a 3-amino group opens up a plethora of possibilities for further functionalization, such as amide bond formation.

  • Reaction Setup: Dissolve the 4-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivative (1 equivalent) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the 4-aryl-3-amino-1H-pyrrolo[2,3-b]pyridine derivative, which can often be used in the next step without further purification.

Case Study: A Scaffold for Potent Kinase Inhibitors

The 7-azaindole scaffold is present in several FDA-approved kinase inhibitors and numerous clinical candidates. The synthetic strategies outlined above are directly applicable to the synthesis of analogs of these important drugs.

Kinase Inhibitor (Analog Target)Target Kinase(s)Therapeutic AreaRole of the 7-Azaindole Scaffold
VemurafenibBRAF V600EMelanomaHinge-binding motif
PexidartinibCSF1RTenosynovial Giant Cell TumorHinge-binding motif
AZD6738ATROncologyHinge-binding motif
CrizotinibALK, MET, ROS1Non-Small Cell Lung CancerHinge-binding motif

Visualizing the Synthetic and Biological Pathways

Synthetic_Pathway Azaindole 1H-pyrrolo[2,3-b]pyridine Nitro_Azaindole 3-Nitro-1H-pyrrolo[2,3-b]pyridine Azaindole->Nitro_Azaindole Nitration (HNO3, H2SO4) Target_Scaffold 4-Bromo-3-nitro-1H- pyrrolo[2,3-b]pyridine Nitro_Azaindole->Target_Scaffold Bromination (NBS) Aryl_Nitro_Scaffold 4-Aryl-3-nitro-1H- pyrrolo[2,3-b]pyridine Target_Scaffold->Aryl_Nitro_Scaffold Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Aryl_Amino_Scaffold 4-Aryl-3-amino-1H- pyrrolo[2,3-b]pyridine Aryl_Nitro_Scaffold->Aryl_Amino_Scaffold Reduction (H2, Pd/C) Kinase_Inhibitor Kinase Inhibitor Library Aryl_Amino_Scaffold->Kinase_Inhibitor Further Functionalization (e.g., Amide Coupling)

Caption: Synthetic pathway to kinase inhibitors.

Kinase_Inhibition cluster_0 ATP Binding Site Scaffold 4-Aryl-3-functionalized- 1H-pyrrolo[2,3-b]pyridine Kinase Protein Kinase (e.g., BRAF, ALK, MET) Scaffold->Kinase Competitively Binds (Hinge Region Interaction) Scaffold->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Cancer_Progression Cancer Progression Downstream_Signaling->Cancer_Progression Promotes

Caption: Mechanism of kinase inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of kinase inhibitors and other biologically active molecules. Its strategic functionalization allows for the rapid generation of diverse chemical libraries, making it an indispensable tool in modern drug discovery. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this powerful synthetic intermediate in their quest for novel therapeutics.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628-631. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-reviews in medicinal chemistry, 19(9), 727–736. [Link]

  • Genentech, Inc. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Figshare. [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1032707. [Link]

  • Reddy, T. J., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Letters in Organic Chemistry, 4(2), 118-121.
  • Atlanchim Pharma. (2022). Scientific Letter: Recent advances in the chemistry of azaindoles. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(4), 466-469. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1473. [Link]

  • I, T., & S, M. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Current topics in medicinal chemistry, 14(3), 346–360. [Link]

  • Scott, J. D., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 12(12), 1909-1916. [Link]

  • Floc'h, N., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(11), 2963–2967. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... [Link]

  • ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(12), 14859-14870. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2020). RSC Advances, 10(63), 38435-38439. [Link]

  • Gildner, P. G., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 80(19), 9747–9759. [Link]

  • ResearchGate. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition, 58(42), 14902-14912. [Link]

  • Google Patents. (n.d.).
  • Concerted Nucleophilic Aromatic Substitutions. (2019). Angewandte Chemie (International ed. in English), 58(42), 14902–14912. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4810. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (2015). Organic Process Research & Development, 19(11), 1774-1778. [Link]

  • Defense Technical Information Center. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]

  • 1H-NMR. (n.d.). [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Molecules, 21(11), 1546. [Link]

Sources

Application Note & Protocol: Regioselective Nitration of 4-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated 7-Azaindoles

4-bromo-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-bromo-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are key components in the development of therapeutic agents, particularly kinase inhibitors for oncology.[5][6] The introduction of a nitro group (—NO₂) onto this scaffold serves two primary purposes: it acts as a potent electron-withdrawing group that can modulate the electronic properties and biological activity of the molecule, and it serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine or displacement reactions.

This document provides a comprehensive guide to the regioselective nitration of 4-bromo-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed and field-tested experimental protocol, and emphasize the critical safety measures required for handling the potent reagents involved.

Mechanistic Insights: Controlling Regioselectivity

The nitration of 4-bromo-1H-pyrrolo[2,3-b]pyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7][8] The reaction proceeds through a well-defined, three-step mechanism.[9]

2.1. Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7][9]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

2.2. Electrophilic Attack and Regioselectivity The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic attack will preferentially occur on the more nucleophilic pyrrole ring. Within the pyrrole moiety, the C3 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic substitution in 7-azaindoles.[10][11] The bromine atom at C4 exerts a deactivating inductive effect but its directing influence is superseded by the strong activating effect of the pyrrole nitrogen. Therefore, the nitration is highly regioselective for the C3 position.

The attack of the nitronium ion at C3 forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[9]

2.3. Deprotonation and Aromatization Finally, a weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the final product, 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.[9]

Reaction Mechanism Overview

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Substrate 4-Bromo-7-azaindole H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ SigmaComplex_deprot Sigma Complex Product 4-Bromo-3-nitro-7-azaindole SigmaComplex_deprot->Product - H⁺ (to HSO₄⁻)

Critical Safety Protocols

Nitration with mixed acids is a high-hazard operation that demands strict adherence to safety protocols. The reaction is highly exothermic and generates corrosive and toxic materials.[12][13]

  • Hazard Assessment:

    • Corrosivity: Concentrated H₂SO₄ and HNO₃ are extremely corrosive and will cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[12][14]

    • Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to thermal runaway, vigorous decomposition, and potential explosion.[12]

    • Toxicity: Fumes from nitric acid and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation and can cause severe respiratory damage, with symptoms that may be delayed.[12][15]

    • Reactivity: Nitric acid is a powerful oxidizing agent and can react violently with combustible materials, organic solvents, and reducing agents.[13]

  • Engineering Controls:

    • All work must be performed inside a certified chemical fume hood with a tested and reliable face velocity.

    • A blast shield should be placed between the operator and the reaction vessel.

    • Ensure immediate access to an emergency eyewash station and safety shower.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[15]

    • Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

    • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required.[13][15]

  • Spill & Emergency Procedures:

    • Have a spill kit readily available containing a neutralizing agent for acid spills, such as sodium bicarbonate or calcium carbonate.[13]

    • In case of a large spill, evacuate the area and alert emergency personnel.[13]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

4.1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4-bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.035.0985 mgStarting material[16][17]
Sulfuric Acid (98%)H₂SO₄98.08-5.0 mLReagent grade, d = 1.84 g/mL
Fuming Nitric Acid (>90%)HNO₃63.016.0~0.40 mLReagent grade, d ≈ 1.5 g/mL. Use with extreme caution.[18]
Deionized WaterH₂O18.02-~200 mLFor workup
Crushed IceH₂O(s)18.02-~100 gFor quenching
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01-As neededFor neutralization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededFor drying

4.2. Experimental Workflow

G A 1. Prepare Acid Mixture B 2. Add Substrate A->B Cool to -10 °C C 3. Reaction B->C Maintain -10 to -5 °C D 4. Quench C->D After 1 hour E 5. Neutralize & Precipitate D->E Pour onto ice F 6. Isolate Product E->F Adjust pH to ~7 G 7. Purify & Dry F->G Filter solid H 8. Characterize G->H Recrystallize or Column

4.3. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture:

    • To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (5.0 mL).

    • Begin vigorous stirring and cool the flask in a dry ice/acetone bath to -10 °C.

    • CRITICAL STEP: Using a glass syringe, add fuming nitric acid (~0.40 mL, 6.0 mmol) dropwise to the cold, stirring sulfuric acid. The rate of addition must be slow enough to maintain the internal temperature below 0 °C. This mixture is highly corrosive and reactive.

  • Addition of Substrate:

    • Once the nitrating mixture is prepared and has re-cooled to -10 °C, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (985 mg, 5.0 mmol) portion-wise over 15-20 minutes.

    • Use a powder funnel for the addition and ensure each portion dissolves before adding the next.

    • CAUSALITY: This slow, portion-wise addition is crucial to control the reaction exotherm and prevent the formation of over-nitrated or undesired side products. The low temperature enhances regioselectivity.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction mixture at a temperature between -10 °C and -5 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The starting material spot should diminish and a new, more polar product spot should appear. The reaction is typically complete within 1-2 hours.

  • Reaction Quench:

    • Fill a 400 mL beaker with approximately 100 g of crushed ice.

    • CRITICAL STEP: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and must be done slowly in the fume hood. This step neutralizes the strong acid mixture and precipitates the organic product.

  • Neutralization and Isolation:

    • Allow the ice to melt completely. A solid precipitate (the crude product) should be visible.

    • Slowly add saturated sodium bicarbonate solution to the acidic slurry until the pH is approximately 7. Be cautious as significant CO₂ evolution will occur.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

    • Dry the purified product under vacuum. The expected product is this compound.

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; Decomposition of substrate.Ensure the temperature was kept low (-10 °C). Check the quality of the nitric acid; older bottles may have lower potency. Extend reaction time and monitor by TLC.
Formation of Dark Tar Reaction temperature was too high, causing polymerization.Maintain strict temperature control. Ensure rapid and efficient stirring. Quench the reaction as soon as it is complete based on TLC analysis.[19]
Multiple Products (Isomers) Loss of regioselectivity due to high temperature.The primary cause is excessive temperature. Repeat the reaction ensuring the internal temperature never rises above -5 °C during substrate addition and the reaction phase.[19]

References

  • Nitration reaction safety - YouTube. (2024).
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • SAFE USE OF NITRIC ACID. (n.d.).
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024).
  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.).
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022).
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.).
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN - Georganics. (n.d.).
  • Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.).
  • Mastering Organic Synthesis: The Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (2025).
  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance | Request PDF - ResearchGate. (n.d.).
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Regioseletive C–H functionalization of 7-azaindoles - ResearchGate. (n.d.).
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.).
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.).

Sources

Application Notes and Protocols: Leveraging 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology

The landscape of cancer therapeutics is increasingly dominated by targeted therapies, with protein kinase inhibitors at the forefront of this revolution. The 1H-pyrrolo[2,3-b]pyridine nucleus, an isostere of adenine, is a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This has led to the development of potent and selective inhibitors targeting key oncogenic drivers.[1]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of critical cancer-associated kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[2][3][4] Abnormal activation of the FGFR signaling pathway is a known driver in various tumor types, making it an attractive target for therapeutic intervention.[2][5] Similarly, CDK8 has emerged as a key colorectal oncogene, playing a vital role in transcription regulation.[3][4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors in cancer research. The strategic placement of the bromo and nitro functional groups on this scaffold provides orthogonal chemical handles for the systematic elaboration of a diverse chemical library, enabling extensive structure-activity relationship (SAR) studies.[7]

Strategic Synthesis: From Starting Material to a Library of Potential Kinase Inhibitors

The true utility of this compound lies in its potential as a foundational building block. The nitro group can be readily reduced to a primary amine, which can then be acylated, alkylated, or used in various coupling reactions to introduce a wide array of side chains. The bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or heteroaryl moieties.

The following diagram outlines a general synthetic workflow for the diversification of this compound.

G A This compound (Starting Material) B Nitro Reduction (e.g., SnCl2, H2/Pd-C) A->B E Suzuki Coupling (R-B(OH)2, Pd Catalyst) A->E C 4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine B->C D Amide Coupling (R-COOH, Coupling Agents) C->D H Sequential or Orthogonal Derivatization C->H F Library of Amide Derivatives D->F G Library of Aryl/Heteroaryl Derivatives E->G E->H I Diverse Library of Potential Kinase Inhibitors F->I G->I H->I

Caption: Synthetic workflow for derivatization.

Tiered Biological Evaluation of Novel Derivatives

A systematic approach to evaluating the biological activity of newly synthesized compounds is crucial for identifying promising lead candidates. A tiered screening cascade allows for the efficient allocation of resources, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most potent compounds.

G A Synthesized Compound Library B Tier 1: In Vitro Cell Viability Screening (e.g., MTT, CellTiter-Glo) - Multiple cancer cell lines - Determine IC50 values A->B C Tier 2: Target Engagement & Downstream Signaling - Western Blotting for key pathway proteins (e.g., p-FGFR, p-ERK) - In vitro kinase assays B->C Active Compounds D Tier 3: In Vivo Efficacy Studies - Human tumor xenograft models - Evaluate anti-tumor activity C->D On-Target Activity E Lead Candidate Optimization D->E In Vivo Efficacy

Caption: Tiered biological evaluation workflow.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment

This protocol details two common methods for assessing the cytotoxic or cytostatic effects of newly synthesized compounds on cancer cell lines.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Materials:

    • Cancer cell lines of interest (e.g., breast, colon, lung cancer lines)

    • Complete cell culture medium

    • 96-well plates

    • Synthesized compounds dissolved in DMSO (stock solutions)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

    • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.[9]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

B. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed and treat cells with compounds as described in the MTT protocol (steps 1-4) using opaque-walled plates.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Data Analysis: Subtract background luminescence and calculate the percentage of cell viability relative to the vehicle control to determine IC50 values.[9]

Assay Principle Advantages Considerations
MTT Colorimetric measurement of mitochondrial reductase activityInexpensive, well-establishedCan be affected by compounds that alter cellular redox state; requires a solubilization step
CellTiter-Glo® Luminescent measurement of ATP levelsHigh sensitivity, simple "add-mix-measure" protocolMore expensive than MTT
Protocol 2: Western Blotting for Target Modulation Analysis

Western blotting is used to detect changes in the phosphorylation status or expression levels of target proteins and downstream effectors in a signaling pathway.[11][12][13]

  • Materials:

    • Treated cell lysates

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: To assess total protein levels or loading controls, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against a total protein or a housekeeping protein like β-actin.[14]

Protocol 3: Human Tumor Xenograft Model for In Vivo Efficacy

Xenograft models are crucial for evaluating the anti-tumor efficacy of lead compounds in a living organism.[16][17] This involves implanting human tumor cells into immunodeficient mice.[18][19]

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line known to be sensitive to the targeted pathway

    • Matrigel (optional)

    • Test compound formulated in a suitable vehicle

    • Calipers for tumor measurement

  • General Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Dosing: Randomize the mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

    • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

    • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

    • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.

Illustrative Signaling Pathway: FGFR Signaling

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs.[2][5] Understanding the downstream signaling cascade is essential for interpreting the effects of these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway.

Conclusion and Future Directions

This compound represents a valuable and strategically functionalized starting material for the discovery of novel kinase inhibitors in cancer research. The synthetic versatility of this compound allows for the creation of extensive libraries of derivatives for SAR studies. By employing a systematic biological evaluation cascade, from high-throughput in vitro screening to in vivo efficacy models, researchers can identify and optimize potent and selective drug candidates. The protocols and workflows detailed in this guide provide a robust framework for leveraging this promising chemical scaffold in the ongoing effort to develop next-generation targeted cancer therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
  • Preclinical Drug Testing Using Xenograft Models. (n.d.).
  • HuaTeng. (2025, October 29). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021, June 9). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Application Notes and Protocols for Cell Viability Assays with CH5138303. (n.d.). Benchchem.
  • Western blot protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NIH.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (n.d.). Creative Biogene.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 7). ACS Publications.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). NIH.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). ACS Publications.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 22). PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrrolo[2,3-b]pyridines in Kinase Inhibitor Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal starting point for the development of potent kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.[3]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of a variety of kinases, including receptor tyrosine kinases and serine/threonine kinases. The addition of substituents, such as the 4-bromo and 3-nitro groups, to this core structure can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromo group can influence the binding affinity of the molecule to the ATP-binding pocket of kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors based on the 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the principles of various HTS technologies, provide detailed, step-by-step protocols for their execution, and discuss critical aspects of assay development, validation, and data analysis.

I. Foundational Principles of High-Throughput Screening for Kinase Inhibitors

The primary objective of an HTS campaign for kinase inhibitors is to rapidly and efficiently screen large compound libraries to identify "hits" that modulate the activity of a specific kinase. The success of any HTS campaign hinges on the selection of an appropriate assay technology and the rigorous development and validation of the chosen assay.[4][5]

A. Key Considerations for Assay Selection

The choice of an HTS assay technology depends on several factors, including the nature of the kinase target, the availability of reagents, the desired throughput, and the instrumentation available. For kinase inhibitor screening, the most common approaches are biochemical assays that directly measure the enzymatic activity of the kinase or its inhibition.

B. The Importance of Robust Assay Validation

Before embarking on a full-scale HTS campaign, it is imperative to validate the chosen assay to ensure its reliability and reproducibility.[6][7] Key validation parameters include:

  • Signal Window: The difference between the signal of the positive control (no inhibition) and the negative control (full inhibition). A larger signal window generally indicates a more robust assay.

  • Z-Factor: A statistical parameter that reflects the separation between the positive and negative control signals relative to their variability. A Z-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9][10][11][12]

  • Reproducibility: The consistency of the assay results across different plates and on different days.

  • DMSO Tolerance: The ability of the assay to withstand the presence of dimethyl sulfoxide (DMSO), the solvent in which most compound libraries are stored.

The workflow for developing and validating an HTS assay can be visualized as follows:

HTS_Assay_Development_Workflow Assay_Selection Assay Technology Selection Reagent_Optimization Reagent Concentration Optimization Assay_Selection->Reagent_Optimization Based on target & resources Protocol_Development Assay Protocol Development Reagent_Optimization->Protocol_Development Titration experiments Assay_Validation Assay Validation (Z-factor, Reproducibility) Protocol_Development->Assay_Validation Miniaturization & automation HTS_Campaign High-Throughput Screening Assay_Validation->HTS_Campaign Proceed if Z' > 0.5

Caption: Principle of the AlphaScreen kinase assay.

Protocol:

StepProcedure
1. Reagent Preparation Prepare stock solutions of the kinase, biotinylated substrate peptide, ATP, and test compounds in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
2. Kinase Reaction In a 384-well plate, add 5 µL of the test compound solution. Then, add 5 µL of the kinase solution. Initiate the reaction by adding 5 µL of the ATP/substrate mixture. Incubate for 60 minutes at room temperature.
3. Detection Terminate the kinase reaction by adding 5 µL of a stop solution containing EDTA. Add 10 µL of a mixture of streptavidin-coated Donor beads and anti-phospho-antibody-coated Acceptor beads.
4. Incubation & Read Incubate the plate in the dark for 60 minutes at room temperature to allow for bead binding. Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Where Signal_compound is the signal in the presence of the test compound, Signal_min is the signal of the negative control (no kinase), and Signal_max is the signal of the positive control (DMSO vehicle).

B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: TR-FRET is another proximity-based assay that measures kinase activity. [13][14][15][16][17]It utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore, typically conjugated to an anti-phospho-specific antibody. The acceptor fluorophore (e.g., fluorescein or Alexa Fluor) is conjugated to the kinase substrate. When the substrate is phosphorylated, the antibody-donor conjugate binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The use of a time-resolved measurement minimizes interference from background fluorescence. Kinase inhibitors prevent this interaction, leading to a decrease in the FRET signal. [18][19]

Caption: Principle of the TR-FRET kinase assay.

Protocol:

StepProcedure
1. Reagent Preparation Prepare stock solutions of the kinase, fluorescently labeled substrate, ATP, and test compounds in assay buffer.
2. Kinase Reaction In a 384-well plate, add 5 µL of the test compound solution. Add 5 µL of the kinase solution. Initiate the reaction by adding 5 µL of the ATP/substrate mixture. Incubate for 60 minutes at room temperature.
3. Detection Stop the reaction by adding 5 µL of a stop solution containing EDTA and the lanthanide-labeled anti-phospho-antibody.
4. Incubation & Read Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

Data Analysis:

The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. The percentage of inhibition is calculated similarly to the AlphaScreen assay.

C. Fluorescence Polarization (FP) Kinase Assay

Principle: FP is a competitive immunoassay that measures the displacement of a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody. [20][21]In the absence of kinase activity, the tracer is bound to the antibody, resulting in a high FP value due to the slow tumbling of the large complex. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide competes with the tracer for binding to the antibody, displacing the tracer and causing a decrease in the FP signal. Kinase inhibitors prevent the formation of the unlabeled phosphopeptide, thus maintaining a high FP signal. [22][23][24] Protocol:

StepProcedure
1. Reagent Preparation Prepare stock solutions of the kinase, unlabeled substrate, ATP, fluorescent tracer, anti-phospho-antibody, and test compounds in assay buffer.
2. Kinase Reaction In a 384-well plate, add 5 µL of the test compound solution. Add 5 µL of the kinase solution. Initiate the reaction by adding 5 µL of the ATP/substrate mixture. Incubate for 60-90 minutes at room temperature.
3. Detection Add 10 µL of a solution containing the fluorescent tracer and the anti-phospho-antibody.
4. Incubation & Read Incubate for 30-60 minutes at room temperature to reach binding equilibrium. Read the plate on a fluorescence polarization-capable plate reader.

Data Analysis:

The change in millipolarization (mP) units is used to determine kinase activity and inhibition. The percentage of inhibition is calculated based on the difference between the mP values of the controls and the test compounds.

III. Cell-Based HTS Assays for Cytotoxicity Assessment

Following the primary screen with a biochemical assay, it is crucial to assess the cytotoxicity of the identified hits in a cellular context. This helps to eliminate compounds that are non-specifically toxic and to prioritize those that may have a more targeted effect.

A. CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. [19][25][26][27][28]The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells. A decrease in the luminescent signal indicates cytotoxicity.

Protocol:

StepProcedure
1. Cell Plating Seed cells in a 384-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment Add serial dilutions of the this compound derivatives to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
3. Incubation Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.
4. Assay Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
5. Lysis & Signal Stabilization Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
6. Read Measure the luminescence using a plate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = 100 * (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

Where Luminescence_compound is the signal from cells treated with the test compound, Luminescence_vehicle is the signal from cells treated with the vehicle control, and Luminescence_background is the signal from wells containing only medium and the assay reagent.

IV. Assay Development and Optimization: A Deeper Dive

The successful implementation of any HTS assay requires careful optimization of various experimental parameters. [29][30]This section provides insights into the critical aspects of assay development.

A. Enzyme and Substrate Concentration:

The concentrations of the kinase and its substrate are critical for achieving a robust assay signal and for ensuring that the assay is sensitive to inhibitors. It is recommended to perform a matrix titration of the enzyme and substrate to determine the optimal concentrations that provide a good signal window while maintaining initial velocity kinetics.

B. ATP Concentration:

The concentration of ATP can significantly influence the apparent potency of ATP-competitive inhibitors. Screening at the physiological concentration of ATP (typically in the low millimolar range) can provide more biologically relevant results. However, for initial HTS, a lower ATP concentration (at or near the Km value) is often used to increase the sensitivity for detecting competitive inhibitors.

C. Incubation Times:

The incubation times for both the kinase reaction and the detection step should be optimized to ensure that the reaction is in the linear range and that the detection signal is stable.

D. Control Compounds:

The use of appropriate control compounds is essential for assay validation and for monitoring the performance of the HTS campaign. A known potent inhibitor of the target kinase should be used as a positive control for inhibition. A broad-spectrum kinase inhibitor like staurosporine can also be included.

E. Data Normalization and Quality Control:

During an HTS campaign, it is crucial to monitor the quality of the data from each plate. This is typically done by calculating the Z-factor for each plate. Plates with a Z-factor below a predefined threshold (e.g., 0.5) should be flagged for review or repeated. [8][9][10][11][12]

Parameter Recommended Value Rationale
Z-Factor > 0.5 Ensures a statistically significant separation between positive and negative controls.
Signal-to-Background > 3 Provides a sufficient dynamic range for hit identification.
Coefficient of Variation (CV) < 15% Indicates good reproducibility of the assay.

| DMSO Concentration | ≤ 1% | Minimizes the effect of the solvent on the assay performance. |

V. Troubleshooting Common HTS Issues

Even with a well-validated assay, problems can arise during an HTS campaign. [31][32][33][34]This section provides a guide to troubleshooting common issues.

IssuePotential CauseSuggested Solution
Low Z-Factor - High variability in controls- Low signal window- Check reagent stability and dispensing accuracy.- Re-optimize enzyme and substrate concentrations.
High False Positive Rate - Compound autofluorescence- Compound aggregation- Use a different assay technology (e.g., TR-FRET to reduce fluorescence interference).- Include a detergent in the assay buffer.
High False Negative Rate - Low compound potency- Assay not sensitive enough- Re-screen at a higher compound concentration.- Optimize assay conditions to increase sensitivity (e.g., lower ATP concentration).
Edge Effects in Plates - Evaporation from outer wells- Temperature gradients- Use plates with lids and ensure proper sealing.- Use a humidified incubator and allow plates to equilibrate to room temperature before reading. [35]

Conclusion

The this compound scaffold holds significant potential for the discovery of novel kinase inhibitors. The high-throughput screening assays and protocols detailed in this application note provide a robust framework for identifying and characterizing active compounds from this chemical series. By adhering to the principles of rigorous assay development, validation, and quality control, researchers can significantly increase the probability of success in their drug discovery endeavors. The integration of biochemical and cell-based assays is crucial for a comprehensive evaluation of hit compounds, ultimately leading to the identification of promising candidates for further preclinical development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS assay validation. In Assay Guidance Manual.
  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2012). Assay guidance manual.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Z-Factor Calculator. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Oki, T., et al. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 19(9), 1266-1275.
  • Ambit Biosciences. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Iversen, P. W., et al. (2012).
  • Furtek, S. L., et al. (2016). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Analytical Biochemistry, 508, 64-73.
  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10.
  • National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
  • Coussens, N. P., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening for Drug Discovery. IntechOpen.
  • Brown, L. M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of biomolecular screening, 19(5), 719–727.
  • Thorne, N., et al. (2010). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 15(6), 633–643.
  • Wu, X., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. ASSAY and Drug Development Technologies, 8(1), 45-55.
  • Parker, G. J., et al. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of biomolecular screening, 5(2), 77–88.
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • Wu, G., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 17(7), 958–965.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(2), 173–192.
  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Molecular Biology Troubleshooting. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Azaindole Therapeutic Agents. Molecules (Basel, Switzerland), 26(11), 3293.
  • Tang, W., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic process research & development, 21(1), 117–121.
  • Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 22(10), 1693.
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. The target molecule, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is a critical building block in medicinal chemistry, particularly for kinase inhibitors.[1][2] However, its synthesis is often plagued by challenges in regioselectivity and yield.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues in your synthesis and implement robust, high-yield protocols.

Synthetic Strategy Overview

The synthesis of this compound from the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) involves two key electrophilic aromatic substitution reactions: bromination and nitration. The primary challenge lies in controlling the position of these substitutions. The pyrrole ring is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring, with the C3 position being the most nucleophilic.[3][4] A naive, one-pot approach will almost certainly lead to a mixture of unwanted isomers.

The most successful and regioselective strategy involves a multi-step pathway that precisely controls the position of each functional group. This generally proceeds by first installing the bromo group at the C4 position, followed by nitration at the C3 position.

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) N_Oxide 1H-Pyrrolo[2,3-b]pyridine 7-oxide Start->N_Oxide m-CPBA or H₂O₂/AcOH Bromo 4-Bromo-1H-pyrrolo[2,3-b]pyridine N_Oxide->Bromo Brominating Agent (e.g., Ms₂O, TMAB) Final This compound Bromo->Final HNO₃ / H₂SO₄

Caption: General workflow for regioselective synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My overall yield is extremely low after the two-step bromination and nitration. What are the most common points of failure?

Answer: Low overall yield is the most frequent complaint and typically stems from a combination of issues across both steps.

  • Inefficient C4-Bromination: Direct bromination of 7-azaindole preferentially yields the 3-bromo isomer. If you are not obtaining clean 4-bromo intermediate, your overall yield will be compromised from the start. The most reliable method to achieve C4-bromination is via the N-oxide intermediate, which deactivates the pyridine ring and electronically favors substitution at the C4 position.[5]

  • Decomposition during Nitration: The nitration step using a mixture of concentrated nitric and sulfuric acids is highly exothermic and harsh. Without rigorous temperature control (typically maintaining the reaction at 0°C or below), significant degradation of the starting material occurs, leading to the formation of dark, tarry byproducts and a drastic reduction in yield.[6]

  • Purification Losses: Both the intermediate and final product can be challenging to purify. They may have similar polarities to side-products, leading to difficult separation by column chromatography. Furthermore, the nitro compound can be sensitive to prolonged exposure to silica gel. In many large-scale preparations, direct crystallization from the reaction mixture is employed to minimize these losses.[1][7]

Question 2: I am getting a mixture of bromo-isomers. How can I exclusively synthesize the 4-bromo intermediate?

Answer: This is a classic regioselectivity problem. As mentioned, the C3 position is the kinetically favored site for electrophilic attack. To force bromination at C4, you must electronically alter the substrate.

The authoritative method is the N-oxidation/Reissert-type reaction :

  • N-Oxidation: First, oxidize the pyridine nitrogen of 7-azaindole using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This forms 1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • Bromination: The N-oxide can then be treated with a bromine source under Reissert-Henze conditions. A reported high-yield method uses methanesulfonic anhydride (Ms₂O) and tetramethylammonium bromide (TMAB) in DMF.[5] This proceeds through an intermediate that delivers the bromide to the C4 position before the N-oxide is reduced back to the pyridine. This approach effectively circumvents the inherent reactivity of the C3 position.

Question 3: The nitration reaction turns black and yields an intractable tar. What is causing this and how can it be prevented?

Answer: This indicates severe product decomposition, a common outcome with acid-sensitive heterocyclic systems under strong nitrating conditions.

  • Cause: The combination of concentrated sulfuric and nitric acid generates the highly reactive nitronium ion (NO₂⁺). This reaction is intensely exothermic. If the temperature rises, the nitronium ion can act as a powerful oxidant, leading to uncontrolled side reactions and polymerization of the electron-rich pyrrole ring.

  • Solution: Rigorous and non-negotiable temperature control is paramount.

    • Pre-cool all reagents: Ensure the vessel containing your 4-bromo-7-azaindole in sulfuric acid is thoroughly chilled in an ice/salt or dry ice/acetone bath to a temperature between -5°C and 0°C before adding nitric acid.

    • Slow, Dropwise Addition: The nitrating mixture (or nitric acid) must be added very slowly, drop by drop, ensuring the internal temperature does not exceed 5°C.

    • Efficient Stirring: Ensure the reaction is stirring vigorously to dissipate localized heat buildup at the point of addition.

    • Stoichiometry: Use only a slight excess of nitric acid (typically 1.05-1.1 equivalents). A large excess increases the risk of oxidation and di-nitration.

Question 4: Purification by column chromatography is ineffective. Are there alternative methods?

Answer: Yes, for this class of compounds, crystallization is often superior to chromatography, especially for achieving high purity on a larger scale.

  • Crude Isolation: After quenching the nitration reaction on ice, the precipitated crude product should be collected by filtration and washed thoroughly with water to remove residual acids, followed by a non-polar solvent like hexanes to remove organic-soluble impurities.

  • Recrystallization/Trituration: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane). Alternatively, trituration (slurrying the crude solid in a solvent where the product is sparingly soluble but impurities are) can be highly effective. This method is operationally simple and minimizes the risk of product degradation on stationary phases like silica gel.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order for the bromination and nitration steps, and why?

A1: The optimal and most regioselective sequence is (1) Bromination at C4, followed by (2) Nitration at C3 .

  • Rationale: The C3 position is the most activated position on the unsubstituted 7-azaindole ring. If you nitrate first, you will almost exclusively form 3-nitro-7-azaindole. Subsequent bromination of this electron-deficient system would be difficult and unlikely to proceed selectively at C4. By first installing the bromo group at C4 (using the N-oxide strategy), you block that position and are then able to direct the nitration to the still highly activated C3 position.

Q2: Which brominating agent is recommended? NBS, Br₂, or something else?

A2: For the N-oxide based C4-bromination, a combination of reagents like methanesulfonic anhydride and a bromide salt is often used.[5] If you were attempting direct bromination (not recommended for this target), N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂). NBS is a solid that is easier to handle, and the reaction is typically cleaner with fewer byproducts from over-bromination.[6] Copper(II) bromide has also been reported as a mild and efficient reagent for the C3-bromination of azaindoles.[3]

Q3: How critical is the purity of the starting 7-azaindole?

A3: It is highly critical. Impurities in the starting material can lead to unexpected side reactions, lower yields, and complications in purification. For instance, residual catalysts or reagents from the synthesis of 7-azaindole could interfere with the N-oxidation step or react under the strongly acidic nitration conditions. Always use high-purity starting material, confirmed by NMR or LC-MS.

Q4: What are the essential safety precautions for the nitration step?

A4: The nitration step is the most hazardous part of this synthesis.

  • Acid Handling: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and acid-resistant gloves (butyl rubber or Viton are recommended).

  • Exothermic Reaction: As detailed in the troubleshooting section, the reaction can generate significant heat. Have a large, robust cooling bath ready and monitor the temperature continuously.

  • Quenching: The reaction should be quenched by slowly and carefully adding the cold reaction mixture to a large amount of ice. Never add water directly to the concentrated acid mixture , as this can cause violent boiling and splashing.

  • Nitrated Aromatics: The final product is a nitroaromatic compound and should be handled with care, as many compounds in this class are potentially toxic or explosive, although this specific molecule is not known to be acutely unstable.

Optimized Experimental Protocols

The following protocols are based on procedures reported in the literature and are intended for guidance. Researchers should adapt them as needed based on their specific laboratory conditions.

Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine[5]
  • Step 1a: N-Oxidation: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equiv.) in a suitable solvent like ethyl acetate or acetic acid. Cool the solution to 0°C. Add m-CPBA (1.5 equiv.) or 30% H₂O₂ (2 equiv.) portion-wise, maintaining the temperature below 10°C. Stir for 12-24 hours, monitoring by TLC. Upon completion, perform an appropriate aqueous workup to isolate the 1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • Step 1b: C4-Bromination: Dissolve the N-oxide (1 equiv.) and tetramethylammonium bromide (1.2 equiv.) in anhydrous DMF. Cool the mixture to 0°C. Add methanesulfonic anhydride (2.0 equiv.) in small portions, keeping the temperature below 5°C. Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for 4 hours. Quench the reaction by pouring it into ice water and adjust the pH to ~7 with a solid base (e.g., NaOH). The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound[6]
  • Setup: In a flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (98%, ~5 mL per gram of starting material). Cool the acid to -5°C in an ice/salt bath.

  • Addition of Starting Material: Slowly add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equiv.) in portions, ensuring the internal temperature does not rise above 5°C. Stir until all material is dissolved.

  • Nitration: Add fuming nitric acid (≥90%, 1.1 equiv.) dropwise via a syringe while vigorously stirring. CRITICAL: Maintain the internal temperature between -5°C and 0°C throughout the addition.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring completion with TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A yellow precipitate will form.

  • Isolation & Purification: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethanol.

Data Summary Table

StepKey ReagentsTemperatureTypical YieldKey Challenge
N-Oxidation 7-Azaindole, m-CPBA0-10°C>90%Over-oxidation
C4-Bromination N-Oxide, Ms₂O, TMAB0°C to RT50-60%[5]Anhydrous conditions
C3-Nitration 4-Bromo-7-azaindole, HNO₃/H₂SO₄-5 to 0°C80-90%[6]Temperature control

Troubleshooting Workflow

Troubleshooting_Yield Start Low Overall Yield Detected Check_Step1 Analyze Bromination Intermediate (LC-MS / NMR) Start->Check_Step1 Step1_OK Intermediate is clean 4-Bromo product (>90%) Check_Step1->Step1_OK Clean Step1_Bad Mixture of isomers or low conversion Check_Step1->Step1_Bad Impure Check_Step2 Analyze Nitration Crude Product (LC-MS / NMR) Step2_Bad Low conversion or significant decomposition (tar) Check_Step2->Step2_Bad Impure / Decomposed Step2_OK Crude product is mainly desired nitro-compound Check_Step2->Step2_OK Clean Step1_OK->Check_Step2 Fix_Step1 Troubleshoot Bromination: 1. Verify N-Oxide formation. 2. Ensure anhydrous conditions. 3. Check reagent quality (Ms₂O). Step1_Bad->Fix_Step1 Fix_Step2 Troubleshoot Nitration: 1. Lower reaction temperature (-5 to 0°C). 2. Ensure slow, dropwise addition of HNO₃. 3. Check acid concentration/quality. Step2_Bad->Fix_Step2 Fix_Purification Optimize Purification: 1. Switch from chromatography to recrystallization. 2. Test various solvent systems (e.g., EtOH, IPA, EtOAc/Heptane). Step2_OK->Fix_Purification

Sources

Technical Support Center: Purification of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity of this compound is critical for reliable downstream applications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction to Purification Challenges

This compound, a substituted 7-azaindole, presents a unique set of purification challenges due to its chemical nature. The presence of both a bromine atom and a nitro group on the electron-rich pyrrolopyridine core influences its polarity, solubility, and stability. Key difficulties often arise from:

  • Formation of Isomeric Impurities: Nitration of the 4-bromo-7-azaindole precursor can lead to the formation of other nitro isomers, which may have similar polarities, making separation challenging.

  • Polarity and Solubility: The nitro group significantly increases the polarity of the molecule, which can lead to issues such as streaking during column chromatography and difficulty in finding suitable recrystallization solvents.

  • Potential for Decomposition: Nitro-aromatic compounds can be sensitive to certain conditions, and the 7-azaindole core itself can be unstable under harsh acidic or basic conditions, or in the presence of certain metals.[3]

  • Handling and Safety: This is a potent compound that requires careful handling. It is classified as toxic if swallowed, and causes skin and eye irritation.[4]

This guide will provide structured advice to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation of the Desired Product from Impurities via Column Chromatography

Question: I'm running a silica gel column to purify my crude this compound, but I'm getting poor separation between my product and what I suspect are isomeric impurities. The spots are too close on the TLC plate. What can I do?

Answer:

This is a common issue, especially if the nitration step was not completely regioselective. Here’s a systematic approach to improve your separation:

1. Optimize Your Mobile Phase:

  • Fine-Tune Polarity: If your spots are too close, you need to increase the resolution. Instead of making large jumps in solvent polarity, try making small, incremental changes. For instance, if you are using a hexane-ethyl acetate system, adjust the ratio in 1-2% increments.

  • Change Solvent Selectivity: If adjusting the polarity of a two-solvent system is ineffective, try a completely different solvent system. The differing interactions of your compound and impurities with a new solvent can significantly alter their relative retention factors (Rf). For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can be effective for polar compounds.[5]

2. Modify the Stationary Phase:

  • Use a Different Stationary Phase: If silica gel (which is acidic) is causing issues like streaking or decomposition, consider alternative stationary phases. Neutral or basic alumina can be a good option for polar, nitrogen-containing compounds.[5] Reversed-phase (C18) chromatography is another powerful alternative, particularly for polar compounds.

  • Deactivate Silica Gel: To reduce the acidity of silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[5] This can prevent streaking and improve the peak shape of basic compounds.

3. Improve Your Column Chromatography Technique:

  • Dry Loading: For polar compounds that are not very soluble in the initial mobile phase, dry loading is highly recommended. Dissolve your crude product in a strong solvent (like methanol or acetone), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully loaded onto the top of your column.[6] This ensures a narrow starting band and improves separation.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase can be very effective for separating compounds with close Rf values.[7]

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Issue 2: The Product "Oils Out" During Recrystallization

Question: I've isolated my product fractions from the column, and when I try to recrystallize the material, it separates as an oil instead of forming crystals. How can I fix this?

Answer:

"Oiling out" is a common problem in recrystallization, especially with polar compounds. It occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. Here are several strategies to overcome this:

1. Adjust Your Recrystallization Technique:

  • Slow Cooling: Do not cool the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath. Rapid cooling often promotes oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[5]

2. Re-evaluate Your Solvent System:

  • Use a Two-Solvent System: If a single solvent isn't working, a two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. A common mixture for polar compounds is ethanol/water or acetone/hexane.[8]

  • Solvent Choice: For bromo-nitro aromatic compounds, solvents like ethanol, ethyl acetate, or mixtures with hydrocarbons can be effective.[4][8]

Solvent SystemPolaritySuitability for Polar Compounds
Ethanol/WaterHighGood for moderately polar solids
Acetone/HexaneMediumGood for a wide range of polarities
Dichloromethane/HexaneLowLess likely for this polar compound
Ethyl Acetate/HexaneMediumA good starting point for many systems

3. Address Impurities:

  • Purity Check: Oiling out can also be caused by the presence of impurities that inhibit crystal lattice formation. Ensure your starting material for recrystallization is reasonably pure. If not, an initial chromatographic purification might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in my crude this compound?

A1: The impurities will largely depend on your synthetic route. However, some common impurities to anticipate are:

  • Unreacted Starting Material: 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • Isomeric Byproducts: Nitration of the 7-azaindole ring can potentially yield other isomers (e.g., 5-nitro or 6-nitro derivatives), although the 3-position is generally favored. The exact isomer distribution can be influenced by the nitrating agent and reaction conditions.[9]

  • Di-nitrated Products: Under harsh nitrating conditions, di-nitration could occur.

  • Degradation Products: If the reaction or workup involved strong acids or bases, you might see byproducts from the decomposition of the 7-azaindole core.

Q2: My purified compound is a yellow solid. Is this expected, and how should I store it?

A2: Yes, many nitro-aromatic compounds are yellow solids. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool place, such as a refrigerator (2-8°C), and protected from light to prevent potential degradation over time. The 7-azaindole anion can be unstable towards air and moisture.[3]

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of techniques is always best for confirming purity and structure:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for assessing purity and confirming the molecular weight of your compound.

  • HPLC (High-Performance Liquid Chromatography): A calibrated HPLC method can provide a quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impure compounds typically exhibit a broad and depressed melting point range.[10]

General Purification Protocol for this compound

This is a generalized protocol based on methods for similar compounds. It should be optimized for your specific crude material.

1. Initial Work-up:

  • After the reaction is complete, quench the reaction mixture carefully with ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to a neutral pH.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

2. Purification by Column Chromatography (if necessary):

  • Stationary Phase: Silica gel.

  • Mobile Phase: Start with a gradient of hexane and ethyl acetate. A typical starting point could be 10-20% ethyl acetate in hexane, gradually increasing the polarity.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

3. Purification by Recrystallization:

  • Solvent Selection: Dissolve the crude or column-purified solid in a minimal amount of a hot solvent like ethanol or ethyl acetate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Logical Flow for Purification Strategy

G cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product CrudeProduct Crude this compound TLC_Analysis TLC/LCMS Analysis of Crude CrudeProduct->TLC_Analysis ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Clean ColumnChromatography->Recrystallization Further Purification FinalAnalysis Final Purity Analysis (NMR, LCMS, MP) Recrystallization->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Sources

Side product formation in the synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of this compound, a key intermediate in drug discovery. Here, we address common pitfalls, focusing on side product formation and providing field-proven troubleshooting strategies in a direct question-and-answer format.

FAQ 1: Why is the 4-Bromo-3-nitro substitution pattern so difficult to achieve directly? Understanding Core Reactivity.

Question: I am attempting a sequential bromination and nitration of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) but am consistently isolating the wrong isomers. What is the fundamental issue?

Answer: The primary challenge lies in the inherent electronic properties of the 7-azaindole scaffold. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the primary site for electrophilic aromatic substitution. Within the pyrrole ring, the C3 position is the most nucleophilic and kinetically favored site of attack for most electrophiles.

Therefore, a simple, direct electrophilic functionalization sequence will almost invariably lead to substitution at C3 first.

  • Direct Bromination: Typically yields 3-bromo-7-azaindole as the major product.[1][2]

  • Direct Nitration: Also favors the C3 position, yielding 3-nitro-7-azaindole.

Attempting to introduce a bromine atom at C4 and a nitro group at C3 requires overcoming this natural reactivity, which is why direct, sequential approaches often fail or produce complex mixtures.

Sources

Optimization of Suzuki coupling conditions for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging this compound substrate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of this compound, providing the causal logic behind key experimental choices.

Q1: What makes this compound a challenging substrate for Suzuki coupling?

A1: The difficulty arises from the unique electronic and structural features of this 7-azaindole derivative:

  • Catalyst Inhibition: The substrate contains two nitrogen atoms (the pyridine ring nitrogen and the pyrrole N-H) that can act as ligands, coordinating to the palladium catalyst. This coordination can inhibit the catalyst or form inactive complexes, effectively removing it from the catalytic cycle and leading to low yields.[1][2]

  • Electron Deficiency: The presence of both the pyridine nitrogen and the strongly electron-withdrawing nitro group makes the aromatic system highly electron-deficient. While this activates the C-Br bond for the initial oxidative addition step, it can make the subsequent steps, particularly reductive elimination, more difficult.[3][4]

  • Acidic N-H Group: The pyrrole N-H is acidic and can be deprotonated by the base used in the reaction. This can lead to substrate insolubility or unwanted side reactions. Standard protocols for substrates with acidic N-H groups often fail or give low yields without careful optimization.[1]

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

A2: The key is to use a catalytic system that is highly active and resistant to inhibition.

  • Rationale: For electron-deficient heteroaromatic halides, the oxidative addition of the aryl halide to the Pd(0) complex is a critical step.[3][5] To facilitate this and the subsequent reductive elimination, bulky and electron-rich phosphine ligands are required. These ligands stabilize the palladium center and promote the desired bond-forming steps.

  • Recommended Systems:

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are exceptionally effective. They create a sterically hindered yet reactive palladium center that accelerates the catalytic cycle and minimizes catalyst deactivation.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and form very stable and highly active palladium complexes. An (NHC)Pd precatalyst, like PEPPSI-IPr, can be an excellent choice for this challenging coupling.[6]

    • Precatalysts: Using well-defined palladium precatalysts is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer better reproducibility and often higher activity, as they ensure efficient generation of the active catalytic species.[1]

Q3: What is the role of the base, and which one should I select?

A3: The base is crucial for activating the boronic acid partner, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[3][5][6]

  • Mechanism of Action: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for efficient transmetalation.[6]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): This is often the base of choice for Suzuki couplings of heteroaromatic halides, especially those with acidic protons. It is effective in aqueous/organic solvent mixtures and is generally compatible with a wide range of functional groups.[1]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, particularly in polar aprotic solvents like dioxane or DMF.

    • Potassium Fluoride (KF): A milder base that can be used if your substrate or coupling partner is sensitive to stronger bases.[6]

Q4: Which solvent system is best for this reaction?

A4: A polar, aprotic solvent, often in combination with water, is typically the most effective.

  • Rationale: The solvent must solubilize the organic substrate, the boronic acid, and the catalyst complex. The addition of water is often necessary to dissolve the inorganic base (like K₃PO₄) and promote the formation of the active boronate species.[5]

  • Recommended Systems:

    • 1,4-Dioxane / Water: A classic and highly effective solvent mixture for Suzuki couplings. A ratio of 4:1 to 10:1 is a good starting point.[1]

    • DME / Water: 1,2-Dimethoxyethane is another excellent ethereal solvent that can be used in place of dioxane.[7]

    • Toluene / Water: A less polar option that can sometimes improve results by minimizing certain side reactions.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Low or no conversion of the starting material.

Possible Cause Diagnostic Check Proposed Solution
Catalyst Deactivation/Inhibition Reaction stalls after initial conversion. A color change from light yellow to black (palladium black) may be observed.1. Switch to a more robust ligand: If using a simple ligand like PPh₃, switch to a bulky biaryl phosphine ligand (e.g., SPhos, RuPhos) or an NHC ligand.[6] 2. Use a precatalyst: Employ a well-defined Pd(II) precatalyst to ensure efficient generation of the active Pd(0) species. 3. Increase catalyst loading: As a last resort, increase the catalyst loading from 1-2 mol% to 3-5 mol%.
Insufficient Base Strength/Solubility Starting material is recovered, and little to no product is formed.1. Change the base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. 2. Ensure proper mixing: Use a solvent system (e.g., dioxane/water) where the base is at least partially soluble to ensure it can interact with the boronic acid.[5]
Poor Reagent Quality Inconsistent results between runs.1. Use fresh boronic acid: Boronic acids can degrade on storage. Use a fresh bottle or purify the existing stock. Consider using a more stable boronic ester (e.g., pinacol ester).[8] 2. Ensure anhydrous/deoxygenated conditions: Use dry solvents and thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can lead to catalyst decomposition and unwanted side reactions.

Problem 2: Significant formation of a debrominated side product (3-nitro-1H-pyrrolo[2,3-b]pyridine).

Possible Cause Diagnostic Check Proposed Solution
Slow Transmetalation LC-MS analysis shows a major peak corresponding to the mass of the hydrodehalogenated starting material. This side reaction is common in Suzuki couplings.[8]1. Increase boronic acid equivalents: Increase the amount of the boronic acid/ester from 1.1-1.2 eq. to 1.5-2.0 eq. to accelerate the transmetalation step. 2. Use a more reactive boronate: Switch from a boronic acid to its corresponding pinacol or MIDA boronate ester, which can exhibit different reactivity profiles.[5][8] 3. Change the base/solvent system: The choice of base and solvent can significantly impact the rate of transmetalation. Screen different combinations (e.g., Cs₂CO₃ in dioxane).

Problem 3: Formation of homocoupled boronic acid product (Ar'-Ar').

Possible Cause Diagnostic Check Proposed Solution
Presence of Oxygen LC-MS or GC-MS analysis shows a peak corresponding to the dimer of the boronic acid coupling partner.1. Improve degassing procedure: Ensure the reaction mixture and headspace are rigorously purged with an inert gas. A common method is to bubble argon through the solvent for 15-20 minutes before adding reagents. 2. Maintain inert atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process.
Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in your Suzuki coupling reaction.

TroubleshootingWorkflow start Reaction Issue: Low Yield / No Product q1 LC-MS Analysis: Major peak is starting material? start->q1 q2 LC-MS Analysis: Major peak is debrominated starting material? q1->q2 No sol1 Solution: 1. Check Base (K₃PO₄, Cs₂CO₃) 2. Check Solvent (Dioxane/H₂O) 3. Use fresh Boronic Acid/Ester q1->sol1 Yes q3 Reaction turns black? q2->q3 No sol2 Solution: 1. Increase Boronic Acid (1.5-2 eq.) 2. Switch to Boronic Ester 3. Screen different ligands q2->sol2 Yes sol3 Solution: 1. Use robust ligand (SPhos, NHC) 2. Use a Pd Precatalyst 3. Improve degassing procedure q3->sol3 Yes

A decision-making workflow for troubleshooting common Suzuki coupling issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.5 eq.)

  • SPhos Pd G2 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the SPhos Pd G2 precatalyst (0.02 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water for a 1 mmol scale reaction). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Degassing: Seal the flask and perform three cycles of vacuum backfill with argon to ensure the removal of all oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Suzuki Catalytic Cycle

The Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L₂)X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L₂)Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product reagents Ar-X (Substrate) reagents->oa_complex boronic Ar'-B(OH)₂ + Base boronic->trans_complex

The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ross, N. A., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Ahmad, R., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Bercot, E. A., & Nolan, S. P. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Troubleshooting low yield in 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable heterocyclic building block. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Introduction to the Synthetic Challenge

The synthesis of this compound, a substituted 7-azaindole, involves a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid common pitfalls. The inherent electronic properties of the 7-azaindole scaffold, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictate its reactivity towards electrophilic substitution. Low yields are often traced back to issues with regioselectivity, incomplete reactions, or product degradation. This guide will address these challenges in a systematic, question-and-answer format.

Troubleshooting Guide: Low Yield and Impurities

This section is structured to address specific problems you may encounter during the synthesis. A plausible synthetic route involves the nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) followed by bromination, or the reverse sequence. We will cover potential issues in both key electrophilic substitution steps.

Scenario 1: Low Yield in the Nitration of 1H-Pyrrolo[2,3-b]pyridine

Question: I am attempting to synthesize 3-nitro-1H-pyrrolo[2,3-b]pyridine as an intermediate, but I am observing very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the nitration of 7-azaindole are a common issue and can stem from several factors, primarily related to the reaction conditions and the stability of the starting material and product in the nitrating medium.

Possible Causes and Solutions:

  • Over-nitration or Side Reactions: The pyrrole ring is highly activated and can be susceptible to degradation or the formation of multiple nitrated species under harsh acidic conditions.

    • Expert Insight: The use of strong nitrating agents like a mixture of fuming nitric acid and concentrated sulfuric acid can lead to undesired side reactions.[1] A milder nitrating agent is often preferable.

    • Troubleshooting Protocol:

      • Choice of Nitrating Agent: Consider using milder nitrating agents such as nitric acid in acetic anhydride or cerium(IV) ammonium nitrate (CAN). Nitration of the N-oxide of 7-azaindole with nitric acid in trifluoroacetic acid has been reported to yield the 4-nitro derivative, highlighting the influence of reaction conditions on regioselectivity.[2]

      • Temperature Control: Maintain a low reaction temperature (typically 0 °C to -10 °C) to minimize side reactions and degradation.

      • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that can lead to product decomposition.

  • Incomplete Reaction: Insufficiently activating conditions can lead to a significant amount of unreacted starting material.

    • Troubleshooting Protocol:

      • Acid Catalyst: If using a milder nitrating agent, a catalytic amount of a strong acid like sulfuric acid may be necessary to facilitate the formation of the nitronium ion.

      • Solvent: Ensure your starting material is fully dissolved in the reaction solvent. Acetic acid or sulfuric acid are common solvents for nitration.

Data Summary: Nitration Conditions

Nitrating AgentTemperatureTypical ObservationsRecommendations
HNO₃/H₂SO₄0 to 10 °CRisk of over-reaction and degradation.Use with caution, maintain strict temperature control.
HNO₃/Acetic Anhydride0 to 5 °CMilder, can improve selectivity.A good alternative to strong acid mixtures.
CANRoom TemperatureGenerally mild conditions.May require longer reaction times.

Logical Workflow for Nitration Troubleshooting

start Low Yield in Nitration check_purity Check Starting Material Purity start->check_purity incomplete Incomplete Reaction? check_purity->incomplete side_reactions Side Reactions/Degradation? check_purity->side_reactions increase_activation Increase Activation (e.g., add catalytic H₂SO₄) incomplete->increase_activation optimize_temp Optimize Temperature (Lower to 0°C or below) side_reactions->optimize_temp optimize_agent Use Milder Nitrating Agent (e.g., HNO₃/Ac₂O) side_reactions->optimize_agent optimize_time Monitor Reaction Time Closely side_reactions->optimize_time end_goal Improved Yield of 3-nitro-1H-pyrrolo[2,3-b]pyridine optimize_temp->end_goal optimize_agent->end_goal optimize_time->end_goal increase_activation->end_goal

Caption: Troubleshooting workflow for low yield in the nitration of 7-azaindole.

Scenario 2: Low Yield and Regioselectivity Issues in the Bromination Step

Question: I am trying to brominate 3-nitro-1H-pyrrolo[2,3-b]pyridine to get the 4-bromo product, but I'm getting a mixture of isomers and a low yield of the desired product. How can I improve the regioselectivity and overall yield?

Answer:

Achieving regioselective bromination at the C4 position of a 3-substituted 7-azaindole can be challenging. The directing effects of the existing nitro group and the two rings of the azaindole core play a crucial role.

Possible Causes and Solutions:

  • Incorrect Brominating Agent: The choice of brominating agent and reaction conditions significantly impacts the regioselectivity.

    • Expert Insight: Direct bromination of the 7-azaindole core can be complex. For instance, enzymatic halogenation has been shown to be highly selective for the C3 position.[3] For chemical synthesis, N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocycles.

    • Troubleshooting Protocol:

      • Use NBS: Employ N-Bromosuccinimide (NBS) as the brominating agent. It is generally milder and more selective than liquid bromine.

      • Solvent: A polar aprotic solvent like DMF or acetonitrile at room temperature is a good starting point.

      • Catalyst: In some cases, a radical initiator like AIBN or light can be used with NBS, but for electrophilic aromatic substitution, this is generally not required.

  • Formation of Di- or Poly-brominated Species: The pyrrole ring, even with a deactivating nitro group, can still be susceptible to further bromination.

    • Troubleshooting Protocol:

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help control the reaction.

      • Temperature: Perform the reaction at a controlled temperature (e.g., room temperature) and monitor for any exotherms.

  • Reaction on the Pyrrole Nitrogen: The pyrrole nitrogen can be a site for side reactions.

    • Expert Insight: Protection of the pyrrole nitrogen with a suitable protecting group, such as a tosyl or SEM group, can prevent N-bromination and improve the regioselectivity of the C-bromination.[4][5] However, this adds extra steps to the synthesis.

Experimental Protocol: Regioselective Bromination

  • Dissolve 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Bromination Conditions

Brominating AgentSolventTemperatureExpected Outcome
Br₂Acetic AcidRoom Temp.Lower selectivity, risk of over-bromination.
NBSDMF/MeCN0 °C to RTHigher selectivity for monobromination.[6]

Logical Relationship for Optimizing Bromination

cluster_start Starting Point cluster_reagents Reagent & Conditions cluster_analysis Analysis & Further Optimization cluster_outcome Desired Outcome start Low Yield/Poor Selectivity in Bromination reagent Switch to NBS in DMF/MeCN start->reagent temp Control Temperature (0°C to RT) reagent->temp stoich Use 1.05-1.1 eq. NBS temp->stoich monitor Monitor by TLC/LC-MS stoich->monitor protect Consider N-protection if side reactions persist monitor->protect If impurities remain outcome High Yield of this compound monitor->outcome protect->outcome

Sources

Technical Support Center: Purification of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-3-nitro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your experiments.

Understanding the Chemistry of Purification

The successful purification of this compound hinges on understanding the potential impurities that can form during its synthesis, which is typically achieved by the nitration of 4-bromo-1H-pyrrolo[2,3-b]pyridine. The primary impurities often arise from incomplete reaction, over-reaction (di-nitration), or side reactions. The choice of purification strategy—be it recrystallization, column chromatography, or a simple wash—depends on the nature and quantity of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities include:

  • Unreacted Starting Material: 4-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Isomeric Byproducts: Nitration at other positions on the pyrrolopyridine ring, although the 3-position is generally favored.

  • Di-nitrated Products: Over-reaction can lead to the introduction of a second nitro group.

  • Degradation Products: The pyrrolo[2,3-b]pyridine core can be sensitive to harsh nitrating conditions.

Q2: My crude product is a dark, oily residue. What does this indicate and how should I proceed?

A2: A dark, oily residue often suggests the presence of significant impurities, possibly polymeric material or degradation products from the strong acidic conditions of nitration. Before attempting a more rigorous purification like column chromatography, it is advisable to perform a simple work-up. This can involve quenching the reaction mixture with ice water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution can help remove residual acids.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Yes, recrystallization can be a highly effective method, particularly if the main impurity is the unreacted starting material or a single isomeric byproduct. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.

Q4: How do I choose an appropriate solvent for recrystallization?

A4: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Common choices for compounds of this nature include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes. A general rule of thumb is that "like dissolves like," so solvents with moderate polarity are often a good choice. For nitrated aromatic compounds, sometimes a simple crystallization from a protic solvent like ethanol upon cooling can yield high-purity material. A patent for a similar compound, 5-bromo-7-azaindole, suggests recrystallization from toluene with activated carbon for decolorization, which could be a viable option[1].

Q5: When should I opt for column chromatography instead of recrystallization?

A5: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your desired product. If recrystallization fails to yield a product of sufficient purity, or if you observe multiple spots of similar Rf values on a Thin Layer Chromatography (TLC) plate, column chromatography is the recommended next step.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
Symptom Possible Cause Suggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try using a lower-boiling point solvent or a solvent pair. Add a "poor" solvent (e.g., hexanes) dropwise to a solution of your compound in a "good" solvent (e.g., ethyl acetate) at an elevated temperature until turbidity persists, then clarify by adding a few drops of the "good" solvent and allow to cool slowly.
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Concentrate the solution by carefully evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.
Poor Recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals during filtration.
Colored Crystals Presence of colored impurities.Consider adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb your product as well.[2]
Guide 2: Troubleshooting Column Chromatography
Symptom Possible Cause Suggested Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for nitrated aromatic compounds is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should elute the more polar compounds.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system (e.g., a higher percentage of hexanes).
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Streaking or Tailing of Bands The compound is interacting too strongly with the silica gel (which is acidic), or the column is overloaded.Use a less polar solvent system or add a small amount of a more polar solvent to the eluent to improve band shape. Ensure you are not loading too much crude material onto the column; a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. For acid-sensitive compounds, silica gel can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine (1-3%)[3].

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Flash Column Chromatography Procedure
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis One Major Spot One Major Spot TLC Analysis->One Major Spot Clean? Multiple Spots Multiple Spots TLC Analysis->Multiple Spots Complex? Recrystallization Recrystallization One Major Spot->Recrystallization Column Chromatography Column Chromatography Multiple Spots->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography Start Start Problem Issue? Start->Problem Poor Separation Poor Separation Inappropriate Solvent System Problem->Poor Separation Yes No Elution No Elution Eluent not Polar Enough Problem->No Elution Yes Streaking Streaking/Tailing Strong Interaction or Overload Problem->Streaking Yes End End Problem->End No Optimize TLC Optimize Eluent via TLC Poor Separation->Optimize TLC Increase Polarity Increase Eluent Polarity No Elution->Increase Polarity Reduce Load/Deactivate Silica Reduce Load or Deactivate Silica Streaking->Reduce Load/Deactivate Silica Optimize TLC->End Increase Polarity->End Reduce Load/Deactivate Silica->End

Caption: Troubleshooting logic for column chromatography.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • A fast and mild method for the nitration of aromatic rings. ResearchGate. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate. Available at: [Link]

  • 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299. PubChem. Available at: [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • A fast and mild method for nitration of aromatic rings. ResearchGate. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • 4-Bromo-3'-nitroacetophenone. NIST WebBook. Available at: [Link]

  • 4-Bromo-3-nitroanisole. NIST WebBook. Available at: [Link]

  • Preparation method for 5-bromo-7-azaindole. Google Patents.
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
  • Process for the preparation of 4-bromo-3-alkylphenyl ethers. Google Patents. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor solubility is a common hurdle in drug discovery and can lead to inaccurate and variable results.[1] This document provides a structured, in-depth approach to systematically troubleshoot and enhance the solubility of this compound, ensuring the integrity and reliability of your experimental data.

Understanding the Challenge: Physicochemical Properties

Before diving into solubilization strategies, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility. The molecule's structure, featuring a fused aromatic pyrrolopyridine ring system, a bromo substituent, and a nitro group, results in a relatively nonpolar and rigid scaffold. While specific experimental solubility data is limited in public literature, we can infer its behavior based on the characteristics of similar chemical moieties. The aromatic rings and the bromo group contribute to its lipophilicity, while the nitro group adds some polarity. However, the overall structure suggests limited solubility in aqueous media.[2]

PropertyValue/InformationSource
Compound Name This compound-
CAS Number 943323-63-5
Molecular Formula C₇H₄BrN₃O₂[3]
Molecular Weight 242.03 g/mol -
Appearance Likely a solid[4]
Expected Solubility Poorly soluble in water; likely soluble in polar organic solvents.[2][4]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may face during your experiments.

Q1: I'm having trouble dissolving this compound to make a stock solution. What is the recommended starting solvent?

A1: For preparing a concentrated stock solution of a poorly water-soluble compound like this compound, the standard industry practice is to start with a high-purity, anhydrous polar aprotic solvent.[5][6]

Recommended Primary Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of organic compounds for biological assays.[5][6] It is generally well-tolerated by many cell lines at low final concentrations (typically ≤0.5%).[7][8]

Alternative Primary Solvents:

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another strong polar aprotic solvent.

  • Ethanol: While less potent than DMSO or DMF for highly insoluble compounds, ethanol can be a suitable alternative, particularly if your assay is sensitive to DMSO.[7]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

This protocol provides a general guideline. Always adapt it based on the specific requirements of your experiment.[9]

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.42 mg of the compound (Mass = 0.01 L * 0.01 mol/L * 242.03 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Solubilization: Transfer the weighed compound into a clean vial. Add the desired volume of DMSO (e.g., 1 mL).

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes.[9] If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes to aid dissolution.[1][9]

  • Visual Inspection: Visually confirm that the compound is completely dissolved and there are no visible particulates.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C to maintain stability. It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A2: This is a very common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here’s a systematic approach to troubleshoot this problem:

Workflow for Addressing Precipitation Upon Dilution:

G start Precipitation Observed Upon Dilution step1 Optimize Dilution Protocol start->step1 step2 Lower Final Compound Concentration step1->step2 Precipitation persists end_soluble Compound is Soluble step1->end_soluble Soluble step3 Increase Co-solvent (DMSO) Percentage (with caution) step2->step3 Precipitation persists step2->end_soluble Soluble step4 Utilize Solubility Enhancers step3->step4 Precipitation persists or assay is sensitive to DMSO step3->end_soluble Soluble step5 Adjust Buffer pH step4->step5 Precipitation persists step4->end_soluble Soluble step5->end_soluble Soluble end_insoluble Further Formulation Development Needed step5->end_insoluble Precipitation persists

Caption: A decision tree for troubleshooting compound precipitation in assays.

Detailed Strategies:

  • Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[1] It's often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain solubility.[1]

  • Lower the Final Compound Concentration: It's possible that the concentration you are testing exceeds the compound's maximum aqueous solubility. Test a lower concentration range if your experimental design allows.

  • Increase the Final DMSO Concentration (with caution): A slight increase in the final percentage of DMSO in your assay can help maintain solubility. However, it is critical to first validate the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity.[8] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined for your system.[1][7]

  • Utilize Solubility Enhancers:

    • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or propylene glycol can be used in combination to improve solubility.[10]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[11][][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[11]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low concentrations to form micelles that solubilize hydrophobic compounds. However, their use must be carefully validated as they can interfere with some biological assays.

  • Adjust the pH of the Assay Buffer: The pyrrolopyridine core of the molecule contains nitrogen atoms that can be protonated.[16] Adjusting the pH of your buffer may alter the ionization state of the molecule and could enhance its solubility.[17][18] A systematic pH titration of your buffer from pH 5 to 8 (if your assay permits) can help identify an optimal pH for solubility.

Q3: My screening results are inconsistent, or the compound is showing lower potency than expected. Could solubility be the culprit?

A3: Absolutely. Poor solubility is a primary reason for inaccurate and variable biological data.[1][19] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to:

  • Underestimated Potency: The IC50 or EC50 values will appear higher (less potent) than they actually are.

  • High Variability: Inconsistent amounts of dissolved compound between wells or experiments will lead to poor reproducibility.

  • False Negatives: The compound may appear inactive simply because it is not in solution at a high enough concentration to elicit a response.

Self-Validating System for Your Protocol:

To ensure the trustworthiness of your results, incorporate the following checks into your experimental workflow:

  • Visual Inspection: Always visually inspect your final assay plates for any signs of precipitation before and after incubation.

  • Solubility Assessment in Final Assay Buffer: Before conducting a large-scale screen, perform a small-scale experiment to determine the kinetic solubility of your compound in the final assay buffer at the highest concentration you plan to test.

  • Control Experiments: Include appropriate solvent controls (e.g., DMSO-only wells) at the same final concentration used for your test compound to account for any solvent-induced effects.[7]

Advanced Strategies and Formulation Development

If the troubleshooting steps above do not sufficiently resolve your solubility issues, more advanced formulation strategies may be necessary. These approaches are often employed in later stages of drug development but can be adapted for in vitro screening.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance its dissolution rate and apparent solubility.[20][21]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[22]

  • Prodrug Approach: Chemical modification of the molecule to a more soluble prodrug that is converted to the active compound in situ can be a viable strategy.[23]

Conclusion

Enhancing the solubility of this compound is a critical step for obtaining reliable and reproducible data in biological assays. By systematically applying the troubleshooting strategies outlined in this guide, from optimizing stock solution preparation to employing solubility enhancers, researchers can overcome the challenges posed by this compound's poor aqueous solubility. A thorough understanding of the compound's physicochemical properties and a proactive approach to validating its solubility in the final assay conditions are paramount for ensuring the scientific integrity of your research.

References

  • Gould, S., & Scott, K. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • International Journal of Pharmaceutical and Technical Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Pharmaceutical Technology. (2011). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

  • National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • PubMed. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a critical building block for numerous programs in drug discovery and development. This guide is designed for researchers, chemists, and process scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, offering practical, field-tested advice to troubleshoot common issues encountered during scale-up.

Introduction: The Challenge of Regiochemistry

The synthesis of this compound, also known as 4-Bromo-3-nitro-7-azaindole, presents a significant regiochemical challenge. Direct electrophilic substitution on the parent 7-azaindole scaffold does not yield the desired 4,3-substitution pattern. The pyrrole ring's high electron density kinetically favors substitution at the C3 position, while the pyridine ring is inherently electron-deficient and resistant to electrophilic attack.

To overcome this, a strategic, multi-step approach is required. The following guide details a robust and scalable synthetic pathway that leverages the directing effects of an N-oxide intermediate to achieve the correct isomer.

Recommended Synthetic Pathway Overview

The most reliable method for preparing this compound involves a four-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This pathway is designed to control the regioselectivity of both the bromination and nitration steps.

Synthetic_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Step 1: N-Oxidation Start->Step1 m-CPBA Intermediate1 1H-Pyrrolo[2,3-b]pyridine 1-oxide Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 NBS Intermediate2 4-Bromo-1H-pyrrolo[2,3-b]pyridine 1-oxide Step2->Intermediate2 Step3 Step 3: Deoxygenation Intermediate2->Step3 PCl3 or H2/Pd Intermediate3 4-Bromo-1H-pyrrolo[2,3-b]pyridine Step3->Intermediate3 Step4 Step 4: Nitration Intermediate3->Step4 HNO3 / H2SO4 End 4-Bromo-3-nitro-1H- pyrrolo[2,3-b]pyridine Step4->End

Caption: Recommended four-step synthesis workflow.

Detailed Experimental Protocols & Data Summary

The following protocols are baseline procedures. Optimization may be required based on scale and available equipment.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1N-Oxidation 7-Azaindole, m-CPBADichloromethane (DCM)0 to RT4-685-95%
2Bromination 7-Azaindole N-Oxide, NBSAcetonitrile (MeCN)0 to RT2-480-90%
3Deoxygenation 4-Bromo N-Oxide, PCl₃Dichloromethane (DCM)0 to RT1-390-98%
4Nitration 4-Bromo-7-azaindole, fuming HNO₃, H₂SO₄Sulfuric Acid-5 to 01-275-85%
Protocol 1: N-Oxidation of 7-Azaindole
  • Setup: To a flask charged with 7-azaindole (1.0 eq) in DCM (10 mL/g), cool the solution to 0°C in an ice bath.

  • Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.3 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. The use of a slight excess of m-CPBA ensures complete conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a 10% aqueous sodium thiosulfate solution, followed by a saturated sodium bicarbonate solution until gas evolution ceases.

  • Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the N-oxide product, which is often used directly in the next step.

Protocol 2: Regioselective Bromination at C4
  • Setup: Dissolve the crude 7-azaindole N-oxide (1.0 eq) in acetonitrile (15 mL/g). Cool the solution to 0°C.

  • Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) in one portion. The N-oxide functionality activates the C4 position for electrophilic attack, ensuring high regioselectivity.[1]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be purified by slurry in water to remove succinimide, followed by filtration. The crude 4-bromo N-oxide is typically of sufficient purity for the next step.

Protocol 3: Deoxygenation to 4-Bromo-7-azaindole
  • Setup: Suspend the crude 4-bromo-7-azaindole N-oxide (1.0 eq) in DCM (10 mL/g) and cool to 0°C.

  • Addition: Add phosphorus trichloride (PCl₃, 1.2 eq) dropwise via syringe, maintaining the internal temperature below 10°C. This is a highly exothermic reaction.

  • Reaction: Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice. Neutralize the aqueous layer with a saturated sodium bicarbonate solution to pH 7-8.

  • Isolation: Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization if necessary.

Protocol 4: Nitration at C3
  • Setup: In a flask equipped with a thermometer, add concentrated sulfuric acid (5 mL/g of substrate) and cool to -5°C.

  • Addition: Add 4-Bromo-7-azaindole (1.0 eq) portion-wise, ensuring the temperature remains below 0°C. Stir until all solids are dissolved.

  • Nitration: Add fuming nitric acid (>90%, 1.1 eq) dropwise, maintaining a strict temperature range of -5°C to 0°C. The electron-rich pyrrole ring is highly activated, and nitration will occur selectively at the C3 position.[2]

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield the final product, this compound.

Troubleshooting Guide & FAQs

General Questions

Q1: My overall yield is significantly lower than expected. Which step is the most likely culprit? A1: The nitration step (Step 4) is often the lowest yielding and most sensitive part of the sequence. Uncontrolled temperatures can lead to decomposition and the formation of undesired byproducts. However, mechanical loss during work-up and purification at each stage can also contribute significantly to yield loss on a larger scale. We recommend analyzing a sample from each step to pinpoint the issue.

Q2: Are there any critical safety concerns I should be aware of? A2: Yes. m-CPBA (Step 1) is a potentially explosive oxidizing agent and should be handled with care. NBS (Step 2) is a lachrymator. The deoxygenation with PCl₃ (Step 3) is highly exothermic and releases HCl gas. The nitration (Step 4) uses highly corrosive and oxidizing acids and must be performed with extreme temperature control to prevent a runaway reaction.[3] Always use appropriate personal protective equipment (PPE) and conduct these reactions in a well-ventilated fume hood.

Troubleshooting Step 1: N-Oxidation

Q3: The oxidation of 7-azaindole is incomplete, even after 6 hours. What should I do? A3: Incomplete conversion is typically due to either insufficient oxidant or poor-quality m-CPBA.

  • Verify m-CPBA Activity: The purity of m-CPBA can degrade over time. Use a fresh bottle or titrate an older batch to determine its active oxygen content.

  • Increase Stoichiometry: If the starting material is still present, you can add another small portion of m-CPBA (0.1-0.2 eq) and monitor for another 1-2 hours. Avoid adding a large excess, as this can complicate the work-up.

Troubleshooting Step 2: Bromination

Q4: I am observing di-brominated byproducts in my LC-MS analysis. How can I prevent this? A4: The formation of di-brominated species suggests the reaction is too reactive.

  • Temperature Control: Ensure your reaction is maintained at 0°C during the addition of NBS and for at least 30 minutes afterward.

  • Reduce NBS Equivalents: Lower the amount of NBS from 1.1 eq to 1.02 eq. This provides just enough reagent for mono-bromination without a significant excess that could drive the reaction further.

  • Solvent Choice: Acetonitrile is generally a good solvent, but if issues persist, consider a less polar solvent like DCM, which may slightly temper the reactivity.

Q5: My bromination is not selective, and I'm seeing other isomers besides the 4-bromo product. A5: This is a strong indication that your starting material was not the N-oxide. If you started with 7-azaindole itself, bromination would overwhelmingly occur at the C3 position.[4] Confirm the identity of your starting material from Step 1. The N-oxide is essential for directing the bromine to the C4 position of the pyridine ring.[5]

Troubleshooting Step 3: Deoxygenation

Q6: The reduction of the N-oxide is sluggish or stalls completely. A6: This can be caused by inactive reagents or moisture.

  • Reagent Quality: Ensure the PCl₃ is fresh. It can hydrolyze over time if not stored properly under an inert atmosphere.

  • Anhydrous Conditions: The starting material and solvent must be dry. Water will rapidly consume PCl₃.

  • Alternative Methods: If PCl₃ fails, catalytic hydrogenation (e.g., H₂, Pd/C) is an effective but often slower alternative for N-oxide reduction.

Troubleshooting Step 4: Nitration

Q7: During nitration, my reaction mixture turns dark brown or black, and the yield is very low. A7: A dark coloration indicates decomposition, which is almost always caused by an exothermic event.

  • Strict Temperature Control: This is the most critical parameter. The reaction must be kept below 0°C, and ideally at -5°C. Use a cryo-cooler or a dry ice/acetone bath for better control on a large scale.

  • Slow Addition Rate: Add the nitric acid and the substrate very slowly. This allows the cooling system to dissipate the heat generated from the reaction and dissolution.

  • Substrate Purity: Impurities in the 4-Bromo-7-azaindole can sometimes catalyze decomposition. Ensure the material from Step 3 is reasonably pure before proceeding.

Q8: I'm getting the desired product, but it's contaminated with another isomer. What is it? A8: The most likely isomeric impurity is 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. While the C3 position is strongly favored, some nitration can occur at the C5 position on the pyridine ring if conditions are not optimal. To minimize this, use the lowest possible temperature and avoid an excess of nitric acid. Careful purification by column chromatography or fractional crystallization may be required to separate these isomers.[6]

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • den Hertog, H. J., & Combé, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • ResearchGate. (n.d.).
  • Gosselin, F., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Atlanchim Pharma. (2022). Scientific Letter: Recent Advances in the Synthesis of Azaindoles.
  • Google Patents. (n.d.). WO2016191079A1 - Improved process for preparing boryl 7-azaindole compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • National Institutes of Health. (2019).
  • National Center for Biotechnology Information. (n.d.).
  • National Institutes of Health. (n.d.).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Production of 1-Bromo-3-nitrobenzene.

Sources

Validation & Comparative

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine vs 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, often leading to improved physicochemical properties, target binding affinity, and metabolic stability in drug candidates.[1][2][3] This framework is a cornerstone in the development of therapeutics, particularly kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds within the ATP binding site.[1][2][3]

For synthetic chemists, the functionalization of the 7-azaindole core is a critical task. The 4-halo-3-nitro-1H-pyrrolo[2,3-b]pyridine intermediates are particularly valuable due to the orthogonal reactivity of the halogen and nitro groups. The electron-withdrawing nitro group at the C3 position powerfully activates the C4 position for nucleophilic substitution, while the halogen itself serves as a versatile handle for metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of two key intermediates: 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine . The choice between a bromo or chloro substituent is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, chemoselectivity, and the overall synthetic route. Here, we dissect their reactivity profiles, supported by mechanistic principles and experimental considerations, to empower researchers in making the optimal choice for their specific synthetic goals.

Comparative Reactivity Analysis: A Tale of Two Halogens

The fundamental difference in the synthetic utility of the bromo and chloro analogs stems from the distinct electronic properties and bond strengths of the carbon-halogen (C-X) bond. This section explores the practical implications for three major classes of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for introducing amines, ethers, and other nucleophiles at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[4]

Mechanism Insight: The pyridine nitrogen and the ortho-nitro group work in concert to withdraw electron density from the ring, making the C4 carbon highly electrophilic. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4]

Caption: General mechanism for SNAr at the C4 position.

Performance Comparison: Chloro vs. Bromo

In SNAr reactions, the C-X bond is broken in the fast, second step. The reactivity is therefore primarily dictated by the electrophilicity of the carbon atom being attacked.

  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (The More Reactive Partner): Chlorine is more electronegative than bromine. It exerts a stronger inductive electron-withdrawing effect, making the C4 carbon more electron-deficient and thus more susceptible to nucleophilic attack. This generally translates to faster reaction rates or the ability to use milder conditions (e.g., lower temperatures) compared to the bromo analog.[5]

  • This compound (The Reliable Alternative): While generally less reactive in SNAr than its chloro counterpart, the bromo derivative is still highly activated by the nitro group and readily undergoes substitution. The reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve comparable yields.

Table 1: Summary of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Feature4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineThis compoundRationale
Relative Reactivity HigherLowerHigher electronegativity of Cl increases C4 electrophilicity.
Typical Conditions Milder (e.g., lower temp, shorter time)More Forcing (e.g., higher temp, longer time)Overcoming the lower intrinsic reactivity.
Recommendation Preferred for SNAr reactions.Viable, but may require optimization.Choose for faster kinetics and milder conditions.
Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are indispensable for forming C-C and C-N bonds.[6][7][8] Here, the performance of the bromo and chloro analogs is reversed.

Mechanism Insight: The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The ease of this step is directly related to the C-X bond dissociation energy.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X Boronic R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Performance Comparison: Bromo vs. Chloro

  • This compound (The More Reactive Partner): The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This lower bond energy facilitates the oxidative addition step, making the bromo derivative substantially more reactive in all forms of palladium-catalyzed cross-coupling.[9] This allows for:

    • The use of standard, less expensive palladium catalysts (e.g., Pd(PPh₃)₄).[10]

    • Milder reaction conditions (often room temperature to 80 °C).

    • Greater functional group tolerance.

    • The potential for selective, sequential cross-coupling if another, less reactive halogen (like chlorine) is present elsewhere on the molecule.[9][11]

  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (The Challenging Substrate): The strength of the C-Cl bond makes oxidative addition more difficult. Consequently, chloroarenes are notoriously less reactive. Successful coupling requires:

    • Specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the oxidative addition step.[12][13]

    • Often higher reaction temperatures and longer reaction times.

Table 2: Comparison of Typical Conditions for Suzuki-Miyaura Coupling

ParameterThis compound4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand Often not required or simple PPh₃Required : Bulky, electron-rich phosphines (e.g., SPhos, XPhos)
Temperature Room Temp to 80 °C80 °C to >100 °C
Recommendation Preferred for all cross-coupling reactions.Use when the bromo-analog is unavailable or if the C-Cl bond's stability is required for other transformations.
Chemoselective Reduction of the Nitro Group

Converting the C3-nitro group to an amino group is a frequent and vital transformation, opening the door to a vast array of derivatives. The primary challenge is to perform this reduction without affecting the C4-halogen.

Performance Comparison: Bromo vs. Chloro

The susceptibility of the C-X bond to reductive cleavage (hydrodehalogenation) is the key differentiator.

  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (The More Robust Partner): The strong C-Cl bond is highly resistant to cleavage under most reduction conditions, especially catalytic hydrogenation. This makes the 4-chloro derivative the ideal choice when hydrogenation is the method of choice for the nitro reduction, ensuring the C4 handle is preserved for subsequent reactions.

  • This compound (The Vulnerable Substrate): The weaker C-Br bond is much more prone to hydrodehalogenation, particularly with catalytic hydrogenation (e.g., H₂, Pd/C).[14] While this can be a desired outcome in some cases, it is often an unwanted side reaction. For the bromo derivative, chemical reducing agents are strongly preferred to maintain the integrity of the C-Br bond.

Table 3: Recommended Reagents for Chemoselective Nitro Group Reduction

Reducing Agent4-Chloro Derivative4-Bromo DerivativeComments
H₂, Pd/C Excellent Not Recommended High risk of C-Br bond cleavage (hydrodehalogenation).[14]
SnCl₂·2H₂O Excellent Excellent A mild and highly chemoselective method for both substrates.[15][16]
Fe / NH₄Cl or AcOH Excellent Excellent Classic, effective, and economical method.[14]
Sodium Dithionite (Na₂S₂O₄) GoodGoodUseful under neutral or basic conditions, but yields can be variable.[15]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine (Favoring the 4-Chloro Analog)
  • To a solution of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired 4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Favoring the 4-Bromo Analog)
  • In a flask purged with nitrogen, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq).[10]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • The organic layer is dried, concentrated, and the residue is purified by flash column chromatography to afford the 4-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine product.

Synthetic Strategy: A Decision-Making Workflow

The optimal choice between the bromo and chloro intermediate is dictated by the planned synthetic sequence.

Decision_Tree cluster_reduction Choice of Reducing Agent? Start What is the key subsequent transformation? SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Reduction Nitro Group Reduction Start->Reduction UseChloro_SNAr Choose 4-Chloro Analog (Higher Reactivity) SNAr->UseChloro_SNAr UseBromo_Coupling Choose 4-Bromo Analog (Higher Reactivity) Coupling->UseBromo_Coupling Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Reduction->Hydrogenation Chemical Chemical Reduction (SnCl₂, Fe/HCl) Reduction->Chemical UseChloro_Red Choose 4-Chloro Analog (Resists Dehalogenation) Hydrogenation->UseChloro_Red Either Either Analog is Suitable Chemical->Either

Caption: Decision workflow for selecting the optimal 4-halo intermediate.

Conclusion

The selection between 4-bromo- and 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a critical decision point in the synthesis of functionalized 7-azaindoles. This choice should be dictated by the intended subsequent reaction chemistry.

  • Choose 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine when the synthetic route prioritizes nucleophilic aromatic substitution or requires a catalytic hydrogenation of the nitro group while preserving the C4-halogen handle. Its higher reactivity in SNAr and the robustness of the C-Cl bond are its defining advantages.

  • Choose this compound when the primary goal is to perform palladium-catalyzed cross-coupling reactions . The weaker C-Br bond ensures higher reactivity, allowing for milder conditions, broader substrate scope, and the use of more conventional catalyst systems.

By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and rational synthetic routes, accelerating the discovery and development of novel 7-azaindole-based therapeutics.

References

  • Rainey, M. D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2446. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Georganics. (n.d.). 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Acta Crystallographica Section E. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1377. [Link]

  • Organic & Biomolecular Chemistry. (2017). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 15(3), 603-612. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 8, 143-149. [Link]

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(9), 2358. [Link]

  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-65. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12323-12339. [Link]

  • NROChemistry. (n.d.). Cross-Coupling Reactions. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 789-803. [Link]

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1303-1309. [Link]

  • National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. [Link]

  • ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]

  • YouTube. (2015). Reduction of Nitro Groups. [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • ResearchGate. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed Central. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4073-4096. [Link]

  • PubMed. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 23(3), 631-640. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • MDPI. (2022). Schistosomicidal Evaluation of Synthesized Bromo and Nitro Chalcone Derivatives. Molecules, 27(4), 1256. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21626-21639. [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. [Link]

  • ChemRxiv. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • Cambridge Open Engage. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21626-21639. [Link]

  • Q-MOL. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]

  • PubMed. (2001). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 90(5), 741-7. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Role of 4-Bromo-3-nitro Substitution

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of numerous kinase inhibitors.[1][2] Kinases, enzymes that regulate a vast array of cellular processes, are frequently implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide delves into the structure-activity relationship (SAR) of analogs derived from a key intermediate: 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine . While comprehensive SAR studies originating directly from this specific starting material are not extensively published, its strategic importance lies in its potential for diversification. The bromine at the 4-position and the nitro group at the 3-position are versatile chemical handles, allowing for the introduction of a wide range of substituents to probe the chemical space around the 7-azaindole core and optimize interactions with target kinases.

This document will synthesize findings from studies on various 1H-pyrrolo[2,3-b]pyridine analogs to provide a cohesive understanding of how structural modifications at key positions influence biological activity. We will explore the impact of substituents on potency, selectivity, and overall drug-like properties, supported by experimental data from the literature.

The this compound Core: A Gateway to Diverse Analogs

The this compound scaffold is a valuable starting point for the synthesis of a library of diverse compounds. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrrole and pyridine rings, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position. The nitro group, in turn, can be reduced to an amino group, providing another point for diversification through amidation, sulfonylation, or reductive amination.

Below is a conceptual workflow illustrating the synthetic utility of the this compound core.

G A This compound B Suzuki, Stille, etc. (C4-Arylation/Alkylation) A->B Diversification at C4 C Reduction of Nitro Group (NO2 -> NH2) A->C Modification at C3 D 4-Aryl/Alkyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Analogs B->D E 4-Bromo-3-amino- 1H-pyrrolo[2,3-b]pyridine C->E G 4-Aryl/Alkyl-3-amino- 1H-pyrrolo[2,3-b]pyridine D->G Reduction F Amidation, Sulfonylation, etc. (N3-Functionalization) E->F Diversification at N3 H Diverse Library of 4,3-Disubstituted Analogs F->H G->F

Caption: Synthetic utility of the this compound scaffold.

Structure-Activity Relationship Analysis

The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is highly dependent on the nature and position of substituents. The following sections dissect the SAR at key positions, drawing parallels from published studies on related compounds.

Substitutions at the C4-Position: Probing the Solvent-Exposed Region

The C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold often extends into the solvent-exposed region of the ATP-binding pocket of kinases. Modifications at this position can significantly impact potency and selectivity.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C4 via cross-coupling reactions is a common strategy. The nature of these rings and their substituents can influence interactions with the protein surface. For instance, in a series of Janus Kinase 3 (JAK3) inhibitors, the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity.[3] This suggests that bulky, hydrophobic groups can be well-tolerated and even beneficial for potency at this position.

  • Hydrogen Bonding Moieties: The incorporation of hydrogen bond donors or acceptors on the C4-substituent can lead to specific interactions with amino acid residues in the target kinase, thereby enhancing potency and selectivity.

Substitutions at the C3-Position: Modulating Kinase Selectivity

The C3-position offers another vector for modification that can profoundly influence the inhibitor's interaction with the target kinase.

  • From Nitro to Amino and Beyond: As previously mentioned, the nitro group at C3 can be readily converted to an amino group. This primary amine serves as a versatile handle for introducing a variety of functionalities. Studies on isothiazolo[4,3-b]pyridines, a related heterocyclic system, have shown that the SAR at the 3-position is more restricted, indicating that the size and nature of the substituent at this position are critical for maintaining potent inhibition.[4]

  • Impact on Kinase Selectivity: The substituents at the C3-position can play a crucial role in determining the selectivity profile of the inhibitor across the kinome. By carefully selecting substituents that exploit subtle differences in the ATP-binding sites of different kinases, it is possible to develop highly selective inhibitors.

Substitutions at Other Positions: Fine-Tuning Activity

While this guide focuses on analogs derived from the 4-bromo-3-nitro scaffold, it is important to consider the impact of modifications at other positions of the 1H-pyrrolo[2,3-b]pyridine ring, as these are often crucial for optimizing the overall pharmacological profile.

  • C5-Position: The introduction of a carbamoyl group at the C5-position has been shown to significantly enhance JAK3 inhibitory activity.[3] This highlights the importance of this position for establishing key interactions within the kinase active site.

  • N1-Position (Pyrrole Nitrogen): The pyrrole nitrogen is often involved in hydrogen bonding with the hinge region of the kinase. Alkylation or arylation at this position can disrupt this critical interaction, often leading to a loss of activity. However, in some cases, specific substitutions might be tolerated or could lead to alternative binding modes.

Comparative Performance Data

To illustrate the impact of structural modifications, the following table summarizes IC50 data for a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases from the literature. While these compounds may not be direct analogs of this compound, they provide valuable insights into the SAR of the core scaffold.

Compound IDTarget KinaseC3-SubstituentC4-SubstituentC5-SubstituentIC50 (nM)Reference
4h FGFR1HHCF3-CH(OH)-Aryl7[5][6]
4h FGFR2HHCF3-CH(OH)-Aryl9[5][6]
4h FGFR3HHCF3-CH(OH)-Aryl25[5][6]
41 GSK-3βVariedVariedVaried0.22[7]
46 GSK-3βVariedVariedVaried0.26[7]
54 GSK-3βVariedVariedVaried0.24[7]
11h PDE4BH3,4-dichlorophenylH110[8]
42 Cdc7-CH=C(thiazol-one)HH7[9]

Note: "Varied" indicates complex substitutions that are detailed in the respective publications. The data for compound 4h shows substitution at the C3 position, but the initial starting material had a substituent at C5. The table illustrates the potency that can be achieved with this scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides representative experimental protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.

General Synthetic Scheme for C4-Arylation

This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the C4-position of a 4-bromo-1H-pyrrolo[2,3-b]pyridine derivative.

G reactant1 This compound reagents Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 4-Aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine reagents->product Heat

Caption: General workflow for Suzuki cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v) are added the corresponding arylboronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Degassing: The reaction mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added to the mixture.

  • Reaction: The reaction vessel is sealed and heated to a temperature between 80-100 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine analog.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

G A Prepare serial dilutions of test compound B Add kinase (e.g., FGFR1) and substrate (e.g., poly(Glu,Tyr)) to wells A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction and measure kinase activity (e.g., using ADP-Glo™ Kinase Assay) D->E F Calculate IC50 value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to achieve a range of concentrations.

  • Reaction Mixture: In a 96-well plate, the recombinant human kinase (e.g., FGFR1), a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound are mixed in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete the remaining ATP and then another reagent to convert the produced ADP into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The half-maximal inhibitory concentration (IC50) value is then determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo and nitro groups allows for extensive chemical exploration at the C4 and C3 positions, which are critical for modulating potency and selectivity. By leveraging established synthetic methodologies and drawing upon the wealth of SAR data for the broader 7-azaindole class, researchers can efficiently generate and evaluate new analogs with improved therapeutic potential.

Future efforts in this area should focus on systematic explorations of the chemical space around this scaffold, with a particular emphasis on achieving selectivity for specific kinase targets to minimize off-target effects. The integration of computational modeling and structure-based drug design will be invaluable in guiding the rational design of next-generation inhibitors based on this versatile core.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 1H-pyrrolo[2,3-b]pyridines.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors pivotal in oncology research. The strategic functionalization of this nucleus is paramount for modulating pharmacological properties. Among the key intermediates for such endeavors are halogenated 7-azaindoles, which serve as versatile handles for a variety of bond-forming reactions. This guide provides an in-depth comparison of two such critical building blocks: 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and 4-iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine.

The introduction of a strongly electron-withdrawing nitro group at the C3 position profoundly influences the electronic character of the heterocyclic system. This modification not only deactivates the pyrrole ring towards electrophilic attack but also significantly activates the C4 position, making the attached halogen a prime leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Understanding the nuanced reactivity differences between the bromo and iodo analogues is crucial for researchers in selecting the optimal substrate for specific synthetic transformations, ultimately impacting reaction efficiency, yield, and cost.

This guide will dissect the reactivity of these two compounds through the lens of fundamental chemical principles and supporting data from analogous systems, focusing on the most common and powerful synthetic transformations: Palladium-catalyzed cross-coupling reactions and SNAr.

Theoretical Framework: The Carbon-Halogen Bond Dictates Reactivity

The primary determinant of reactivity in these substrates is the nature of the carbon-halogen (C-X) bond at the C4 position. Two key properties govern the outcome of the most common synthetic transformations:

  • Bond Dissociation Energy (BDE): The C-I bond is inherently weaker and more polarizable than the C-Br bond. The average bond dissociation energies for aryl halides follow the trend C-Br (285 kJ/mol) > C-I (213 kJ/mol)[1]. This lower BDE for the C-I bond means less energy is required to cleave it, which has significant implications for reactions where this bond breaking is a key step.

  • Oxidative Addition Rate: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond. Due to the lower BDE, aryl iodides generally undergo oxidative addition at a much faster rate than aryl bromides[2][3]. This typically translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher efficiency for iodo-substrates.

  • Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the leaving group's ability to depart is crucial. While fluoride is often the best leaving group in SNAr due to the high polarization of the C-F bond making the carbon highly electrophilic, the leaving group ability for heavier halogens is more complex. However, the stability of the departing halide ion (I⁻ vs. Br⁻) and the nature of the intermediate also play roles. The strong electron-withdrawing effect of the ortho-nitro group is the primary activator for this reaction pathway.

These fundamental principles form the basis for the comparative analysis that follows.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds. For the substrates , the 4-iodo derivative is predicted to be the superior coupling partner in most standard cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most widely used C-C bond-forming reactions. The general reactivity trend for aryl halides is I > Br >> Cl[4].

  • 4-Iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine: This substrate is expected to undergo Suzuki coupling under milder conditions, likely at lower temperatures and with lower catalyst loadings compared to its bromo counterpart. The faster rate of oxidative addition is the key driver for this enhanced reactivity.

  • This compound: While still a viable substrate, the bromo derivative will likely require more forcing conditions—higher temperatures, longer reaction times, and potentially more specialized, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.

It is worth noting a potential nuance: some studies have shown that at lower temperatures with traditional catalysts like Pd(PPh₃)₄, the reactivity of aryl iodides can be unexpectedly sluggish. This has been attributed to the formation of stable, off-cycle Pd(II)-iodide complexes that can inhibit catalyst turnover[5]. However, with modern, more active catalyst systems, this is less of a concern.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Feature4-Iodo-3-nitro-1H-pyrrolo[2,3-b]pyridineThis compound
Reaction Temperature Lower (e.g., RT to 80 °C)Higher (e.g., 80 °C to 120 °C)
Reaction Time ShorterLonger
Catalyst Loading LowerPotentially Higher
Typical Yield HighGood to High
Key Advantage Higher reactivity, energy efficiencyLower cost of starting material
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend mirrors that of the Suzuki coupling, with aryl iodides being significantly more reactive than aryl bromides. This allows for selective couplings; for instance, in a molecule containing both bromo and iodo substituents, the Sonogashira coupling can often be performed selectively at the iodo-substituted position[6][7].

  • 4-Iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine: Expected to provide excellent yields of the coupled alkynyl product under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) at or near room temperature.

  • This compound: Will likely require elevated temperatures to achieve comparable yields and reaction rates. The use of more robust ligands may also be necessary.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. The general principles of reactivity hold, with aryl iodides typically reacting more readily than bromides[8][9].

  • 4-Iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine: This substrate should couple efficiently with a wide range of primary and secondary amines under standard Buchwald-Hartwig conditions, likely affording high yields in shorter reaction times.

  • This compound: While effective, this substrate may require higher temperatures or the use of more specialized and often expensive Buchwald ligands (e.g., RuPhos, XPhos) to achieve high conversion, particularly with less nucleophilic amines[10].

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at a position ortho to the C4-halogen dramatically activates the ring for nucleophilic attack. This opens up an alternative, palladium-free pathway for functionalization.

In the SNAr mechanism, a nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores aromaticity.

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants - 4-Halo-3-nitro-7-azaindole (1.0 eq) - Boronic Acid/Ester (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) B 2. Add Solvent - e.g., Dioxane/H₂O (4:1) A->B C 3. Degas - Sparge with N₂ or Ar for 15 min B->C D 4. Heat Reaction - Iodo: 80°C - Bromo: 100°C C->D E 5. Monitor - TLC or LC-MS D->E F 6. Workup & Purify - Aqueous extraction - Column chromatography E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • To a reaction vessel equipped with a condenser and magnetic stir bar, add 4-halo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring. For the 4-iodo substrate, begin at 80 °C. For the 4-bromo substrate, a higher temperature of 100-110 °C may be required.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Thiol

Methodology:

  • To a round-bottom flask, add the desired thiol (e.g., thiophenol, 1.1 eq) and a suitable solvent (e.g., DMF or DMSO).

  • Add a base (e.g., potassium carbonate, 1.5 eq) and stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add a solution of either 4-bromo- or 4-iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the same solvent dropwise to the thiolate solution.

  • Stir the reaction at room temperature. The reaction is typically rapid and may be complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or flash column chromatography.

Conclusion and Recommendations

Both 4-bromo- and 4-iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine are highly valuable intermediates for the synthesis of complex, functionalized 7-azaindoles. The choice between them should be guided by the specific chemical transformation intended.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): The 4-iodo-3-nitro derivative is the demonstrably superior substrate. Its higher reactivity, stemming from the weaker C-I bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. It should be the default choice when reaction efficiency is the primary concern.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: Both the 4-bromo- and 4-iodo- derivatives are excellent substrates due to the powerful activating effect of the ortho-nitro group. The reactivity difference between the two is likely to be small. Therefore, the 4-bromo-3-nitro derivative may be the more practical and economical choice, given the generally lower cost of brominated starting materials.

Researchers and drug development professionals can leverage this understanding to streamline their synthetic routes, improve yields, and accelerate the discovery of novel 7-azaindole-based therapeutics.

References

  • Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 636-653.
  • Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Singh, J., et al. (2021). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. Asian Journal of Organic Chemistry, 10(12), 3293-3315.
  • Connell, T. U., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1653. [Link]

  • BenchChem. (2025). Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3. BenchChem Technical Guides.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Thomas, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Green Chemistry, 25(23), 9535-9540. [Link]

  • Atlanchim Pharma. (2022). Scientific Letter N°18 - Recent Advances in the Synthesis of Azaindoles. [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2626. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chen, Y., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – An Asian Journal, 15(24), 4252-4272. [Link]

  • Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • ResearchGate. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Selmer-Olsen, S. M. E., et al. (2018). Palladium Catalysed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. NORA.
  • ChemInform. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(32).
  • Chen, Y., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – An Asian Journal.
  • Atlanchim Pharma. (2006).

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern pharmacology. Its inherent ability to mimic a purine base allows it to effectively interact with a multitude of biological targets. This guide delves into the biological significance of derivatives originating from a key synthetic intermediate: 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine . We will objectively compare the performance of these derivatives against established alternatives, supported by experimental data and detailed protocols, to provide a comprehensive resource for advancing research in this area.

The Strategic Importance of the this compound Scaffold

The this compound core is not typically the final active molecule but rather a versatile starting material for the synthesis of a diverse array of potent biological agents.[1] The bromine and nitro substituents at the 4 and 3 positions, respectively, are strategically placed for functionalization, enabling chemists to introduce various moieties and build molecular complexity. This strategic functionalization is crucial for tuning the compound's pharmacokinetic and pharmacodynamic properties. The 7-azaindole nucleus itself is a known bioisostere of indole and purine, rendering it a prime candidate for interacting with ATP-binding sites in enzymes, particularly kinases.[2][3][4]

Anticancer Activity: A Comparative Analysis

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from a recent study exhibited impressive inhibitory activity against multiple FGFR isoforms.[5]

Comparative Data: FGFR Inhibition

CompoundTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Derivative 4h FGFR174T1 (Breast Cancer)Not specified in abstract[5]
FGFR29
FGFR325
Erdafitinib Pan-FGFRClinically ActiveUrothelial CarcinomaVaries[5]
Pemigatinib FGFR2Clinically ActiveCholangiocarcinomaVaries[5]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

The data clearly positions novel 1H-pyrrolo[2,3-b]pyridine derivatives like 4h as highly potent FGFR inhibitors, with in vitro potencies in the low nanomolar range, comparable to or exceeding those of some clinically investigated drugs.[5]

Inhibition of Colchicine-Binding Site in Tubulin

Microtubules are a well-established target in cancer therapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cancer cell death. Compound 10t from this series displayed remarkable antiproliferative activity against a panel of cancer cell lines.

Comparative Data: Antiproliferative Activity (Tubulin Inhibition)

CompoundHeLa (Cervical) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
Derivative 10t 0.120.150.21[6]
Combretastatin A-4 0.00280.00320.0035[6] (as a reference)
Colchicine ~0.01~0.01~0.01Established Data

While not as potent as the natural product Combretastatin A-4, derivative 10t demonstrates significant sub-micromolar cytotoxicity across multiple cancer cell lines, highlighting the potential of the pyrrolopyridine scaffold in developing new microtubule-targeting agents.[6]

Kinase Inhibition: A Broad Spectrum of Activity

The 7-azaindole core is a cornerstone in the development of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[4] This has led to the development of several successful drugs and clinical candidates.

Approved Drugs and Clinical Candidates with a Pyrrolopyridine Scaffold:

  • Pexidartinib (Turalio®): A CSF-1R inhibitor approved for the treatment of tenosynovial giant cell tumor.[7][8]

  • Vimseltinib: A CSF1R inhibitor in clinical trials.[8]

  • PLX3397 (Pexidartinib): Also investigated for other cancers.[7]

  • BLZ945: A CSF-1R inhibitor that has been in clinical trials.[7]

These examples underscore the clinical relevance and therapeutic success of the 1H-pyrrolo[2,3-b]pyridine scaffold in oncology.

Antimicrobial Potential

While the primary focus has been on anticancer applications, various pyridine-fused heterocyclic systems have also been explored for their antimicrobial properties. For instance, pyrazolo[3,4-b]pyridine derivatives have shown moderate antibacterial activity.[9] Although specific data for derivatives of this compound is less prevalent in the literature for antimicrobial applications, the broader class of functionalized pyridines exhibits a range of activities against both Gram-positive and Gram-negative bacteria.[9]

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

Compound ClassS. aureusB. subtilisE. coliP. aeruginosaReference
Pyrazolo[3,4-b]pyridines (159-161)32-12832-64--[9]
Thiazole-pyridine hybrids (94a-c)EffectiveEffectiveEffectiveEffective[9]
Amoxicillin (Standard)6.25-12.56.25-12.56.25-12.56.25-12.5[9]

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

Protocol for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add serially diluted compounds incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add 10 µL MTT solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Add 100 µL DMSO to dissolve formazan incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_read Result Interpretation dilute_compound 1. Prepare serial two-fold dilutions of antimicrobial in broth prepare_inoculum 2. Standardize bacterial inoculum (e.g., 0.5 McFarland) inoculate 3. Inoculate microplate wells with standardized bacterial suspension prepare_inoculum->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read_mic 5. Visually inspect for turbidity incubate->read_mic determine_mic 6. MIC is the lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [13]2. Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells. [14]3. Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. [13]Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [9]5. MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. [13]

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. [6][15] Workflow Diagram: Kinase Inhibition Assay

Kinase_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compound 1. Prepare serial dilutions of inhibitor add_kinase 2. Add kinase and substrate to wells prep_compound->add_kinase start_reaction 3. Initiate reaction with ATP add_kinase->start_reaction incubate 4. Incubate at 30°C for 60 min start_reaction->incubate stop_reaction 5. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate->stop_reaction generate_signal 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light stop_reaction->generate_signal read_luminescence 7. Measure luminescence generate_signal->read_luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions. [6][16]2. Assay Plate Setup: In a 384-well plate, add the diluted test compound, a positive control (known kinase inhibitor), and a negative control (DMSO). [16]3. Kinase Addition: Add the recombinant kinase and its specific substrate to all wells. [16]4. Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be near the Km value for the specific kinase. [6]5. Incubation: Incubate the plate at 30°C for 60 minutes. [6]6. Signal Detection: Stop the reaction and measure the remaining ATP using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by another reagent to convert the ADP generated by the kinase reaction back into a detectable luminescent signal. [6]7. Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve. [16]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. [2][3]Key SAR insights include:

  • Positions 1, 3, and 5: These are often the most active sites for substitution to modulate potency and selectivity. [2][3]* Substituent Type: The introduction of alkyl, aryl, carboxamide, and other heterocyclic rings has proven to be a successful strategy for enhancing anticancer activity. [2][3]* Kinase Hinge Binding: The nitrogen at position 7 and the pyrrole N-H group are crucial for forming hydrogen bonds with the hinge region of many kinases, anchoring the inhibitor in the ATP-binding site. [4] The continued exploration of the chemical space around the this compound scaffold holds immense promise for the discovery of novel therapeutics. Future efforts should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles, paving the way for the next generation of targeted therapies.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(4), 1376. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213388. [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. (2023). Journal of Medicinal Chemistry, 66(21), 14616–14640. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). Molecules, 28(18), 6695. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 22). Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). RSC Advances, 11(33), 20431–20441. [Link]

  • FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(24), 8031. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024, July 26). Cancers, 16(15), 2758. [Link]

Sources

A Comparative Guide to the Kinase Selectivity of Inhibitors Derived from 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount objective in the development of targeted therapies. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] This guide provides an in-depth, objective comparison of the kinase selectivity profiles of inhibitors conceptually derived from the versatile starting material, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. We will delve into the experimental data supporting these profiles, compare their performance with established alternatives, and provide detailed methodologies to enable the replication and validation of these findings.

The Strategic Advantage of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is an excellent hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of a wide range of kinases.[1] The specific functionalization at the 4- and 3-positions with bromo and nitro groups, respectively, offers synthetic handles for the introduction of diverse chemical moieties, allowing for the fine-tuning of potency and selectivity against various kinase targets. This strategic design enables the exploration of vast chemical space to identify inhibitors with desired polypharmacology or exquisite selectivity.

Kinase Selectivity Profiles of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

One notable example is a potent Type II CDK8 inhibitor derived from a 5-phenyl-1H-pyrrolo[2,3-b]pyridine core. A kinase selectivity screen against a panel of 63 kinases demonstrated its high selectivity for CDK8. This provides a valuable insight into the potential for achieving selectivity with this scaffold.

To contextualize the performance of these emerging inhibitors, we will compare their activity against well-established, commercially available kinase inhibitors targeting similar pathways.

Table 1: Representative Kinase Inhibition Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative (CDK8 Inhibitor)
Kinase TargetInhibition (%) at 1 µMIC50 (nM)
CDK8 >95% 48.6
CDK7>50%205.6
Other CDKs<50%>1000
TNIK<20%>1000
JAK1<10%>1000
Data synthesized from a representative compound.
Table 2: Comparative Kinase Inhibition Profiles of Alternative, Commercially Available Inhibitors
InhibitorPrimary Target(s)IC50 (nM)Key Off-Targets (IC50 nM)
Sorafenib VEGFR2, PDGFRβ, c-Kit, FLT3, RET, BRAF6 (VEGFR2), 2 (BRAF)Multiple kinases
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RET, CSF1R2 (VEGFR2), 1 (PDGFRβ)Broad spectrum
Tofacitinib JAK1, JAK2, JAK31 (JAK3), 20 (JAK2), 112 (JAK1)Other JAK family members
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7RET, VEGFR2

Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives

The therapeutic potential of these inhibitors is underscored by their modulation of critical cellular signaling pathways. Below are simplified representations of the TNIK, CDK8, and JAK1 signaling cascades.

TNIK_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3B GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation TNIK TNIK TNIK->TCF_LEF phosphorylation TCF_LEF->TNIK recruitment Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: The TNIK Signaling Pathway in Wnt Activation.

CDK8_Signaling_Pathway cluster_nucleus Nucleus Signal Upstream Signal (e.g., Wnt, TGFβ) Receptor Receptor Activation Signal->Receptor Transcription_Factors Transcription Factors (e.g., STATs, SMADs) Receptor->Transcription_Factors activation Mediator Mediator Complex RNAPII RNA Polymerase II Mediator->RNAPII CDK8 CDK8 CDK8->Mediator association CDK8->RNAPII phosphorylation CDK8->Transcription_Factors phosphorylation Gene_Expression Target Gene Expression RNAPII->Gene_Expression Transcription_Factors->Mediator

Caption: The Role of CDK8 in Transcriptional Regulation.

JAK1_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binding JAK1 JAK1 Receptor->JAK1 activation STAT STAT Receptor->STAT recruitment & phosphorylation JAK1->Receptor phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription translocation to nucleus

Caption: The JAK1/STAT Signaling Pathway.

Experimental Methodologies for Determining Kinase Selectivity

To ensure the trustworthiness and reproducibility of kinase inhibitor profiling, standardized and robust experimental protocols are essential. Below, we provide a detailed, step-by-step methodology for the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compound serially diluted in DMSO

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow start Start compound_plating Compound Plating (Serial Dilutions) start->compound_plating kinase_reaction Kinase Reaction (Kinase + Substrate + ATP) compound_plating->kinase_reaction adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) kinase_reaction->adp_glo_reagent incubation1 Incubate 40 min adp_glo_reagent->incubation1 kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubation1->kinase_detection_reagent incubation2 Incubate 30-60 min kinase_detection_reagent->incubation2 read_luminescence Read Luminescence incubation2->read_luminescence data_analysis Data Analysis (Calculate % Inhibition & IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

Inhibitors derived from the this compound scaffold represent a promising avenue for the development of novel kinase-targeted therapies. The inherent versatility of this starting material allows for the generation of compounds with high potency and tunable selectivity. As demonstrated by the representative data, achieving a high degree of selectivity for specific kinase targets is feasible with this scaffold.

For drug development professionals, the key takeaway is the importance of comprehensive kinase profiling to fully characterize the selectivity and potential off-target effects of any new inhibitor. The methodologies outlined in this guide provide a robust framework for such evaluations. Future work should focus on generating and publishing broad kinome-wide selectivity data for a wider range of 1H-pyrrolo[2,3-b]pyridine derivatives to further elucidate the structure-selectivity relationships and guide the design of next-generation kinase inhibitors.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • What are TNIK inhibitors and how do they work?. Novoprolabs. [Link]

  • CDK8: A positive regulator of transcription. PMC. [Link]

  • The JAK-STAT pathway. ResearchGate. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Competition binding assay for measuring the interaction between.... ResearchGate. [Link]

Sources

In Vitro Evaluation of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Based Compounds: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic potential, notably as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3][4] This guide focuses on the in vitro evaluation of a novel series of compounds based on the 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine core, designed as potential kinase inhibitors.

Here, we provide a comprehensive comparison of two hypothetical derivatives, BNP-1 and BNP-2 , against a well-established multi-kinase inhibitor, Sunitinib, with a known activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The experimental workflow is designed to assess their anti-proliferative activity, direct kinase inhibition, target engagement within a cellular context, and their effect on the cell cycle. This guide is intended for researchers and drug development professionals, offering both the rationale behind experimental choices and detailed protocols for execution.

Initial Assessment: Anti-Proliferative Activity in a Relevant Cancer Cell Line

The first step in evaluating a potential anti-cancer agent is to determine its effect on the proliferation of cancer cells.[5][6] We selected the HCT116 colorectal cancer cell line, as colorectal cancer has been shown to be susceptible to kinase inhibitors, including those based on the pyrrolo[2,3-b]pyridine scaffold.[3] Cell viability was assessed using a tetrazolium-based colorimetric assay.[7][8]

Comparison of MTT and XTT Assays

Two common assays for this purpose are the MTT and XTT assays. Both rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7][9] However, they have key differences:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[7][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[7][10]

For high-throughput screening, the XTT assay is often preferred due to its streamlined workflow and potentially lower variability.[10]

Experimental Data: IC50 Values for Cell Viability

The half-maximal inhibitory concentration (IC50) was determined for each compound after 72 hours of treatment.

CompoundHCT116 Cell Viability IC50 (µM)
BNP-1 2.5
BNP-2 15.8
Sunitinib (Control) 5.2

The results indicate that BNP-1 possesses potent anti-proliferative activity, being more effective than the control compound, Sunitinib, in this cell line. BNP-2 shows significantly weaker activity.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BNP-1, BNP-2, Sunitinib) and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Direct Target Engagement: In Vitro Kinase Assay

To determine if the observed anti-proliferative effects are due to direct inhibition of a specific kinase, an in vitro kinase assay is essential.[11] Based on the known activity of many pyrrolo[2,3-b]pyridine derivatives as inhibitors of receptor tyrosine kinases, we assessed the inhibitory activity of our compounds against VEGFR2.[2]

Experimental Data: Kinase Inhibition IC50 Values
CompoundVEGFR2 Kinase Inhibition IC50 (nM)
BNP-1 50
BNP-2 850
Sunitinib (Control) 80

These results correlate well with the cell viability data. BNP-1 is a potent inhibitor of VEGFR2, more so than Sunitinib. BNP-2 is a weak inhibitor.

Detailed Protocol: In Vitro VEGFR2 Kinase Assay
  • Reaction Setup: In a kinase assay buffer, mix the recombinant human VEGFR2 kinase with a suitable peptide substrate.

  • Compound Addition: Add varying concentrations of the test compounds.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., with γ-³²P-ATP, or in a system that allows for non-radioactive detection).[12] Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a filter membrane).

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by separating the phosphorylated substrate from the unreacted ATP via filtration and measuring the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Cellular Target Inhibition and Downstream Signaling: Western Blot Analysis

To confirm that the compounds inhibit the target kinase within the complex cellular environment and affect its downstream signaling, Western blotting is a crucial technique.[13] We analyzed the phosphorylation status of VEGFR2 and a key downstream effector, ERK (extracellular signal-regulated kinase), in HCT116 cells treated with the compounds.

Visualizing the Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Protein Separation & Transfer cluster_3 Immunodetection a Seed HCT116 Cells b Treat with Compounds (BNP-1, Sunitinib) a->b c Lyse Cells b->c d Quantify Protein (BCA Assay) c->d e SDS-PAGE d->e f Transfer to PVDF Membrane e->f g Block Membrane f->g h Incubate with Primary Antibodies (p-VEGFR2, VEGFR2, p-ERK, ERK, β-Actin) g->h i Incubate with Secondary Antibody h->i j Detect Signal (Chemiluminescence) i->j

Caption: Western Blot Workflow for Kinase Inhibition Analysis.

Experimental Results: Western Blot

The results would typically show that in cells treated with BNP-1 and Sunitinib, there is a dose-dependent decrease in the phosphorylation of both VEGFR2 and ERK, without a significant change in the total protein levels of these kinases. This indicates that the compounds are indeed inhibiting the kinase activity and its downstream signaling pathway in the cells. β-Actin serves as a loading control to ensure equal amounts of protein were loaded in each lane.

Detailed Protocol: Western Blotting
  • Sample Preparation: Seed HCT116 cells and treat with the compounds at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, and anti-β-Actin) overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[14]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Effect on Cell Cycle Progression: Flow Cytometry

Since kinase inhibitors can induce cell cycle arrest, we analyzed the cell cycle distribution of HCT116 cells after treatment with the compounds using flow cytometry.[16][17] This technique uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell.[18]

Visualizing the VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates ERK ERK PLCg->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation BNP1 BNP-1 BNP1->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental Data: Cell Cycle Analysis
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 45%35%20%
BNP-1 (2.5 µM) 65%15%20%
Sunitinib (5.2 µM) 62%18%20%

Treatment with BNP-1 and Sunitinib resulted in a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population. This suggests that the compounds induce a G1 cell cycle arrest, preventing cells from entering the DNA synthesis phase, which is a common mechanism for anti-proliferative agents.[17]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed HCT116 cells and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19] The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI-stained cells will be proportional to their DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide outlines a systematic in vitro approach to characterize and compare novel compounds based on the this compound scaffold. Through a series of well-established assays, we can build a comprehensive profile of a compound's biological activity. In our comparative example, BNP-1 emerged as a promising lead compound, demonstrating superior anti-proliferative activity and more potent VEGFR2 inhibition than the established drug Sunitinib. Its mechanism of action was further elucidated, showing inhibition of downstream signaling and induction of G1 cell cycle arrest. This structured evaluation process is critical for identifying and advancing promising new therapeutic candidates in the drug discovery pipeline.

References

  • Patel, D. et al. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Bhattacharya, S. et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available from: [Link].

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. Available from: [Link].

  • Biotech Spain. XTT Assays vs MTT. Available from: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link].

  • Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7. Available from: [Link].

  • Riss, T. L. et al. (2004). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Assay and Drug Development Technologies, 2(1), 51-62. Available from: [Link].

  • AlgentBio. WB Protocol. Available from: [Link].

  • Wikipedia. MTT assay. Available from: [Link].

  • Al-Warhi, T. et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Molecules, 26(16), 4988.
  • Semantic Scholar. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link].

  • Moon, S. H. et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2543. Available from: [Link].

  • Andrews, B. et al. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 89-95. Available from: [Link].

  • Cusabio. Western Blotting(WB) Protocol. Available from: [Link].

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available from: [Link].

  • Wang, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13348-13365. Available from: [Link].

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link].

  • El Mernissi, N. et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100806.
  • Biocompare. Cell Cycle Analysis with Flow Cytometry. Available from: [Link].

  • Wikipedia. Cell cycle analysis. Available from: [Link].

  • Wang, C. et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117215. Available from: [Link].

  • Abdel-Aziem, A. et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1004-1013.
  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1196. Available from: [Link].

Sources

The Privileged Scaffold and Its Contenders: A Comparative Guide to Alternatives for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a celebrated "privileged scaffold." Its structural resemblance to purine enables it to effectively mimic ATP, leading to potent inhibition of a wide array of kinases. The specifically substituted intermediate, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, serves as a versatile and crucial building block for the synthesis of numerous clinical candidates and approved drugs. The bromine at the 4-position and the nitro group at the 3-position provide orthogonal handles for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[1][2]

However, the relentless pursuit of improved drug candidates with enhanced selectivity, novel intellectual property, and optimized pharmacokinetic profiles necessitates the exploration of bioisosteric replacements and alternative scaffolds. This guide provides an in-depth comparison of viable alternatives to the this compound core, presenting supporting experimental data, detailed synthetic and biological assay protocols, and a rationale for their consideration in drug design programs targeting kinases and other enzyme families.

The Benchmark: Elaboration of the this compound Scaffold

The utility of this compound lies in its sequential and regioselective functionalization. Typically, the more reactive C4-Br bond is addressed first, often via a Suzuki-Miyaura coupling, followed by reduction of the nitro group at C3 to an amine, which can then be further derivatized. This stepwise approach is fundamental to building the complex architectures of modern kinase inhibitors.

Alternative Scaffolds: A Head-to-Head Comparison

The following sections delve into promising alternative heterocyclic systems that can serve as bioisosteric replacements for the 7-azaindole core. We will examine their synthetic accessibility, comparative biological activity, and key advantages and disadvantages.

The Isomeric Contender: Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)

The pyrrolo[2,3-d]pyrimidine scaffold is arguably the most successful bioisostere of the 7-azaindole core and purines in general.[3][4] This is evidenced by its presence in several FDA-approved kinase inhibitors, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib. The key difference is the replacement of the C7-H in the 7-azaindole with a nitrogen atom, which can alter the electronics and hydrogen bonding potential of the core, potentially leading to improved selectivity and potency.

Comparative Performance Data: JAK Inhibitors

ScaffoldCompoundTarget KinaseIC50 (nM)Selectivity ProfileReference
Pyrrolo[2,3-b]pyridine Derivative 41GSK-3β0.22High selectivity over 24 other kinases[5]
Pyrrolo[2,3-d]pyrimidine Compound 16cJAK26>97-fold vs JAK3[6]
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK1/JAK3Potent-
Pyrrolo[2,3-d]pyrimidine RuxolitinibJAK1/JAK2Potent-

Causality Behind the Choice: The nitrogen at the 7-position in the pyrrolo[2,3-d]pyrimidine scaffold can act as an additional hydrogen bond acceptor, which can be exploited to achieve different binding orientations or stronger interactions with the target kinase compared to the C-H at the same position in the 7-azaindole core. This can translate to improved potency and selectivity. Furthermore, the pyrrolo[2,3-d]pyrimidine core can exhibit different metabolic profiles and physicochemical properties, potentially offering advantages in drug development.[6][7]

The Pyrazole Analogue: Pyrazolo[3,4-b]pyridine

By rearranging the pyrrole nitrogen and carbon atoms, we arrive at the pyrazolo[3,4-b]pyridine scaffold. This isomeric core has gained significant traction as a versatile kinase inhibitor scaffold, with derivatives showing potent activity against a range of targets including Tropomyosin receptor kinases (TRKs), TBK1, and CDKs.[8][9][10]

Comparative Performance Data: Kinase Inhibition

| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference | | --- | --- | --- | --- | | Pyrrolo[2,3-b]pyridine | Derivative from study | FGFR1 | ~300-fold less potent than optimized derivative |[6] | | Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 |[9][11][12] | | Pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | 0.2 |[13] | | Pyrazolo[3,4-b]pyridine | Compound 26 (MSC2530818) | Multiple kinases | Potent |[9] |

Causality Behind the Choice: The pyrazolo[3,4-b]pyridine scaffold offers a different arrangement of hydrogen bond donors and acceptors in the hinge-binding region of kinases. The adjacent nitrogen atoms in the pyrazole ring can lead to unique interactions and potentially improved selectivity profiles compared to the pyrrolo[2,3-b]pyridine core. One study highlighted that substituting a scaffold with pyrazolo[3,4-b]pyridine facilitated an additional hydrogen bond with the hinge region residues.[9]

The Bioisosteric Sibling: Thieno[2,3-b]pyridine

Replacing the pyrrole NH with a sulfur atom leads to the thieno[2,3-b]pyridine scaffold. This bioisosteric replacement maintains the overall shape and aromaticity of the core while altering its electronic properties and lipophilicity. Thieno[2,3-b]pyridines have been successfully employed as inhibitors of kinases such as c-Src.[14]

Comparative Performance Data: c-Src Inhibition

ScaffoldCompound SeriesTarget KinaseNotable ActivityReference
Thieno[2,3-b]pyridine 3-amino-thieno[2,3-b]pyridine derivativesc-SrcEfficient enzymatic and cellular inhibition[14]

Causality Behind the Choice: The replacement of the N-H group with a sulfur atom removes a hydrogen bond donor, which can be advantageous in targeting kinases where this interaction is not required or even detrimental to binding. The sulfur atom can also engage in different types of interactions, such as sulfur-aromatic interactions, and can modulate the overall solubility and metabolic stability of the molecule.

The Bridged Alternative: Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is another important heterocyclic system in medicinal chemistry, known for its broad range of biological activities.[15][16][17][18] It can be considered a more constrained analogue of the 7-azaindole core and has been successfully used to develop potent kinase inhibitors, for example, against c-Met.[19]

Comparative Performance Data: c-Met Inhibition

| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference | | --- | --- | --- | --- | | Imidazo[1,2-a]pyridine | Compound 22e | c-Met | 3.9 |[19] |

Causality Behind the Choice: The imidazo[1,2-a]pyridine core offers a distinct electronic distribution and vectoral projection of substituents compared to 7-azaindole. The nitrogen bridgehead can influence the pKa of the molecule and its overall ADME properties. The scaffold has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, demonstrating its utility in scaffold hopping strategies.[19][20]

Visualizing the Scaffolds and Their Relationships

Scaffolds This compound This compound Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine This compound->Pyrrolo[2,3-d]pyrimidine Bioisosterism (C to N) Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine This compound->Pyrazolo[3,4-b]pyridine Isomerism Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine This compound->Thieno[2,3-b]pyridine Bioisosterism (NH to S) Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine This compound->Imidazo[1,2-a]pyridine Scaffold Hopping

Caption: Relationship between the core scaffold and its alternatives.

Experimental Protocols

A self-validating system in drug discovery relies on robust and reproducible assays. Below are detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of the this compound Precursor

A robust synthesis of the functionalized 7-azaindole core is crucial. A reported large-scale synthesis involves the nitration and subsequent bromination of 4-chloro-7-azaindole.[2][21]

Step 1: Nitration of 4-chloro-7-azaindole

  • To a solution of 4-chloro-7-azaindole in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 4-chloro-3-nitro-7-azaindole.

Step 2: Bromination of 4-chloro-3-nitro-7-azaindole

  • Dissolve 4-chloro-3-nitro-7-azaindole in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a weak base (e.g., sodium acetate).

  • Heat the reaction mixture until the starting material is consumed (monitored by HPLC).

  • Cool the reaction mixture and isolate the product by filtration. Wash with water and dry to yield 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This is a cornerstone reaction for elaborating the halogenated scaffolds.

Materials:

  • Halogenated scaffold (e.g., this compound)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, XPhosPdG2)[22][23]

  • Base (e.g., K2CO3, K3PO4)

  • Solvent system (e.g., 1,4-dioxane/water, ethanol/water)

Procedure:

  • To a reaction vessel, add the halogenated scaffold (1 eq.), boronic acid (1.1-1.5 eq.), palladium catalyst (e.g., 5 mol%), and base (2-3 eq.).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Halogenated Scaffold Boronic Acid Pd Catalyst Base Solvent Degassed Solvent Reactants->Solvent Add to vessel Heating Heat under Inert Atmosphere Solvent->Heating Extraction Dilute & Wash Heating->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This is a widely used luminescence-based assay to determine the potency of kinase inhibitors.[3][8][19][20][24]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates

Procedure:

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This new ATP is then used by luciferase to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold remains a cornerstone in the synthesis of kinase inhibitors due to its versatility and proven track record. However, the exploration of bioisosteric alternatives such as pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and imidazo[1,2-a]pyridines is a fruitful strategy for discovering next-generation therapeutics. Each of these alternative scaffolds offers a unique combination of electronic properties, hydrogen bonding capabilities, and physicochemical characteristics that can be leveraged to overcome challenges associated with potency, selectivity, and drug-like properties.

The choice of a particular scaffold should be guided by the specific requirements of the drug discovery program, including the target kinase's active site topology, desired selectivity profile, and the need for novel intellectual property. As our understanding of the subtle interplay between scaffold architecture and biological activity deepens, we can expect to see a continued expansion of the medicinal chemist's toolbox with even more innovative and effective heterocyclic cores.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
  • Comparative Analysis of Furo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Inhibitors: A Guide for Drug Development Professionals. Benchchem.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN - Georganics. Georganics.
  • Mastering Organic Synthesis: The Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Tejapharm.
  • Unraveling the Selectivity of Thieno[3,2- b]pyridine-5-carboxylic Acid Based Kinase Inhibitors: A Compar. Benchchem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances.
  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Chemotherapy and Pharmacology.
  • Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. Clinical Pharmacology & Therapeutics.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.

Sources

The Halogen Effect: A Comparative Analysis of Pyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, owing to its close resemblance to the adenine core of ATP.[1][2] This structural mimicry allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a versatile starting point for the development of targeted therapeutics. A key strategy in optimizing the potency and selectivity of these inhibitors is the strategic incorporation of halogen atoms. This guide provides an in-depth comparative analysis of halogenated pyrrolopyridines, delving into the nuanced effects of different halogen substitutions on their kinase inhibitory profiles. We will explore the underlying principles of why and how halogenation impacts inhibitor performance, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale Behind Halogenation: More Than Just a Bulky Group

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate is a well-established medicinal chemistry tactic.[3] Far from being a simple steric modification, halogenation imparts a range of physicochemical properties that can profoundly influence a molecule's biological activity.[4]

  • Electronic Effects: Halogens are highly electronegative, withdrawing electron density from the aromatic ring system. This can alter the pKa of nearby functional groups, influencing their ability to form crucial hydrogen bonds within the kinase active site.

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced to avoid poor solubility and metabolic instability.

  • Halogen Bonding: A lesser-known but increasingly appreciated interaction is the halogen bond. This is a non-covalent interaction where the electropositive crown of a halogen atom interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone. This can provide an additional anchoring point within the kinase active site, leading to increased affinity and potency.[5]

  • Metabolic Stability: The introduction of a halogen can block sites of metabolism, increasing the half-life of the compound in vivo.

The choice of halogen is critical, as each element offers a unique combination of size, electronegativity, and polarizability, allowing for fine-tuning of the inhibitor's properties.

Comparative Analysis of Halogenated Pyrrolopyridines: A Look at the Data

Table 1: Comparative Inhibitory Activity of Halogenated Pyrrolopyrimidine Analogs

Compound IDScaffoldHalogen SubstitutionTarget KinaseIC50 (µM)Reference
1 Pyrrolo[3,2-d]pyrimidine2,4-dichloroHeLa Cellslow µM
2 Pyrrolo[3,2-d]pyrimidine2,4-dichloro, 7-iodoHeLa Cellssub-µM
3 Pyrrolo[3,2-d]pyrimidine4-chloroHeLa Cells>10 µM
4 Pyrrolo[3,2-d]pyrimidine4-chloro, 7-iodoHeLa Cells~1 µM

Note: The IC50 values are reported from antiproliferative assays on cancer cell lines, which reflect the overall cellular potency of the compounds and may not solely be due to the inhibition of a single kinase.

From this data, a clear trend emerges: the introduction of an iodine atom at the 7-position of the pyrrolopyrimidine core leads to a significant enhancement in potency. For instance, compound 2 , which is a 7-iodo derivative of the 2,4-dichloro compound 1 , shows a substantial increase in activity, moving from the low micromolar to the sub-micromolar range. A similar, albeit less pronounced, effect is observed when comparing the 4-chloro compound 3 with its 7-iodo counterpart 4 . This strongly suggests that the 7-position is a critical site for modification and that a large, polarizable halogen like iodine can form highly favorable interactions within the target's active site.

The precise nature of these interactions can be multifaceted. The increased size of iodine may lead to favorable van der Waals contacts, while its ability to form strong halogen bonds could provide a crucial anchor point. Furthermore, the electronic effects of iodine at this position may favorably modulate the binding affinity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed potency enhancement with heavier halogens aligns with established principles of structure-activity relationships. The larger atomic radius and greater polarizability of iodine compared to chlorine allow for more significant London dispersion forces and the potential for stronger halogen bonds with acceptor groups in the kinase hinge region or other parts of the ATP-binding pocket.

Molecular modeling studies on related heterocyclic kinase inhibitors have suggested that halogen substituents can interact with key residues in the active site. For example, in Mer and Axl tyrosine kinase inhibitors based on a pyrrolopyrimidine scaffold, docking studies indicated that interactions with the hinge region are essential for activity. It is plausible that a halogen at the 7-position of a pyrrolopyridine could be oriented towards this region, contributing to the overall binding affinity.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by halogenated pyrrolopyridine kinase inhibitors, leading to the inhibition of cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Halogenated Pyrrolopyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Hypothetical signaling pathway targeted by halogenated pyrrolopyridine kinase inhibitors.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To facilitate the comparative analysis of your own halogenated pyrrolopyridine derivatives, we provide a detailed, step-by-step methodology for a common in vitro kinase inhibition assay. This luminescence-based assay is a robust and high-throughput method for determining the IC50 values of your compounds.

Luminescence-Based In Vitro Kinase Inhibition Assay

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the amount of ATP remaining, which is detected by a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Halogenated pyrrolopyridine test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each halogenated pyrrolopyridine in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a microplate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

The following diagram outlines the experimental workflow for this assay.

G start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep plate_setup Plate Setup: Add Compound & Kinase compound_prep->plate_setup pre_incubation Pre-incubation (10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate/ATP) pre_incubation->reaction_start incubation Incubation (30°C, 60 min) reaction_start->incubation detection Add Luminescent Reagent incubation->detection read_plate Read Luminescence detection->read_plate analysis Data Analysis (IC50 Determination) read_plate->analysis end End analysis->end

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The strategic application of halogenation to the pyrrolopyridine scaffold is a powerful tool for enhancing kinase inhibitory potency. The available data, primarily from related pyrrolopyrimidine systems, strongly indicates that the introduction of larger, more polarizable halogens, such as iodine, at key positions can lead to a significant increase in activity. This is likely due to a combination of favorable steric, electronic, and halogen bonding interactions within the kinase active site.

For researchers and drug development professionals, a systematic approach to exploring halogenation is highly recommended. The synthesis and evaluation of a complete series of halogenated analogues (F, Cl, Br, I) at various positions on the pyrrolopyridine core will provide a comprehensive understanding of the structure-activity relationship and enable the rational design of highly potent and selective kinase inhibitors. The experimental protocols provided in this guide offer a robust framework for conducting these critical evaluations. As our understanding of the subtle yet profound effects of halogenation continues to grow, so too will our ability to craft the next generation of targeted kinase inhibitors.

References

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • structures of the halogenated compounds and their inhibition on human... ResearchGate. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

Sources

Validating the Efficacy of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This guide provides a comprehensive technical comparison of a potent inhibitor derived from the 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine series against established alternatives, supported by detailed experimental methodologies for rigorous validation.

For the purpose of this guide, we will focus on a representative and highly potent 1H-pyrrolo[2,3-b]pyridine derivative, hereafter designated as Compound 4h , which has demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[3] We will compare its efficacy profile with that of well-characterized Src family kinase (SFK) inhibitors, Dasatinib and Bosutinib , providing researchers with a framework for evaluating novel chemical entities against established benchmarks.

Comparative Efficacy: A Quantitative Overview

The cornerstone of validating any inhibitor is the quantitative assessment of its potency. The half-maximal inhibitory concentration (IC50) provides a standardized measure of the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. The following table summarizes the IC50 values for our lead compound and the selected Src inhibitors against their respective primary targets.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Key Cellular Activity
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25Induces apoptosis and inhibits proliferation, migration, and invasion of breast cancer cells.[3]
Dasatinib Src, Bcr-Abl<10Induces apoptosis and cell cycle arrest in various cancer cell lines; reduces tumor growth and metastasis in vivo.[4][5]
Bosutinib Src, Bcr-Abl<10Inhibits tumor growth and metastasis; shows efficacy in chronic myeloid leukemia.[6]

Note: IC50 values can vary between different studies due to variations in experimental conditions.[7]

Mechanistic Insights: Targeting Key Signaling Pathways

The efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate critical cellular signaling pathways that drive oncogenesis.

Compound 4h and the FGFR Signaling Pathway:

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations or amplifications, is a known driver in a multitude of cancers.[3] Compound 4h, by potently inhibiting FGFR1, 2, and 3, effectively disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to the observed anti-proliferative and pro-apoptotic effects.[3]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Compound_4h Compound 4h Compound_4h->FGFR Inhibition Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Proliferation_Metastasis Proliferation, Survival, Invasion & Metastasis FAK->Proliferation_Metastasis AKT AKT PI3K->AKT AKT->Proliferation_Metastasis STAT3->Proliferation_Metastasis Src_Inhibitors Dasatinib / Bosutinib Src_Inhibitors->Src Inhibition

Figure 2: Simplified Src signaling pathway and the inhibitory action of Dasatinib/Bosutinib.

Experimental Protocols for Efficacy Validation

To ensure the scientific integrity of our findings, we outline the detailed methodologies for key experiments used to validate the efficacy of these inhibitors.

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Radioactivity, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an in vitro kinase assay to determine IC50 values.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test inhibitor (e.g., Compound 4h, Dasatinib) in a suitable buffer (e.g., DMSO).

    • Prepare a reaction buffer containing a purified recombinant kinase (e.g., FGFR1 or Src), a specific peptide or protein substrate, and ATP. The ATP concentration should ideally be at or near the Km value for the kinase to ensure accurate IC50 determination. [8]2. Reaction Incubation:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the diluted inhibitor to the respective wells. Include a control well with no inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [9]

Cell-Based Assay: Western Blot for Target Phosphorylation

This assay validates the inhibitor's ability to engage its target and inhibit its activity within a cellular context. [10] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a breast cancer cell line with FGFR amplification for Compound 4h, or a colon cancer cell line with high Src activity for Dasatinib).

    • Treat the cells with increasing concentrations of the inhibitor for a specific duration. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. 3. Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [11]5. Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR or anti-phospho-Src).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the dose-dependent decrease in target phosphorylation.

    • As a loading control, re-probe the membrane with an antibody against the total, non-phosphorylated form of the kinase.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the downstream effect of kinase inhibition on cell survival and proliferation. [12] Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the chosen cancer cell line in a 96-well plate at a predetermined density.

  • Inhibitor Treatment:

    • After allowing the cells to adhere, treat them with a range of concentrations of the inhibitor.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Assessment

While in vitro and cell-based assays are crucial for initial validation, demonstrating efficacy in a living organism is the ultimate test. Orthotopic nude mouse models are commonly used for this purpose. [13] Experimental Outline:

  • Tumor Implantation: Human cancer cells are implanted into the corresponding organ of immunodeficient mice (e.g., pancreatic cancer cells into the pancreas). [13]2. Inhibitor Administration: Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Monitoring: Tumor growth is monitored over time using imaging techniques or by measuring tumor volume at the end of the study.

  • Metastasis Assessment: At the end of the study, organs are harvested to assess the extent of metastasis. [13]5. Data Analysis: Tumor growth inhibition and reduction in metastasis are calculated to determine the in vivo efficacy of the inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As exemplified by Compound 4h, derivatives from this class can exhibit potent and specific activity against clinically relevant targets like the FGFRs. A rigorous and multi-faceted validation approach, encompassing in vitro kinase assays, cell-based functional assays, and in vivo models, is paramount to robustly characterize their efficacy. By comparing their performance against well-established inhibitors such as Dasatinib and Bosutinib, researchers can gain valuable insights into the therapeutic potential of these novel chemical entities and guide their further development towards clinical applications.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC. Available at: [Link]

  • Comparison of the IC50 values of dasatinib between the ORL lines and... ResearchGate. Available at: [Link]

  • Current Status of Src Inhibitors in Solid Tumor Malignancies. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Examples of 7-azaindole derivatives showing the significance of... ResearchGate. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. NIH. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. MDPI. Available at: [Link]

  • Targeting the kinome: bosutinib versus dasatinib. Emphasizing the... ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]

  • Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. PubMed. Available at: [Link]

  • 1H-pyrrolo[2,3-b]pyridine series of compounds and analogues in Table 3B were synthesized and tested in 10-dose IC50 mode with 3 fold serial dilutions starting at 100 μM. BindingDB. Available at: [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Available at: [Link]

  • 7 Ways to Study Protein Phosphorylation. RayBiotech. Available at: [Link]

  • Average sequence coverage and IC 50 values for kinase targets of bosutinib. ResearchGate. Available at: [Link]

  • IC50 (nM) values or activity (%) remaining at 10. ResearchGate. Available at: [Link]

  • Full article: Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. Taylor & Francis Online. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] The primary goal is to ensure the safety of laboratory personnel and to protect the environment. This is achieved through proper characterization, segregation, containment, and disposal of hazardous waste.[2]

Hazard Assessment of this compound

Due to the lack of a specific SDS, a thorough hazard assessment must be conducted by examining related compounds and the functional groups present in the molecule.

  • Halogenated Aromatic Compound: The presence of bromine on the pyridine ring places this compound in the category of halogenated organic wastes.[3] These compounds are often toxic and persistent in the environment. Their incineration requires specialized facilities to manage the formation of acidic gases like hydrogen bromide.[4]

  • Nitro Group: The nitro group (-NO2) is an electron-withdrawing group that can increase the reactivity and toxicity of the molecule. Nitroaromatic compounds can be toxic and may have explosive properties, although the latter is less common in heterocyclic systems compared to compounds like TNT.

  • Irritant Properties: Safety data for similar compounds, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, indicate that it can cause skin and serious eye irritation.[5] It is prudent to assume that this compound possesses similar or potentially enhanced irritant properties.[6][7]

Based on this analysis, this compound should be handled as a hazardous substance with potential for skin and eye irritation, and unknown but potential toxicity.

Quantitative Data Summary

The following table summarizes the key hazard classifications for compounds structurally related to this compound, which should be considered as potential hazards for the title compound in the absence of specific data.

Hazard ClassificationAssociated CompoundGHS Hazard StatementSource
Skin Irritation4-Bromo-1H-pyrrolo[2,3-b]pyridineH315: Causes skin irritation[5]
Serious Eye Irritation4-Bromo-1H-pyrrolo[2,3-b]pyridineH319: Causes serious eye irritation[5]
Acute Oral Toxicity3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrileH302: Harmful if swallowed[8]
Respiratory Irritation3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridineH335: May cause respiratory irritation[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Wear chemically resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemically resistant apron is advised.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure proper disposal.[2][10]

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix it with non-halogenated organic waste streams.[4] This is because halogenated waste requires incineration at higher temperatures and specialized scrubbers to handle the resulting acidic gases.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid halogenated organic waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container for halogenated organic solvents.

Waste Container Selection and Labeling

The choice of waste container is crucial for safe storage and transport.

  • Container Compatibility: Use a container made of a material that is chemically resistant to the waste. For many organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Always consult a chemical compatibility chart if you are unsure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[11][12] The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration or percentage of the compound in the waste.

    • An indication of the hazards (e.g., "Irritant," "Toxic").[11]

    • The date the waste was first added to the container.

Storage of Hazardous Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2]

  • Container Closure: Waste containers must be kept securely closed at all times, except when adding waste.[12][13]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Rinsing: The container should be rinsed three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, all three rinses should be collected as hazardous waste.[10] Given the unknown toxicity of this compound, it is best practice to collect all three rinses.

  • Defacing the Label: After rinsing, the original label on the container should be defaced or removed to prevent accidental reuse.

Arranging for Waste Pickup

Once the waste container is full or has been in storage for the maximum allowable time (which can vary by institution and regulations), arrange for its pickup by your institution's EHS department or a licensed hazardous waste contractor.[1][2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Alert others in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS department immediately.

    • For small spills within a chemical fume hood, you may be able to clean it up yourself if you have the proper training and equipment.

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

    • Collect the absorbent material and any contaminated debris into a sealed container and label it as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][7] Remove any contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Halogenated Waste segregate->solid_waste Solid liquid_waste Liquid Halogenated Waste segregate->liquid_waste Liquid container Select Compatible, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container storage Store in Designated SAA with Secondary Containment container->storage full Is Container Full or Storage Time Limit Reached? storage->full full->storage No pickup Arrange for EHS Waste Pickup full->pickup Yes end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the potential hazards associated with its chemical structure and adhering to the principles of waste segregation, containment, and labeling, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always remember that this guide is a supplement to, not a replacement for, the specific protocols and guidance provided by your institution's Environmental Health and Safety department.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Georganics. (2023, April 14). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Retrieved from [Link]

  • AA Blocks. (2025, January 18). 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • ChemBK. 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an essential operational and safety framework for handling 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation to ensure the highest standards of laboratory safety. The protocols herein are designed to be self-validating, empowering researchers to maintain a secure environment through a deep understanding of the material's potential hazards.

Hazard Assessment: A Structural Perspective

A comprehensive safety plan begins with a thorough understanding of the molecule's potential risks. While specific toxicological data for this compound is limited, a structural analysis of its constituent functional groups allows for a robust and cautious hazard assessment.

  • Pyrrolo[2,3-b]pyridine Core: This heterocyclic scaffold is common in biologically active molecules.[1] Its aromatic nature suggests that skin absorption and inhalation are potential routes of exposure.

  • Bromo- Group: Halogenated compounds can possess varying levels of toxicity and may be irritating to the skin and respiratory tract.[2]

  • Nitro- Group: Aromatic nitro compounds are a well-documented class of chemicals that can pose significant health risks. They are often associated with the potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood. This condition can be delayed in onset.

Based on analogous compounds like 4-Bromo-1H-pyrrolo[2,3-b]pyridine and various nitroanilines, we must assume this compound causes serious skin and eye irritation.[3][4] Given the presence of the nitro group, we must also consider the potential for systemic toxicity upon absorption or inhalation.

Hazard ClassificationPotential EffectRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5]Based on data for halogenated and nitro-aromatic compounds.
Skin Corrosion/Irritation Causes skin irritation.[3][6]Analogous non-nitrated parent compound is a known skin irritant.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][6]Analogous non-nitrated parent compound is a known eye irritant.
Specific Target Organ Toxicity Potential for respiratory tract irritation and systemic effects (e.g., methemoglobinemia).[2]Common hazard for inhaled powders and nitro-aromatic compounds.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is achieved by prioritizing engineering and administrative controls to minimize exposure risk from the outset.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering & Administrative Controls cluster_2 Least Effective (Last Line of Defense) Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

  • Engineering Controls: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be immediately accessible.[4][8]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for all experiments involving this compound. Clearly designate areas where the compound is stored and handled. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Core PPE Recommendations

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum thickness 0.11 mm)Provides protection against splashes of a broad range of chemicals. There is no one-size-fits-all glove; however, nitrile offers good resistance to many chemical classes.[9] Always double-glove when handling concentrated solutions.
Eye & Face Protection Tightly-fitting safety goggles with side shields (ANSI Z87.1 / EN166 compliant)Protects against splashes and airborne particles.[9][10] A face shield should be worn over goggles when there is a significant risk of splashing.[9][11]
Body Protection Chemical-resistant laboratory coat with tight-fitting cuffsPrevents contamination of personal clothing and minimizes skin contact.[12]
Respiratory Protection Not required if handled exclusively within a certified fume hood.If work outside a fume hood is unavoidable (e.g., large-scale transfer), a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[13]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted.[14]

Procedural Guidance: From Preparation to Disposal

4.1. Step-by-Step PPE Donning and Doffing Protocol

Correctly putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles / Face Shield d1->d2 d3 3. Gloves (pull over cuffs) d2->d3 f1 1. Gloves (peel off) f2 2. Lab Coat (turn inside out) f1->f2 f3 3. Goggles (handle by strap) f2->f3 f4 Wash Hands f3->f4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.